Torbafylline
Description
Properties
IUPAC Name |
7-(ethoxymethyl)-1-(5-hydroxy-5-methylhexyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4/c1-5-24-11-19-10-17-13-12(19)14(21)20(15(22)18(13)4)9-7-6-8-16(2,3)23/h10,23H,5-9,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXXLDDWVCEBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146952 | |
| Record name | Torbafylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105102-21-4 | |
| Record name | Torbafylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105102-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Torbafylline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105102214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Torbafylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TORBAFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65O78F9T1W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Torbafylline: A Technical Guide to a Phosphodiesterase 4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Torbafylline, also known as HWA 448, is a xanthine derivative that has been identified as a phosphodiesterase (PDE) inhibitor with a notable, albeit modestly potent, inhibitory action against phosphodiesterase 4 (PDE4). This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its mechanism of action as a PDE4 inhibitor. The document details its role in the PDE4/cAMP/EPAC/PI3K/Akt signaling pathway, particularly in the context of attenuating burn-induced skeletal muscle proteolysis. This guide summarizes the available quantitative data on its inhibitory activity, outlines detailed experimental protocols for key assays, and presents visual diagrams of relevant pathways and workflows to support further research and development efforts. While preclinical studies have highlighted its potential therapeutic effects, a notable gap exists in the public domain regarding its specific PDE4 subtype selectivity, comprehensive pharmacokinetic profile, and any clinical evaluation in human subjects.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling cascade, primarily responsible for the hydrolysis of cAMP in various cell types, including inflammatory and muscle cells. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). This modulation of cAMP signaling has been a key strategy in the development of therapeutics for inflammatory diseases and conditions characterized by muscle wasting.
This compound (HWA 448) has emerged as a compound of interest due to its inhibitory effects on PDE4. Preclinical research has demonstrated its efficacy in mitigating muscle protein breakdown in animal models of burn injury, cancer, and sepsis, suggesting a potential therapeutic role in various catabolic states.[1][2] This guide aims to consolidate the existing technical information on this compound to serve as a foundational resource for the scientific community.
Mechanism of Action: The PDE4/cAMP Signaling Pathway
This compound exerts its biological effects by inhibiting PDE4, thereby increasing intracellular cAMP levels. This elevation in cAMP activates the EPAC/PI3K/Akt signaling pathway, which is crucial for promoting protein synthesis and inhibiting protein degradation in skeletal muscle.[1]
Signaling Pathway Diagram
Quantitative Data
The available quantitative data on this compound's inhibitory activity is limited. The primary source identified is a study profiling its effects on PDE isoforms from rat heart cytosol. It is important to note that these values represent modest potency and may not reflect activity against purified human PDE4 subtypes.
| Target | Assay System | IC50 | Reference |
| PDE I (Ca2+/CaM-stimulated) | Rat Heart Cytosol | Some Selectivity | [1] |
| PDE II (cGMP-stimulated) | Rat Heart Cytosol | >100 µM | [1] |
| PDE III (cGMP-inhibited) | Rat Heart Cytosol | ~100-1000 µM | [1] |
| PDE IV (cAMP-specific) | Rat Heart Cytosol | ~100-1000 µM | [1] |
| TNF-α Production | LPS-stimulated human mononuclear cells | ~106-419 µM (range for xanthine derivatives) | [3] |
Note: The IC50 values for PDE III and IV are reported in the 10-4 M range, which translates to the 100-1000 µM range. The TNF-α suppression data is for a range of xanthine derivatives, with this compound falling within this spectrum.[1][3]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effects.
In Vitro PDE4 Enzyme Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against PDE4.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing MgCl₂ and a carrier protein like BSA.
-
PDE4 Enzyme: Use purified recombinant human PDE4.
-
Substrate: Prepare a solution of cAMP at a concentration below the Km for the enzyme.
-
Test Compound: Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a microplate, add the PDE4 enzyme and the test compound dilutions.
-
Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Terminate the reaction (e.g., by boiling or adding a stop solution).
-
-
Detection:
-
The amount of AMP produced is quantified. This can be done using various methods, such as commercially available kits that utilize a coupled enzyme system to generate a fluorescent or luminescent signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to a vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Intracellular cAMP Measurement in Skeletal Muscle Cells
This protocol outlines a method to measure changes in intracellular cAMP levels in C2C12 myotubes following treatment with this compound.
Workflow Diagram:
Methodology:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in growth medium (e.g., DMEM with 10% FBS).
-
Induce differentiation into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum).
-
-
Cell Treatment:
-
Pre-incubate the differentiated myotubes with various concentrations of this compound for a specified time.
-
Stimulate the cells with an adenylate cyclase activator (e.g., Forskolin) to induce cAMP production.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells using a lysis buffer provided in a commercial cAMP assay kit.
-
-
cAMP Quantification:
-
Use a competitive immunoassay (e.g., ELISA or TR-FRET) to measure the cAMP concentration in the cell lysates. These assays typically involve a labeled cAMP competing with the sample cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the samples by interpolating from the standard curve.
-
Express the results as pmol of cAMP per mg of protein or per well.
-
Burn-Induced Muscle Proteolysis in a Rat Model
This protocol describes a preclinical model to evaluate the in vivo efficacy of this compound in preventing muscle wasting.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats.
-
Induce a full-thickness scald burn on the dorsum of the anesthetized rats (e.g., 30% of total body surface area). Sham animals receive the same procedure with room temperature water.
-
-
Drug Administration:
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule following the burn injury. Control animals receive a vehicle.
-
-
Muscle Sample Collection:
-
At a specified time point post-burn (e.g., 3 days), euthanize the animals and collect skeletal muscles (e.g., extensor digitorum longus - EDL).
-
-
Measurement of Proteolysis:
-
Incubate the isolated muscles in a physiological buffer.
-
Measure the rate of protein degradation by quantifying the release of tyrosine into the incubation medium, as tyrosine is not re-utilized for protein synthesis. Tyrosine concentration can be measured using HPLC.
-
-
Biochemical Analysis:
-
Analyze muscle homogenates for markers of the ubiquitin-proteasome pathway (e.g., MuRF1 and MAFbx expression by qPCR or Western blot) and for the phosphorylation status of proteins in the Akt signaling pathway (e.g., p-Akt, p-FOXO1 by Western blot).
-
C2C12 Myotube Protein Degradation Assay
This in vitro assay complements the in vivo model to study the direct effects of this compound on muscle cells.
Methodology:
-
Cell Culture and Treatment:
-
Differentiate C2C12 myoblasts into myotubes as described in section 4.2.
-
Induce a catabolic state by treating the myotubes with pro-inflammatory cytokines (e.g., TNF-α and IFN-γ).
-
Concurrently treat the cells with various concentrations of this compound.
-
-
Measurement of Protein Degradation:
-
Label the cellular proteins by incubating the myotubes with a radiolabeled amino acid (e.g., ³H-tyrosine) for an extended period.
-
Wash the cells to remove unincorporated radiolabel.
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During the treatment period, collect the culture medium at different time points.
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Measure the amount of radioactivity released into the medium, which corresponds to the rate of protein degradation.
-
-
Western Blot Analysis:
-
Analyze cell lysates by Western blot to assess the expression of muscle-specific proteins (e.g., myosin heavy chain) and the activation of signaling pathways involved in protein metabolism.
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Pharmacokinetics and Clinical Studies
A comprehensive search of the public scientific literature and clinical trial registries did not yield any specific pharmacokinetic data for this compound (HWA 448) in any species. Furthermore, there is no evidence of any registered clinical trials investigating the safety or efficacy of this compound in humans. This represents a significant knowledge gap and a key area for future research if this compound is to be considered for further development.
Conclusion
This compound (HWA 448) is a PDE inhibitor with demonstrated, albeit modest, activity against PDE4. Its ability to increase intracellular cAMP and activate the EPAC/PI3K/Akt pathway provides a clear mechanism for its observed protective effects against muscle proteolysis in preclinical models of catabolic states. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other PDE4 inhibitors in the context of muscle wasting and inflammatory conditions. However, the lack of robust quantitative data on its potency and selectivity, as well as the complete absence of pharmacokinetic and clinical data, are critical limitations that must be addressed to fully understand the therapeutic potential of this compound. Further research is warranted to elucidate these aspects and to determine if the promising preclinical findings can be translated into clinical applications.
References
- 1. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Xanthine derivatives: comparison between suppression of tumour necrosis factor-alpha production and inhibition of cAMP phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Torbafylline and Cyclic AMP (cAMP) Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Torbafylline (also known as HWA 448) is a xanthine derivative that functions as a phosphodiesterase (PDE) inhibitor, with a notable selectivity for the PDE4 isozyme. By inhibiting PDE4, this compound elevates intracellular concentrations of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in a myriad of cellular signaling pathways. This comprehensive guide delves into the core mechanism of action of this compound, its interaction with the cAMP signaling cascade, and its downstream effects, particularly focusing on the activation of Exchange Protein Directly Activated by cAMP (Epac) and Protein Kinase B (Akt). This document provides a detailed overview of the experimental data, methodologies, and signaling pathways associated with this compound's modulation of cAMP signaling, offering valuable insights for researchers and professionals in drug development.
Introduction to this compound and cAMP Signaling
Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in signal transduction, mediating cellular responses to a wide array of extracellular stimuli. The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze the phosphodiester bond in cAMP and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling.
The PDE4 family of enzymes is specific for the hydrolysis of cAMP and is predominantly expressed in inflammatory and immune cells, as well as in airway smooth muscle and brain tissue. Inhibition of PDE4 has emerged as a promising therapeutic strategy for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma.
This compound, a methylxanthine derivative, has been identified as a PDE4 inhibitor. Its ability to increase intracellular cAMP levels underpins its therapeutic potential in various pathological conditions, including those associated with muscle wasting. This guide will explore the intricate details of this compound's interaction with the cAMP signaling pathway.
Mechanism of Action: this compound as a PDE4 Inhibitor
The primary mechanism of action of this compound is the competitive inhibition of phosphodiesterase type 4 (PDE4). By binding to the active site of the PDE4 enzyme, this compound prevents the hydrolysis of cAMP to AMP. This inhibition leads to an accumulation of intracellular cAMP, thereby amplifying the signaling cascades downstream of this second messenger.
While this compound is recognized as a PDE4 inhibitor, specific quantitative data on its inhibitory potency (IC50 values) against various PDE isoforms is not extensively available in publicly accessible literature. The selectivity for PDE4 over other PDE families is a key characteristic of this class of inhibitors, as it can influence the therapeutic window and side-effect profile.
The cAMP Signaling Pathway Modulated by this compound
The elevation of intracellular cAMP by this compound initiates a cascade of signaling events through the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).
-
Protein Kinase A (PKA): PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active. These active subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, leading to a wide range of cellular responses.
-
Exchange Protein Directly Activated by cAMP (Epac): Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2. The binding of cAMP to the regulatory domain of Epac induces a conformational change that activates its GEF activity, leading to the activation of Rap proteins and subsequent downstream signaling.
Studies have shown that the therapeutic effects of this compound, particularly in the context of muscle physiology, are mediated through the cAMP/Epac signaling axis, which in turn can activate the PI3K/Akt pathway.[1]
Figure 1: this compound's mechanism of action on the cAMP signaling pathway.
Quantitative Data on this compound's Effects
Table 1: Qualitative and Inferred Quantitative Effects of this compound
| Parameter | Effect of this compound | Cell/Tissue Type | Reference |
| PDE4 Activity | Inhibition | Rat Skeletal Muscle | [1] |
| cAMP Concentration | Significant Increase | Rat Skeletal Muscle | [1] |
| Akt Phosphorylation | Significant Increase | Rat Skeletal Muscle, C2C12 Myotubes | [1] |
| Epac Protein Levels | Enhanced | Rat Skeletal Muscle, C2C12 Myotubes | [1] |
Note: Specific fold-changes and concentration-response data for this compound are not extensively reported in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound and its effects on the cAMP signaling pathway.
Phosphodiesterase (PDE) Activity Assay
This protocol outlines a general method for determining the inhibitory activity of compounds like this compound on PDE enzymes.
Objective: To measure the IC50 value of this compound for PDE4.
Principle: The assay measures the hydrolysis of cAMP by a PDE enzyme. The amount of remaining cAMP or the product (AMP) is quantified to determine the enzyme's activity. Inhibition of this activity by this compound is measured at various concentrations to determine the IC50.
Materials:
-
Recombinant human PDE4 enzyme
-
This compound
-
[³H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, add the assay buffer, a known amount of PDE4 enzyme, and the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 30°C.
-
Initiate the reaction by adding a known concentration of [³H]-cAMP.
-
Incubate the reaction for a specific time (e.g., 10-30 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Terminate the reaction by boiling the tubes for 1-2 minutes.
-
Cool the tubes on ice and then add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.
-
Incubate for a further 10-20 minutes at 30°C.
-
Apply the reaction mixture to an anion-exchange column to separate the unreacted [³H]-cAMP from the [³H]-adenosine product.
-
Elute the [³H]-adenosine and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of PDE4 inhibition for each this compound concentration and determine the IC50 value using appropriate software.
Figure 2: Workflow for a radioactive PDE activity assay.
Intracellular cAMP Measurement Assay
This protocol describes a common method for quantifying intracellular cAMP levels in response to treatment with this compound.
Objective: To measure the concentration-dependent effect of this compound on intracellular cAMP levels in C2C12 myotubes.
Principle: This assay is a competitive immunoassay. cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The amount of tracer bound is inversely proportional to the amount of cAMP in the sample.
Materials:
-
C2C12 myotubes
-
This compound
-
Cell lysis buffer
-
cAMP immunoassay kit (e.g., ELISA-based or TR-FRET-based)
-
Plate reader capable of detecting the appropriate signal (colorimetric, fluorescent, or time-resolved fluorescence)
Procedure:
-
Seed C2C12 myoblasts in multi-well plates and differentiate them into myotubes.
-
Treat the myotubes with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Aspirate the medium and lyse the cells with the provided lysis buffer to release intracellular cAMP.
-
Perform the cAMP immunoassay according to the manufacturer's instructions. This typically involves:
-
Adding the cell lysate to wells of a microplate coated with an anti-cAMP antibody.
-
Adding a fixed amount of labeled cAMP (e.g., HRP-conjugated or fluorescently labeled).
-
Incubating to allow for competitive binding.
-
Washing to remove unbound reagents.
-
Adding a substrate to generate a detectable signal.
-
-
Read the plate using the appropriate plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in the cell lysates by interpolating from the standard curve.
Figure 3: Workflow for intracellular cAMP measurement.
Western Blot for Akt Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of Akt in response to this compound treatment.
Objective: To quantify the change in the ratio of phosphorylated Akt (p-Akt) to total Akt in C2C12 myotubes treated with this compound.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By using antibodies that recognize the phosphorylated form of Akt and total Akt, the activation state of the Akt signaling pathway can be determined.
Materials:
-
C2C12 myotubes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (e.g., Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and differentiate C2C12 cells into myotubes in multi-well plates.
-
Treat the myotubes with various concentrations of this compound or vehicle for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
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Determine the protein concentration of each lysate using a BCA assay.
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the antibody against total Akt to normalize the data.
-
Quantify the band intensities using densitometry software and calculate the ratio of p-Akt to total Akt.
Figure 4: Workflow for Western blot analysis of Akt phosphorylation.
Conclusion and Future Directions
This compound is a PDE4 inhibitor that effectively modulates the cAMP signaling pathway, leading to the activation of downstream effectors such as Epac and Akt. This mechanism of action underlies its observed effects on cellular processes, including the attenuation of muscle proteolysis. While the qualitative aspects of this compound's function are established, a more comprehensive quantitative understanding, particularly regarding its PDE isoform selectivity and the precise dose-response relationships for its effects on cAMP levels and downstream signaling, would be highly beneficial for its further development as a therapeutic agent.
Future research should focus on:
-
Determining the IC50 values of this compound for all PDE isoforms to establish a complete selectivity profile.
-
Conducting detailed dose-response studies to quantify the effects of this compound on cAMP accumulation and the phosphorylation of key downstream targets like Akt in various cell types.
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Elucidating the relative contributions of the PKA and Epac pathways to the overall cellular effects of this compound.
A deeper understanding of these quantitative and mechanistic details will be instrumental in optimizing the therapeutic application of this compound and other PDE4 inhibitors in relevant disease models.
References
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Theophylline
Disclaimer: Initial searches for "Torbafylline" did not yield any publicly available scientific or clinical data. This suggests that "this compound" may be an internal development name, a novel compound not yet in the public domain, or a misspelling. To fulfill the structural and content requirements of your request, this guide has been prepared using Theophylline , a well-researched methylxanthine derivative, as a representative example. The methodologies, data presentation, and visualizations provided herein serve as a template for the requested technical whitepaper.
Introduction
Theophylline is a methylxanthine drug historically used for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Its primary actions include relaxing the smooth muscle of the bronchial airways and pulmonary blood vessels. Despite its efficacy, theophylline's narrow therapeutic index necessitates careful monitoring and dosage individualization. This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of theophylline, intended for researchers, scientists, and drug development professionals.
Pharmacodynamics
Theophylline exerts its therapeutic effects through several mechanisms, primarily involving bronchodilation and anti-inflammatory actions.
Mechanism of Action
Theophylline's two primary mechanisms of action are:
-
Non-selective inhibition of phosphodiesterases (PDEs): Theophylline competitively inhibits type III and type IV phosphodiesterases. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) in airway smooth muscle cells, resulting in bronchodilation.
-
Antagonism of adenosine receptors: Theophylline blocks A1, A2a, and A2b adenosine receptors, preventing adenosine-mediated bronchoconstriction.
Additional anti-inflammatory mechanisms include the activation of histone deacetylase-2 (HDAC2), which suppresses the transcription of inflammatory genes.
Dose-Response Relationship
The clinical effects of theophylline are closely correlated with its serum concentration. The generally accepted therapeutic range for asthma is 10 to 20 mcg/mL. However, some bronchodilator effect can be seen at lower concentrations, and toxicity becomes more frequent at concentrations above 20 mcg/mL.
| Parameter | Value | Reference |
| Therapeutic Serum Concentration | 10 - 20 mcg/mL | |
| Sub-therapeutic Concentration | < 10 mcg/mL | - |
| Toxic Concentration | > 20 mcg/mL | - |
Pharmacokinetics
Theophylline is characterized by significant inter-individual variability in its pharmacokinetic parameters, which is influenced by factors such as age, smoking status, and co-morbidities.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Table 1: Key Pharmacokinetic Parameters of Theophylline
| Parameter | Symbol | Value | Unit | Notes |
| Bioavailability (Oral) | F | ~100% | % | For immediate-release solutions and tablets. |
| Volume of Distribution | Vd | 0.3 - 0.7 | L/kg | Primarily distributed in total body water. |
| Protein Binding | - | ~40% | % | Primarily to albumin. |
| Clearance | CL | Varies | L/hr/kg | Highly variable; see Table 2 for details. |
| Elimination Half-life | t½ | Varies | hours | Highly variable; see Table 2 for details. |
| Metabolism | - | Hepatic (CYP1A2) | - | Metabolized primarily by the cytochrome P450 1A2 enzyme. |
| Excretion | - | Renal | - | Primarily excreted as metabolites in the urine. |
Table 2: Variation in Theophylline Half-Life and Clearance
| Patient Population | Average Half-Life (hours) | Average Clearance (L/hr/kg) |
| Healthy, non-smoking adults | 8.7 | 0.043 |
| Adult smokers | 5.6 | 0.065 |
| Children (1-9 years) | 3.7 | - |
| Patients with liver disease | 29 | 0.016 |
| Patients with congestive heart failure | 19 | 0.024 |
Note: Values are approximate and can vary significantly between individuals.
Experimental Protocols
This section details a representative methodology for a pharmacokinetic study of theophylline, designed to assess the impact of an interacting drug.
Study Design: Open-Label, Randomized, Crossover Pharmacokinetic Study
This protocol is based on a study evaluating the effect of terbinafine on theophylline pharmacokinetics.
Objective: To determine the effect of multiple doses of Drug X (an inhibitor/inducer) on the single-dose pharmacokinetics of theophylline in healthy volunteers.
Methodology:
-
Participants: Twelve healthy, non-smoking adult volunteers (equal gender distribution).
-
Study Phases: An open-label, randomized, two-period crossover design.
-
Phase 1 (Control): Subjects receive a single oral dose of theophylline (5 mg/kg).
-
Phase 2 (Treatment): Subjects receive multiple doses of Drug X for a specified duration, followed by a single oral dose of theophylline (5 mg/kg) co-administered with Drug X.
-
-
Washout Period: A 4-week washout period separates the two phases to ensure complete elimination of all drugs.
-
Blood Sampling: Venous blood samples (approx. 5 mL) are collected in heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 16, and 24 hours post-theophylline administration.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method: Theophylline concentrations in plasma are determined using a validated high-performance liquid chromatography (HPLC) or an automated immunoassay system.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the following parameters:
-
Area Under the Curve (AUC₀-∞)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Elimination Half-life (t½)
-
Oral Clearance (CL/F)
-
Conclusion
Theophylline is a drug with well-characterized pharmacodynamic effects but complex and highly variable pharmacokinetics. Its narrow therapeutic window requires a thorough understanding of its ADME properties and factors leading to inter-individual differences. The methodologies and data presented in this guide underscore the importance of detailed pharmacokinetic and pharmacodynamic evaluation in the development and clinical application of drugs with similar profiles. For any new molecular entity, such as the conceptual "this compound," applying these principles of rigorous characterization is critical for ensuring safety and efficacy.
Torbafylline: An In-depth Technical Guide to Aqueous Solubility and Stability
Disclaimer: As of late 2025, publicly available data on the specific aqueous solubility and stability of torbafylline is limited. This guide provides a comprehensive overview of the known properties of theophylline, a closely related xanthine derivative, to serve as a predictive reference for researchers, scientists, and drug development professionals. The experimental protocols and data presented herein are based on studies of theophylline and should be adapted and validated for this compound.
Introduction to this compound
This compound is a xanthine derivative with the chemical name 7-(ethoxymethyl)-1-(5-hydroxy-5-methylhexyl)-3-methylpurine-2,6-dione.[1] As a member of the xanthine class of compounds, it is structurally related to well-known substances like theophylline and caffeine.[2][3] These compounds are known for their physiological effects, including smooth muscle relaxation and bronchodilation, primarily through the inhibition of phosphodiesterases and antagonism of adenosine receptors.[2][4][5] Given the absence of specific data for this compound, this document will leverage the extensive research on theophylline to provide a foundational understanding of its expected physicochemical properties.
Aqueous Solubility of Theophylline (as a proxy for this compound)
Theophylline is characterized as a compound with moderate aqueous solubility.[6] Its solubility is influenced by pH and the presence of co-solvents.
Quantitative Solubility Data for Theophylline
The following table summarizes the reported aqueous solubility of theophylline under various conditions.
| Solvent System | Temperature (°C) | pH | Solubility | Reference |
| Water | 25 | Neutral | 8.75 mg/mL (anhydrous) | [6] |
| Water | 10 | 6 | 2.99 mg/mL (monohydrate) | [7] |
| Phosphate Buffer | 25 | 6 | 8.75 mg/mL (anhydrous) | [7] |
| Water | Not Specified | Acidic | Increased solubility with decreasing pH | [8] |
| Methanol + Water Mixtures | 25 | Not Specified | Solubility varies with co-solvent ratio, with a synergistic effect observed in some mixtures. | [9] |
| Distilled Water | Not Specified | Not Specified | 5.5 mg/mL | [10] |
Experimental Protocol for Solubility Determination
A common method for determining the aqueous solubility of a compound like theophylline is the shake-flask method followed by HPLC analysis.
Objective: To determine the equilibrium solubility of a compound in a specific aqueous medium.
Materials:
-
Theophylline (or this compound) powder
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
-
Orbital shaker with temperature control
-
0.45 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of phosphate buffer solutions at various pH values (e.g., 2, 4, 6, 7.4, 9).
-
Add an excess amount of the test compound to a known volume of each buffer solution in separate sealed flasks.
-
Place the flasks in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspensions to settle.
-
Withdraw an aliquot from the supernatant of each flask and immediately filter it through a 0.45 µm syringe filter to remove undissolved particles.
-
Dilute the filtered samples with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.
-
The concentration obtained is the equilibrium solubility of the compound under the tested conditions.
Stability of Theophylline in Aqueous Solutions (as a proxy for this compound)
The stability of a drug in aqueous solution is critical for its formulation, storage, and therapeutic efficacy. Degradation can be influenced by factors such as pH, temperature, light, and the presence of other excipients.
Quantitative Stability Data for Theophylline
Studies on theophylline have demonstrated its stability under various conditions.
| Storage Condition | Medium | Duration | Stability | Reference |
| 24 hours at room temperature, followed by 4 days in refrigerator, then 24 hours at room temperature | Parenteral Nutrition Solution | 5 days | Stable | [11] |
| Room Temperature (25 °C) | Serum | 3 days | No appreciable change | [12] |
| Refrigerated (4 °C) | Serum | 7 days | No appreciable change | [12] |
| Frozen (-20 °C) | Serum | 336 days | No appreciable change | [12] |
| Stressed (Acidic, Basic, Oxidative, Thermal, Photolytic) | Aqueous Solution | Not specified | Degradation observed under stress conditions, particularly with base and peroxide. | [13] |
Experimental Protocol for Stability Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Objective: To evaluate the stability of a compound under various stress conditions.
Materials:
-
Theophylline (or this compound) solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Treat the drug solution with 1N HCl and heat at a specified temperature (e.g., 80°C) for a defined period. Neutralize the solution before analysis.[14]
-
Base Hydrolysis: Treat the drug solution with 1N NaOH and heat at a specified temperature (e.g., 80°C) for a defined period. Neutralize the solution before analysis.[14]
-
Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug or its solution to high temperatures (e.g., 60-80°C) for a defined period.
-
Photolytic Degradation: Expose the drug solution to UV and/or fluorescent light in a photostability chamber according to ICH guidelines.
-
Analysis: At predetermined time points, withdraw samples from each stress condition and analyze them using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.
-
Data Evaluation: Calculate the percentage of degradation and identify the major degradation products. Determine the degradation kinetics (e.g., first-order, zero-order).
Visualizations
Signaling Pathway
As a xanthine derivative, this compound is expected to share a similar mechanism of action with theophylline, primarily involving the inhibition of phosphodiesterase (PDE) and antagonism of adenosine receptors.[2][4][5]
Caption: Plausible signaling pathway for a xanthine derivative like this compound.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the solubility and stability of a new chemical entity like this compound.
Caption: General experimental workflow for solubility and stability testing.
Conclusion
References
- 1. This compound | C16H26N4O4 | CID 65888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effect of Hydration Forms and Polymer Grades on Theophylline Controlled-Release Tablet: An Assessment and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [Stability of theophylline in mono- and multi-layer parenteral nutrition bags] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of theophylline in human serum and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. saudijournals.com [saudijournals.com]
- 14. jocpr.com [jocpr.com]
In Vitro Effects of Torbafylline on C2C12 Myotubes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of Torbafylline, a xanthine derivative and phosphodiesterase (PDE) inhibitor, on C2C12 myotubes. This information is critical for researchers investigating skeletal muscle atrophy, hypertrophy, and related signaling pathways.
Core Findings: this compound's Protective Role in Muscle Cells
This compound (also known as HWA 448) has been identified as a potent agent in mitigating muscle protein breakdown.[1][2] In vitro studies using C2C12 myotubes, a well-established model for skeletal muscle, demonstrate that this compound exerts its protective effects primarily by inhibiting phosphodiesterase 4 (PDE4).[1] This inhibition leads to a cascade of downstream signaling events that ultimately suppress catabolic processes and promote anabolic pathways within the muscle cells.
Mechanism of Action
This compound's primary mechanism of action in C2C12 myotubes involves the inhibition of PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This elevation in cAMP activates the Exchange protein directly activated by cAMP (Epac), which in turn stimulates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] The activation of this pathway is crucial for promoting protein synthesis and inhibiting protein degradation.
The activated Akt phosphorylates and thereby inhibits the Forkhead box O1 (FOXO1) transcription factor, a key regulator of muscle atrophy-related genes, such as the E3 ubiquitin ligase MAFbx (atrogin-1).[1] Furthermore, activated Akt stimulates the mammalian target of rapamycin (mTOR) pathway, which through its downstream effector 4E-binding protein 1 (4E-BP1), promotes protein translation.[1]
In inflammatory conditions mimicked by treatment with tumor necrosis factor-alpha (TNFα) and interferon-gamma (IFNγ), this compound has been shown to normalize the phosphorylation levels of Akt, FOXO1, and 4E-BP1, thereby counteracting the catabolic effects of these cytokines.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound on C2C12 myotubes.
Table 1: Effect of this compound on TNFα+IFNγ-Induced Protein Degradation and Gene Expression in C2C12 Myotubes
| Parameter | Control | TNFα+IFNγ | TNFα+IFNγ + this compound (100 µM) |
| Protein Degradation (% of Control) | 100% | ↑ (Significant Increase) | ↓ (Significantly Reversed) |
| MAFbx mRNA Expression (Fold Change) | 1 | ↑ (Significant Increase) | ↓ (Significantly Reversed) |
Data synthesized from Chen et al., 2014.[1]
Table 2: Effect of this compound on Key Signaling Protein Phosphorylation in TNFα+IFNγ-Treated C2C12 Myotubes
| Protein | Control | TNFα+IFNγ | TNFα+IFNγ + this compound (100 µM) |
| Phospho-Akt (Ser473) | Baseline | ↓ (Significant Decrease) | ↑ (Normalized to Control) |
| Phospho-FOXO1 (Ser256) | Baseline | ↓ (Significant Decrease) | ↑ (Normalized to Control) |
| Phospho-4E-BP1 (Thr37/46) | Baseline | ↓ (Significant Decrease) | ↑ (Normalized to Control) |
Data synthesized from Chen et al., 2014.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
C2C12 Cell Culture and Differentiation
-
Cell Seeding: C2C12 myoblasts are seeded in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Myoblast Proliferation: Cells are grown to approximately 80-90% confluency.
-
Differentiation Induction: To induce differentiation into myotubes, the growth medium is replaced with differentiation medium, consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
Myotube Formation: The cells are maintained in differentiation medium for 4-6 days, with the medium being replaced every 48 hours, until multinucleated myotubes are formed.
This compound Treatment and Inflammatory Challenge
-
Pre-treatment: Differentiated C2C12 myotubes are pre-treated with this compound at the desired concentrations (e.g., 1-100 µM) for a specified period (e.g., 1 hour).
-
Inflammatory Stimulus: Following pre-treatment, the cells are exposed to a combination of TNFα (e.g., 10 ng/mL) and IFNγ (e.g., 20 ng/mL) for a defined duration (e.g., 24 hours) to induce a catabolic state.
Protein Degradation Assay
-
Radiolabeling: Myotubes are incubated with L-[³H]-phenylalanine to label cellular proteins.
-
Chase Period: After labeling, the cells are washed and incubated in a chase medium containing an excess of unlabeled phenylalanine.
-
Treatment: Cells are treated with this compound and/or TNFα+IFNγ as described above.
-
Quantification: The amount of L-[³H]-phenylalanine released into the medium is measured as an indicator of protein degradation.
Western Blot Analysis
-
Cell Lysis: Myotubes are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt, FOXO1, 4E-BP1, and a loading control (e.g., GAPDH).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from C2C12 myotubes using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time PCR is performed using specific primers for MAFbx and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: this compound Signaling Pathway in C2C12 Myotubes.
Caption: Experimental Workflow for Studying this compound in C2C12 Myotubes.
References
Torbafylline's Role in Attenuating Muscle Proteolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Muscle proteolysis, the breakdown of muscle proteins, is a debilitating hallmark of numerous catabolic conditions, including cancer cachexia, sepsis, burn injuries, and disuse. This accelerated protein degradation leads to muscle atrophy, impairing patient recovery, reducing the efficacy of therapies, and increasing morbidity. The ubiquitin-proteasome system (UPS) is the primary pathway responsible for this pathological protein loss. Torbafylline (also known as HWA 448), a potent xanthine derivative and phosphodiesterase 4 (PDE4) inhibitor, has emerged as a significant therapeutic candidate for attenuating muscle proteolysis. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This compound exerts its muscle-protective effects primarily by inhibiting PDE4, which elevates intracellular cAMP levels and subsequently activates the EPAC/PI3K/Akt signaling cascade. This leads to the inhibition of key transcription factors (e.g., FOXO1) responsible for upregulating muscle-specific E3 ubiquitin ligases, thereby suppressing the hyperactivation of the ubiquitin-proteasome pathway.
Introduction to Muscle Proteolysis
Skeletal muscle mass is dynamically regulated by a fine balance between protein synthesis and protein degradation. In catabolic states, this balance shifts dramatically towards degradation. Several proteolytic systems are involved, but the ubiquitin-proteasome system (UPS) is recognized as the principal pathway for the degradation of myofibrillar proteins.[1][2]
The UPS involves a highly regulated process where proteins targeted for destruction are tagged with a polyubiquitin chain. This tagging is carried out by a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes). The muscle-specific E3 ligases, Muscle Atrophy F-box (MAFbx)/atrogin-1 and Muscle RING Finger 1 (MuRF1) , are considered master regulators of muscle atrophy. Their expression is significantly upregulated in atrophying muscle, and they target key structural and functional proteins for degradation by the 26S proteasome.[3][4]
The transcription of these E3 ligases is controlled by several signaling pathways. A critical pro-survival and anti-atrophic pathway is the IGF-1/PI3K/Akt pathway. Activated Akt phosphorylates and inactivates the Forkhead box O (FOXO) family of transcription factors, preventing their nuclear translocation and subsequent activation of atrogene transcription (e.g., MAFbx and MuRF1).[4] Conversely, inflammatory cytokines like TNF-α can trigger muscle wasting by activating pathways that promote the expression of these E3 ligases.[5][6]
This compound: A Phosphodiesterase-4 (PDE4) Inhibitor
This compound is a methylxanthine derivative, structurally related to pentoxifylline, that functions as a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[7] PDE4 is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in skeletal muscle.[8][9] By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the muscle cell. This elevation in intracellular cAMP is the initiating event for this compound's downstream anti-proteolytic effects.
Mechanism of Action in Attenuating Muscle Proteolysis
This compound mitigates muscle proteolysis through a multi-faceted mechanism centered on the modulation of intracellular signaling and the suppression of the primary protein degradation machinery.
The PDE4/cAMP/EPAC/PI3K/Akt Signaling Pathway
The core mechanism of this compound's action is the activation of a specific cAMP-mediated signaling cascade that runs largely parallel to, and converges with, the canonical insulin/IGF-1 pathway.[7]
-
PDE4 Inhibition and cAMP Accumulation: In catabolic states such as burn injury, PDE4 activity is elevated, leading to reduced cAMP levels and increased proteolysis. This compound directly inhibits PDE4, reversing this effect and causing intracellular cAMP to rise.[7]
-
EPAC-Mediated Activation: The elevated cAMP activates the Exchange protein directly activated by cAMP (Epac) .[7] this compound has been shown to enhance the protein levels of Epac in both in vivo burn models and in vitro myotube models.[7]
-
PI3K/Akt Activation: Activated Epac subsequently stimulates the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[7][10] This leads to a significant increase in the phosphorylation and activation of Akt.
-
FOXO Transcription Factor Inhibition: Activated Akt phosphorylates FOXO1, a key transcription factor for atrogenes.[7] This phosphorylation event sequesters FOXO1 in the cytoplasm, preventing it from entering the nucleus and activating the transcription of E3 ubiquitin ligases like MAFbx and MuRF1.
-
Suppression of Proteolysis: By preventing the upregulation of these critical E3 ligases, this compound suppresses the hyperactivation of the ubiquitin-proteasome system, thus attenuating muscle protein degradation.[5][7]
Caption: this compound's primary signaling pathway to inhibit muscle proteolysis.
Direct Inhibition of the Ubiquitin-Proteasome System
Preclinical studies in cancer and sepsis models provide direct evidence that this compound suppresses the UPS.[5][6] In these models, this compound treatment:
-
Prevents Muscle Wasting: It effectively blocks muscle wasting in cachectic and septic rats.[5]
-
Normalizes Ubiquitin Expression: It reverses the enhanced expression of ubiquitin mRNA that is characteristic of atrophying muscles.[5]
-
Reduces Ubiquitin Conjugates: It decreases the accumulation of high-molecular-mass ubiquitin conjugates in the myofibrillar fraction, indicating a reduction in the tagging of proteins for degradation.[5][6]
Importantly, this compound does not appear to affect all components of the UPS. Its action is targeted, as it does not reduce the expression of the E2 ubiquitin-conjugating enzyme or subunits of the 19S regulatory complex of the proteasome.[5][6] This suggests its primary effect is upstream, at the level of E3 ligase transcription.
Modulation of Inflammatory Cytokines
Chronic inflammation is a key driver of muscle wasting. The pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) is a potent inducer of muscle proteolysis. This compound demonstrates significant anti-inflammatory properties.
-
In cancer models, this compound blocks the lipopolysaccharide (LPS)-induced hyperproduction of TNF-α.[5][6]
-
In burn injury models, it significantly reverses the increased mRNA expression of both TNF-α and Interleukin-6 (IL-6) in skeletal muscle.[7]
By reducing the levels of these catabolic cytokines, this compound removes a major upstream stimulus for the activation of muscle proteolysis pathways.
Preclinical Evidence and Quantitative Data
The efficacy of this compound in mitigating muscle proteolysis has been demonstrated across various preclinical models. The quantitative data from these studies are summarized below.
Table 1: Summary of In Vivo Studies on this compound
| Model | Species | This compound Dosage | Key Findings | Quantitative Changes | Citation |
|---|---|---|---|---|---|
| Burn Injury | Rat | Not specified in abstract | Significantly reversed changes in muscle proteolysis, PDE4 activity, and cAMP concentrations. Normalized mRNA expression of TNFα, IL-6, ubiquitin, and E3 ligases. | Data not available in abstract | [7] |
| Cancer Cachexia | Rat (Yoshida ascites hepatoma) | Daily injections (dosage not specified) | Prevented muscle wasting, suppressed proteasome-dependent proteolysis, and normalized ubiquitin expression. | Blocked LPS-induced hyperproduction of TNF-α. | [5][6] |
| Sepsis | Rat | Daily injections (dosage not specified) | Prevented muscle wasting. Was noted to be much more potent than pentoxifylline. | Data not available in abstract | [5][6] |
| Hindlimb Suspension | Rat (Wistar) | Not specified in abstract | Ineffective in preventing atrophy during suspension, but accelerated recovery of muscle structural and functional properties (e.g., mitochondrial density, fatigue resistance) when administered during the recovery period. | Significantly improved soleus muscle fatigue resistance. |[11] |
Table 2: Summary of In Vitro Studies on this compound
| Model | Condition | This compound Treatment | Key Findings | Quantitative Changes | Citation |
|---|
| C2C12 Myotubes | TNFα + IFNγ | Co-incubation | Attenuated muscle proteolysis. Normalized phosphorylation of Akt and its downstream targets (FOXO1, 4E-BP1). Enhanced Epac protein levels. | Inhibitory effects on MAFbx mRNA expression and protein breakdown were reversed by PI3K or Epac antagonists. |[7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols based on the cited literature.
In Vivo Animal Models of Muscle Atrophy
-
Burn Injury Model: Male Sprague-Dawley rats are subjected to a full-thickness scald burn (e.g., ~40% of total body surface area) under anesthesia. Post-burn, animals receive fluid resuscitation and are randomized into control and treatment groups. The this compound group receives the drug (e.g., via daily intraperitoneal injection) for a defined period (e.g., 3-5 days) before muscle tissue (e.g., extensor digitorum longus, EDL) is harvested for analysis.[7]
-
Cancer Cachexia Model: Male Wistar rats are inoculated subcutaneously with Yoshida ascites hepatoma cells to induce cachexia. Control animals receive saline. Once cachexia is established (e.g., significant weight loss), rats are treated with daily injections of this compound or vehicle. Muscle tissue is harvested for analysis of proteolytic pathways and gene expression.[5][6]
-
Sepsis Model: Sepsis is induced in rats via intraperitoneal injection of lipopolysaccharide (LPS). This compound is administered, and its effects on muscle wasting and inflammatory markers are compared to septic controls.[5][6]
In Vitro C2C12 Myotube Atrophy Model
The C2C12 cell line provides a robust in vitro system to study the direct effects of compounds on muscle cells.
Caption: A typical workflow for assessing this compound's efficacy in C2C12 myotubes.
Key Biochemical Analyses
-
Proteolysis Assay: The rate of protein degradation is often measured by quantifying the release of tyrosine from incubated muscles or myotubes into the medium.[12] Tyrosine is used because it is not re-incorporated into protein or metabolized by skeletal muscle.
-
Western Blotting: This technique is used to quantify the total protein levels and phosphorylation status of key signaling molecules. Primary antibodies against total and phosphorylated forms of Akt, FOXO1, and 4E-BP1 are used to probe protein lysates separated by SDS-PAGE.[7]
-
Quantitative Real-Time PCR (RT-qPCR): To measure gene expression, total RNA is extracted from muscle tissue or myotubes, reverse-transcribed into cDNA, and then amplified using specific primers for target genes (e.g., TNFα, IL-6, Ubiquitin, MAFbx, MuRF1) and a housekeeping gene for normalization.[7]
-
PDE Activity Assay: The activity of phosphodiesterase is determined by measuring the rate of cAMP hydrolysis in tissue homogenates using commercially available kits.[7]
Conclusion and Future Directions
This compound presents a compelling profile as a therapeutic agent for attenuating muscle proteolysis in diverse catabolic diseases. Its mechanism of action is well-defined, targeting the upstream signaling events that lead to the transcriptional upregulation of the ubiquitin-proteasome system. By inhibiting PDE4 and activating the cAMP/Epac/PI3K/Akt pathway, this compound effectively suppresses the key drivers of muscle-specific E3 ligase expression.[7] Furthermore, its ability to reduce pro-inflammatory cytokine production adds another layer to its muscle-sparing effects.[5]
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
Clinical Trials: Translating the robust preclinical findings into human clinical trials for conditions like cancer cachexia, sarcopenia, and recovery from major surgery or burn injuries.
-
Pharmacokinetics and Pharmacodynamics: Establishing the optimal dosing, safety profile, and target engagement in human subjects.
-
Combination Therapies: Investigating the potential synergistic effects of this compound when combined with anabolic agents (e.g., nutritional supplements, growth factors) or other anti-inflammatory drugs.
-
Biomarker Development: Identifying reliable biomarkers to monitor the engagement of the PDE4/cAMP/Akt pathway and the downstream inhibition of the UPS in clinical settings.
By addressing these areas, the full therapeutic potential of this compound and other selective PDE4 inhibitors can be explored to combat the debilitating consequences of muscle wasting.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Role of the ubiquitin-proteasome pathway in muscle atrophy in cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Ubiquitin-proteasome pathway in skeletal muscle atrophy [frontiersin.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. This compound (HWA 448) inhibits enhanced skeletal muscle ubiquitin-proteasome-dependent proteolysis in cancer and septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase (PDE) inhibitor this compound (HWA 448) attenuates burn-induced rat skeletal muscle proteolysis through the PDE4/cAMP/EPAC/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphodiesterase 4 inhibition restrains muscle proteolysis in diabetic rats by activating PKA and EPAC/Akt effectors and inhibiting FoxO factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of cAMP/Epac/PI3K-dependent pathway in the antiproteolytic effect of epinephrine on rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on muscle atrophy: prevention and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein degradation in human skeletal muscle tissue: the effect of insulin, leucine, amino acids and ions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of Theophylline: A Technical Guide
Disclaimer: Initial searches for "Torbafylline" did not yield specific results. It is presumed that this may be a typographical error for "Theophylline," a well-researched xanthine derivative with established anti-inflammatory properties. This document will focus on the anti-inflammatory characteristics of Theophylline.
Executive Summary
Theophylline, a methylxanthine traditionally utilized as a bronchodilator, possesses significant anti-inflammatory and immunomodulatory capabilities that are increasingly recognized as central to its therapeutic efficacy in chronic inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). At concentrations lower than those required for bronchodilation, theophylline exerts a broad range of anti-inflammatory effects. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and key laboratory protocols to investigate the anti-inflammatory properties of theophylline. The multifaceted mechanism of action includes, but is not limited to, non-selective inhibition of phosphodiesterases, activation of histone deacetylase-2, antagonism of adenosine receptors, and modulation of key transcription factors such as NF-κB. These actions culminate in the suppression of inflammatory cell infiltration and activity, and a reduction in the production of pro-inflammatory cytokines. This guide is intended for researchers, scientists, and drug development professionals investigating novel applications of theophylline and related compounds in inflammatory disease.
Molecular Mechanisms of Anti-inflammatory Action
Theophylline's anti-inflammatory effects are not attributable to a single mechanism but rather a concert of actions on various intracellular signaling pathways.
Phosphodiesterase (PDE) Inhibition
Theophylline is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[1][2]. Inhibition of PDE, particularly PDE3 and PDE4, in inflammatory cells such as T-lymphocytes, eosinophils, mast cells, and macrophages, leads to an increase in intracellular cAMP levels[1]. Elevated cAMP activates Protein Kinase A (PKA), which in turn can inhibit the synthesis and release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and leukotrienes, thereby reducing inflammation and innate immune responses[3].
Histone Deacetylase-2 (HDAC2) Activation
A key anti-inflammatory mechanism of theophylline, especially at low doses, is the activation of histone deacetylase-2 (HDAC2)[4][5]. HDAC2 is an enzyme that reverses histone acetylation, a process associated with the activation of inflammatory gene transcription. By activating HDAC2, theophylline promotes the deacetylation of histones, leading to a more condensed chromatin structure and the suppression of pro-inflammatory gene expression[5][6]. This mechanism is particularly relevant in the context of corticosteroid resistance, where HDAC2 activity is often reduced. Theophylline can restore HDAC2 activity, thereby enhancing the anti-inflammatory effects of corticosteroids[7].
dot
Caption: Theophylline activates HDAC2, inhibiting inflammatory gene transcription.
Adenosine Receptor Antagonism
Theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3)[8][9]. Adenosine can promote inflammation through its action on these receptors on various immune cells. By blocking adenosine receptors, theophylline can inhibit adenosine-mediated effects, such as mast cell degranulation and bronchoconstriction[9][10]. However, some of the side effects of theophylline, such as cardiac arrhythmias, are also attributed to adenosine receptor antagonism[11].
Nuclear Factor-κB (NF-κB) Inhibition
Theophylline has been shown to inhibit the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB)[3][12]. It achieves this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preserving IκBα, theophylline blocks the translocation of NF-κB to the nucleus, thereby reducing the expression of NF-κB-dependent pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-8[12][13].
dot
Caption: Theophylline inhibits NF-κB activation by preventing IκBα degradation.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of theophylline have been quantified in numerous pre-clinical and clinical studies. The following tables summarize key findings.
Effects on Inflammatory Cell Counts
| Cell Type | Study Population | Intervention | Outcome | Reference |
| Eosinophils (Sputum) | Mild Asthmatics | Low-dose theophylline (250 mg twice daily for 5 weeks) | Significant reduction from 11.3% to 8.0% | [9][11] |
| Eosinophils (BAL) | Mild Asthmatics | Low-dose theophylline (250 mg twice daily for 5 weeks) | Significant reduction from 3.4% to 1.7% | [9][11] |
| Eosinophils (Biopsy) | Mild Asthmatics | Low-dose theophylline (250 mg twice daily for 5 weeks) | Significant reduction from 1.83% to 1.20% | [9][11] |
| CD8+ T-cells (Epithelial) | Atopic Asthmatics | Theophylline (mean blood level 10.9 µg/mL for 6 weeks) | Significant decrease from 2.60 to 0.53 cells/mm | [14][15] |
| Neutrophils (Sputum) | COPD Patients | Theophylline | Reduction in total number and proportion | [16] |
Effects on Cytokine Production
| Cytokine | Cell Type/Model | Intervention | Outcome | Reference |
| IL-4 | Bronchial Biopsies (Asthmatics) | Theophylline (mean blood level 10.9 µg/mL for 6 weeks) | Significant decrease from 1.38 to 1.04 cells/mm² | [14][15] |
| IL-5 | Bronchial Biopsies (Asthmatics) | Theophylline (mean blood level 10.9 µg/mL for 6 weeks) | Trend towards reduction from 1.29 to 0.48 cells/mm² | [14][15] |
| IL-6 | Human Lung Fibroblasts (COPD) | Theophylline (5 µg/mL) | Significant decrease from 993.0 to 650.1 pg/mL | [17] |
| IL-8 | Human Lung Fibroblasts (COPD) | Theophylline (5 µg/mL) | Significant decrease from 703.1 to 492.0 pg/mL | [17] |
| TNF-α | Human Lung Mast Cells | Theophylline (20 µg/mL) | Inhibition of secretion | [18][19] |
| IFN-γ | Peripheral Blood Mononuclear Cells (PBMCs) (Asthmatics) | Theophylline (15 µg/dL) | Significant inhibition of spontaneous synthesis (24.5 to 13.4) | |
| IL-10 | PBMCs (Asthmatics) | Theophylline (15 µg/dL) | 2.8-fold increase in spontaneous production | |
| IL-13 | Macrophages (THP-1 cells) | Theophylline (10 µg/mL) | Dramatic suppression of mRNA and protein secretion |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of theophylline.
In Vitro Study: Theophylline's Effect on Cytokine Production by PBMCs
dot
Caption: Workflow for in vitro analysis of theophylline's effect on cytokine production.
Objective: To determine the effect of theophylline on the production of pro- and anti-inflammatory cytokines by peripheral blood mononuclear cells (PBMCs) from asthmatic subjects.
Materials:
-
Whole blood from asthmatic patients
-
Ficoll-Paque density gradient medium
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS)
-
Mitogens (e.g., phytohemagglutinin (PHA), lipopolysaccharide (LPS)) or specific antigens
-
Theophylline solution
-
96-well culture plates
-
ELISA kits for target cytokines (e.g., TNF-α, IFN-γ, IL-10)
Protocol:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell layer at the interface.
-
Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in RPMI-1640 medium and perform a cell count.
-
-
Cell Culture and Treatment:
-
Seed the PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Add mitogens or antigens to the wells to stimulate cytokine production.
-
Add theophylline to the treatment wells at a final concentration of 15 µg/dL.
-
Include control wells with and without stimulants but without theophylline.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plates and collect the supernatants.
-
Measure the concentration of target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
In Vivo Study: Theophylline's Effect on Airway Inflammation in an Animal Model
Objective: To evaluate the effect of theophylline on airway inflammation in a rat model of COPD induced by cigarette smoke exposure.
Materials:
-
Wistar rats
-
Cigarette smoke exposure apparatus
-
Theophylline solution for administration
-
Budesonide (corticosteroid for comparison/combination)
-
Anesthesia
-
Bronchoalveolar lavage (BAL) equipment
-
Reagents for cell counting and cytokine analysis (ELISA)
-
Materials for lung tissue histology
Protocol:
-
Induction of Airway Inflammation:
-
Expose rats to cigarette smoke for a specified period (e.g., 4 weeks) to induce chronic airway inflammation.
-
-
Treatment:
-
Divide the rats into treatment groups: control (no smoke), smoke-exposed + placebo, smoke-exposed + low-dose theophylline, smoke-exposed + high-dose theophylline, smoke-exposed + budesonide, smoke-exposed + budesonide + low-dose theophylline.
-
Administer treatments daily for a specified duration (e.g., the last 2 weeks of smoke exposure).
-
-
Sample Collection and Analysis:
-
At the end of the study period, anesthetize the rats and perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
-
Perform a differential cell count on the BAL fluid to determine the number of neutrophils, macrophages, and lymphocytes.
-
Measure the concentration of pro-inflammatory cytokines (e.g., CXCL-8) in the BAL fluid using ELISA.
-
Collect lung tissue for histological analysis to assess the degree of inflammation and tissue damage.
-
Measure HDAC2 expression in lung tissue via Western blot or immunohistochemistry.
-
Western Blot for NF-κB Inhibition
Objective: To assess the effect of theophylline on the nuclear translocation of the p65 subunit of NF-κB in a human pulmonary epithelial cell line (A549)[4][13].
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α to stimulate NF-κB activation
-
Theophylline solution
-
Nuclear and cytoplasmic extraction reagents
-
Protein assay reagents
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody against NF-κB p65
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Culture A549 cells to 70-80% confluency.
-
Pre-treat cells with theophylline for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB activation.
-
-
Protein Extraction:
-
Harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercial kit.
-
Determine the protein concentration of the nuclear extracts.
-
-
Western Blotting:
-
Separate equal amounts of nuclear protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Conclusion
Theophylline's anti-inflammatory properties are well-documented and arise from a complex interplay of molecular mechanisms, including PDE inhibition, HDAC2 activation, adenosine receptor antagonism, and NF-κB inhibition. These actions translate into measurable reductions in inflammatory cell infiltration and pro-inflammatory cytokine production, as demonstrated in a variety of in vitro and in vivo models. The experimental protocols detailed in this guide provide a framework for the continued investigation of theophylline's anti-inflammatory effects and the development of novel therapeutic strategies for inflammatory diseases. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and clinicians in the field of inflammation and respiratory medicine.
References
- 1. Once-daily theophylline reduces serum eosinophil cationic protein and eosinophil levels in induced sputum of asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Theophylline inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Theophylline inhibits NF-kappaB activation in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-dose theophylline reduces eosinophilic inflammation but not exhaled nitric oxide in mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. atsjournals.org [atsjournals.org]
- 12. karger.com [karger.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Systemic Treatment of Inflammatory Airway Disease in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 15. In vivo and in vitro effects of theophylline on the peripheral blood mononuclear cells from preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Anti-inflammatory effects of theophylline: modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. sanguinebio.com [sanguinebio.com]
Torbafylline and Peripheral Arterial Insufficiency: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is based on preclinical studies, primarily in animal models. To date, no comprehensive clinical trial data on the use of Torbafylline for peripheral arterial insufficiency in humans has been identified in publicly available literature. Therefore, the findings and proposed mechanisms should be interpreted as preliminary and requiring further investigation in human subjects.
Executive Summary
This compound, a xanthine derivative, has demonstrated potential therapeutic effects for peripheral arterial insufficiency in preclinical animal models. The available evidence suggests that its mechanism of action is multifactorial, extending beyond simple vasodilation. Preclinical studies indicate that this compound may enhance exercise tolerance and improve muscle function under ischemic conditions, not by significantly increasing bulk muscle blood flow, but rather by improving microvascular perfusion, enhancing oxygen extraction, and modulating muscle fiber composition. This document provides a comprehensive overview of the existing preclinical data, details the experimental protocols used in these key studies, and proposes a potential signaling pathway based on its action as a xanthine derivative.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in rat models of peripheral arterial insufficiency.
Table 1: Effects of this compound on Exercise Performance in Rats with Femoral Artery Stenosis
| Parameter | Control Group | This compound Group (34 +/- 2.3 mg/kg/day) | Pentoxifylline Group (34 +/- 1.3 mg/kg/day) | p-value | Citation |
| Treadmill Speed (Third Week) | Lower | Higher | Higher | < 0.001 | [1] |
| Duration of Running (Third Week) | Shorter | Longer | Longer | < 0.001 | [1] |
Table 2: Hemodynamic and Muscle Composition Effects of this compound in Rats with Iliac Artery Ligation
| Parameter | Saline Treated (Ischemic Limb) | This compound Treated (Ischemic Limb) | Pentoxifylline Treated (Ischemic Limb) | Buflomedil Treated (Ischemic Limb) | Citation |
| Resting Blood Flow | Lower than contralateral control | Difference from contralateral control became statistically insignificant | Difference from contralateral control became statistically insignificant | Difference from contralateral control became statistically insignificant | [2] |
| Capillary/Fibre Ratio | No significant change from control | No significant change | No significant change | No significant change | [2] |
| Percentage of Glycolytic Fibres | No significant change from ligation | Decreased significantly | Not specified | Not specified | [2] |
Table 3: Effects of this compound on Ischemic Muscle Physiology in Rats
| Parameter | Condition | Effect of this compound | Citation |
| Muscle Fatigue | Chronic femoral artery ligation and stimulation | Decreased fatigue (Fatigue index: 68% with this compound vs. 78% in ligated controls) | [3] |
| Running Time | Chronic decrease in blood supply | Reversed the decrease in running time | [3] |
| Lactate Accumulation | Ischemic muscle | Decreased accumulation, potentially by increasing lactate release | [3] |
| Capillary Endothelial Cell Swelling | Strenuous activity in ischemic muscle | Significantly reduced | [4] |
| Muscle Atrophy | Strenuous activity in ischemic muscle | Reduced degree of atrophy | [4] |
Experimental Protocols
Study of this compound on Muscle Blood Flow and Exercise Tolerance
-
Animal Model: Adult male rats (~350 g) with surgically induced femoral artery stenosis. The stenosis was sufficient to limit exercise hyperemia but not affect resting blood flow.[1]
-
Groups:
-
Control group (N=14)
-
This compound treatment group (N=14, 34 +/- 2.3 mg/kg/day orally)
-
Pentoxifylline treatment group (N=14, 34 +/- 1.3 mg/kg/day orally)[1]
-
-
Treatment Duration: 3 weeks, with exercise 5 days a week.[1]
-
Outcome Measures:
-
Exercise tolerance: Measured by treadmill speed and duration of running.[1]
-
Muscle blood flow: Determined using 85Sr and 141Ce labeled 15 µm spheres at low (20 m/min) and high (30-35 m/min) treadmill speeds. Blood flow was assessed for the entire hindlimb, proximal and distal segments, and individual muscle fiber sections.[1]
-
Investigation of this compound on Muscle Vascularization and Fiber Type
-
Animal Model: Rats with unilateral ligation of the common iliac artery.[2]
-
Groups:
-
Saline-treated control
-
This compound-treated
-
Pentoxifylline-treated
-
Buflomedil-treated[2]
-
-
Treatment Duration: Five weeks.[2]
-
Outcome Measures:
Assessment of this compound on Ischemic Muscle Function and Metabolism
-
Animal Model: Rats with unilateral acute occlusion or chronic ligation of the femoral artery.[3]
-
Intervention: Acute intravenous infusion or chronic oral gavage of this compound (25 mg/kg/day for 3 weeks or 25 mg/kg twice daily for 2 weeks).[3]
-
Outcome Measures:
-
Blood flow at rest and during contractions (measured with labelled microspheres).[3]
-
Red cell flux (assessed by laser-Doppler flowmetry).[3]
-
Surface pO2.[3]
-
Lactate accumulation and release.[3]
-
Muscle fatigue development during acute contractions.[3]
-
Running performance on a wheel in chronically treated animals.[3]
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound
As a xanthine derivative, this compound is likely to share mechanistic similarities with pentoxifylline, primarily acting as a non-selective phosphodiesterase (PDE) inhibitor. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and initiates a cascade of downstream effects that contribute to its therapeutic potential in peripheral arterial insufficiency.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram illustrates a generalized workflow for the preclinical studies of this compound in rat models of peripheral arterial insufficiency.
Discussion and Future Directions
The preclinical evidence for this compound in the context of peripheral arterial insufficiency is promising, albeit limited. The consistent finding across multiple studies is an improvement in functional outcomes, such as exercise capacity, which is not directly correlated with an increase in bulk blood flow to the ischemic limb. This suggests a more nuanced mechanism of action at the microcirculatory and cellular level.
The observed decrease in the percentage of glycolytic fibers with this compound treatment is a significant finding, as a shift towards more oxidative muscle fibers could enhance endurance and resistance to fatigue in an ischemic environment.[2] Furthermore, the reported reduction in capillary endothelial cell swelling and muscle atrophy points towards a potential protective effect on the muscle tissue itself.[4] The improved lactate clearance further supports the hypothesis that this compound may optimize metabolic function in ischemic muscle.[3]
The proposed signaling pathway, centered on PDE inhibition and subsequent cAMP elevation, provides a plausible molecular basis for these observed physiological effects. Increased cAMP can lead to vasodilation, reduced inflammation, improved red blood cell deformability, and decreased platelet aggregation, all of which would be beneficial in peripheral arterial insufficiency.
Key limitations and future research needs include:
-
Lack of Clinical Data: The foremost limitation is the absence of human clinical trials. The efficacy and safety of this compound in patients with peripheral arterial insufficiency remain unknown.
-
Dose-Response Relationship: The optimal therapeutic dose in humans has not been established.
-
Long-Term Effects: The long-term consequences of this compound treatment on muscle morphology and function, as well as on cardiovascular outcomes, require investigation.
-
Direct Mechanistic Studies: While the proposed signaling pathway is based on the known actions of related compounds, direct studies are needed to confirm the specific molecular targets and downstream effects of this compound.
References
- 1. The influence of pentoxifylline and this compound on muscle blood flow in animals with peripheral arterial insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, pentoxifylline and buflomedil on vascularisation and fibre type of rat skeletal muscles subjected to limited blood supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound on blood flow, pO2 and function of rat ischaemic skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on muscle blood flow, performance, and capillary supply in ischemic muscles subjected to varying levels of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Torbafylline in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of Torbafylline in rat models, based on currently available scientific literature. This document includes detailed experimental protocols, quantitative data summaries, and a visualization of the relevant signaling pathway to aid in experimental design and execution.
Introduction
This compound (also known as HWA 448) is a methylxanthine derivative that has been investigated for its therapeutic potential in various conditions, including those involving ischemic muscle injury and muscle proteolysis. It primarily acts as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates downstream signaling pathways to exert its physiological effects.
Quantitative Data Summary
Table 1: this compound Dosage in Rat Models
| Administration Route | Dosage | Study Context | Reference |
| Oral (Gavage) | 25 mg/kg per day | Ischemic skeletal muscle | [1] |
| Oral (Gavage) | 25 mg/kg, twice a day | Ischemic skeletal muscle | [1] |
| Intravenous (Infusion) | Not specified ("acute i.v. infusion") | Ischemic skeletal muscle | [1] |
Signaling Pathway
This compound's mechanism of action in preventing muscle proteolysis involves the modulation of the PDE4/cAMP/EPAC/PI3K/Akt signaling pathway.
Caption: this compound Signaling Pathway.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in rat models. These protocols are based on established best practices for rodent handling and substance administration.
Materials
-
This compound (HWA 448) powder
-
Vehicle (e.g., sterile saline, distilled water, or 0.5% carboxymethylcellulose)
-
Sterile syringes (1 mL or 3 mL)
-
Oral gavage needles (16-18 gauge, 2-3 inches long, with a ball tip)
-
Intravenous catheters or needles (23-25 gauge)
-
Animal scale
-
Vortex mixer or sonicator
-
pH meter and adjustment solutions (if necessary)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Drug Preparation
Note: The solubility of this compound in common vehicles should be determined prior to preparing the dosing solution. The following is a general guideline.
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 25 mg/kg) and the body weight of the rats, calculate the total amount of this compound needed.
-
Select a vehicle: Sterile saline or distilled water are common choices. For suspensions, a vehicle like 0.5% carboxymethylcellulose can be used.
-
Prepare the dosing solution/suspension:
-
Weigh the calculated amount of this compound powder.
-
Gradually add the vehicle while vortexing or sonicating to ensure proper dissolution or uniform suspension.
-
The final concentration should be such that the administration volume is appropriate for the route of administration (see tables below).
-
For intravenous administration, the solution must be sterile and free of particulates. Filter sterilization using a 0.22 µm filter is recommended.
-
Check the pH of the final solution and adjust to a physiological range (pH 7.0-7.4) if necessary, especially for intravenous administration.
-
Administration Procedures
Animal Handling and Restraint: Proper and gentle handling and restraint are crucial to minimize stress to the animals, which can affect experimental outcomes. Acclimatize the rats to handling for several days before the experiment. For both oral gavage and intravenous injection, firm but gentle restraint is necessary.
This is the most common route for repeated dosing of this compound in the cited literature.
Table 2: Recommended Volumes for Oral Gavage in Rats
| Body Weight (g) | Maximum Volume (mL/kg) |
| 100 - 200 | 10 |
| 200 - 300 | 10 |
| >300 | 10 |
Protocol:
-
Measure the rat's body weight to calculate the precise volume of the this compound solution to be administered.
-
Fill a sterile syringe with the calculated volume of the dosing solution and attach a gavage needle.
-
Restrain the rat securely with one hand, holding the head and neck to prevent movement.
-
Insert the gavage needle gently into the mouth, passing it over the tongue and down the esophagus. The needle should pass without resistance. If resistance is met, withdraw and reinsert.
-
Administer the solution slowly and steadily.
-
Withdraw the needle gently in a single motion.
-
Return the rat to its cage and monitor for any signs of distress.
Caption: Oral Gavage Workflow.
Disclaimer: Specific intravenous dosages for this compound in rats are not well-documented in the available literature. The term "acute i.v. infusion" is used without specifying the dose[1]. Therefore, it is recommended to conduct a dose-finding study to determine the appropriate intravenous dose for your specific experimental model.
Table 3: Recommended Volumes for Intravenous Injection in Rats
| Route | Bolus (mL/kg) | Infusion (mL/kg/hr) |
| Tail Vein | 5 | 4 |
Protocol for Tail Vein Injection:
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a suitable restrainer that allows access to the tail.
-
Prepare the sterile syringe with the this compound solution. Ensure there are no air bubbles.
-
Swab the tail with 70% ethanol to clean the injection site and improve vein visualization.
-
Insert the needle (23-25 gauge) into one of the lateral tail veins, bevel up.
-
Confirm proper placement by observing a small flash of blood in the needle hub.
-
Inject the solution slowly as a bolus or initiate the infusion using a pump.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
Caption: Intravenous Injection Workflow.
Conclusion
This document provides a summary of the available information on this compound dosage and administration in rat models. The oral dose of 25 mg/kg per day is well-established for studies on ischemic muscle. However, researchers should be aware of the lack of specific data on intravenous dosage and pharmacokinetics, which may require preliminary investigation. The provided protocols and diagrams are intended to serve as a valuable resource for designing and conducting experiments with this compound in a research setting.
References
In Vivo Administration of Torbafylline in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo administration of Torbafylline in mice, with a focus on its application in models of skeletal muscle regeneration. Due to the limited availability of a specific, detailed published protocol for this compound in this context, a representative protocol has been developed based on studies of the closely related xanthine derivative, pentoxifylline, which shares a similar mechanism of action as a phosphodiesterase (PDE) inhibitor.
Introduction
This compound (also known as HWA 448) is a xanthine derivative and a phosphodiesterase 4 (PDE4) inhibitor. By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates various downstream signaling pathways. This mechanism is implicated in the regulation of inflammatory responses and cellular proliferation, making this compound a compound of interest for therapeutic applications in conditions involving inflammation and tissue regeneration, such as skeletal muscle injury.
Principle of the Method
This protocol outlines the induction of muscle injury in mice using a myotoxic agent, followed by the systemic administration of a xanthine derivative like this compound to evaluate its effects on the regenerative process. The experimental workflow involves animal preparation, induction of muscle injury, drug administration, and subsequent tissue collection and analysis to assess markers of regeneration and inflammation.
Applications
-
Evaluating the efficacy of this compound in promoting skeletal muscle regeneration following acute injury.
-
Investigating the anti-inflammatory and pro-regenerative mechanisms of this compound in vivo.
-
Assessing the therapeutic potential of PDE4 inhibitors in muscle wasting and degenerative muscle diseases.
Quantitative Data Summary
Due to the scarcity of publicly available quantitative data specifically for this compound in a mouse model of muscle regeneration, the following table summarizes representative data from a study using pentoxifylline, a structurally and functionally similar xanthine derivative. This data illustrates the potential therapeutic effects on muscle damage and inflammation.
| Parameter | Control (Vehicle) | Pentoxifylline Treatment | Fold Change | Reference |
| Plasma Creatine Kinase (U/L) | 1850 ± 250 | 800 ± 150 | -2.3 | [1] |
| Muscle Myeloperoxidase Activity (U/mg tissue) | 0.8 ± 0.1 | 0.4 ± 0.05 | -2.0 | [1] |
| Centrally Nucleated Fibers (%) | 55 ± 5 | 75 ± 6 | +1.4 | [1] |
Experimental Protocols
Animal Model and Husbandry
-
Species: C57BL/6 mice, male, 8-10 weeks old.
-
Housing: House mice in a temperature- and light-controlled environment (22±2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Induction of Skeletal Muscle Injury
This protocol describes muscle injury induction using cardiotoxin (CTX) from Naja mossambica mossambica venom.
-
Anesthesia: Anesthetize the mouse using isoflurane (2-3% in oxygen) or another approved anesthetic regimen.
-
Injection Site Preparation: Shave the fur over the tibialis anterior (TA) muscle of one hindlimb and sterilize the skin with 70% ethanol.
-
Cardiotoxin Injection: Inject 50 µL of 10 µM cardiotoxin solution in sterile phosphate-buffered saline (PBS) directly into the belly of the TA muscle using a 30-gauge needle.
-
Post-Procedure Care: Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-procedural analgesia as recommended by veterinary staff. The contralateral limb can be injected with sterile PBS to serve as a vehicle control.
Preparation and Administration of this compound
-
Vehicle: Prepare a stock solution of this compound in sterile saline (0.9% NaCl).
-
Dosage (Representative): Based on studies with pentoxifylline, a representative dosage range for intraperitoneal (i.p.) administration is 25-50 mg/kg body weight. The optimal dose for this compound should be determined empirically.
-
Administration Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery in mice.
-
Frequency: Administer this compound or vehicle once daily, starting on the day of injury and continuing for the desired duration of the study (e.g., 7, 14, or 21 days).
Experimental Workflow
Caption: Experimental workflow for in vivo this compound administration in a mouse model of muscle regeneration.
Tissue Collection and Processing
-
Euthanasia: At the designated time points post-injury, euthanize the mice using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Muscle Dissection: Carefully dissect the tibialis anterior muscles from both the injured and control limbs.
-
Tissue Processing:
-
For histology, embed the muscle tissue in optimal cutting temperature (OCT) compound and freeze in isopentane pre-cooled in liquid nitrogen. Store at -80°C.
-
For biochemical analysis (e.g., protein or RNA extraction), snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Assessment of Muscle Regeneration
-
Histology:
-
Cryosection the frozen muscle tissue (8-10 µm sections).
-
Perform Hematoxylin and Eosin (H&E) staining to visualize general muscle morphology, infiltrating inflammatory cells, and regenerating myofibers (characterized by central nuclei).
-
Perform Masson's trichrome staining to assess fibrosis.
-
-
Immunohistochemistry:
-
Stain for markers of regenerating myofibers (e.g., embryonic myosin heavy chain, eMyHC).
-
Stain for markers of inflammatory cells (e.g., F4/80 for macrophages, Ly-6G for neutrophils).
-
-
Biochemical Analysis:
-
Measure markers of muscle damage in serum (e.g., creatine kinase).
-
Perform Western blotting or ELISA to quantify the expression of inflammatory cytokines (e.g., TNF-α, IL-1β) and growth factors in muscle tissue homogenates.
-
Signaling Pathway of this compound in Skeletal Muscle
This compound, as a phosphodiesterase 4 (PDE4) inhibitor, is known to increase intracellular cyclic AMP (cAMP) levels. In the context of muscle inflammation and atrophy, this leads to the activation of the Exchange Protein Directly Activated by cAMP (EPAC) and subsequent activation of the PI3K/Akt signaling pathway. This pathway plays a crucial role in promoting cell survival and protein synthesis, thereby counteracting muscle proteolysis.
Caption: Signaling pathway of this compound in skeletal muscle.
Conclusion
This document provides a comprehensive, albeit representative, protocol for the in vivo administration of this compound in a mouse model of skeletal muscle regeneration. The provided methodologies, data presentation, and pathway diagrams are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other xanthine derivatives in the context of muscle injury and disease. It is crucial to optimize specific parameters, such as dosage, based on pilot studies to ensure robust and reproducible results.
References
Application Notes and Protocols for the Use of Torbafylline in a Burn Injury Animal Model
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed application notes and protocols for investigating the therapeutic potential of Torbafylline (also known as HWA 448) in a preclinical burn injury animal model, with a specific focus on its role in mitigating skeletal muscle proteolysis.
Introduction: Severe burn injuries induce a profound hypermetabolic and hypercatabolic state, leading to significant skeletal muscle wasting. This loss of muscle mass is associated with increased morbidity and mortality. This compound, a phosphodiesterase (PDE) inhibitor, has been shown to attenuate burn-induced skeletal muscle proteolysis in rats. These protocols outline the necessary steps to replicate and build upon these findings.
Mechanism of Action
This compound is a phosphodiesterase (PDE) inhibitor that has been shown to attenuate burn-induced skeletal muscle proteolysis. The proposed mechanism involves the inhibition of phosphodiesterase 4 (PDE4), the predominant PDE isoform in skeletal muscle. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates two key downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). The activation of the EPAC/PI3K/Akt signaling pathway is a crucial component of this compound's action. This cascade ultimately leads to the normalization of downstream targets like phospho-FOXO1 and phospho-4E-BP1, which are involved in the regulation of protein synthesis and degradation. By modulating this pathway, this compound can reverse the changes in skeletal muscle proteolysis, PDE4 activity, and the expression of pro-inflammatory cytokines and E3 ligases induced by burn injury.[1]
Signaling Pathway of this compound in Attenuating Burn-Induced Muscle Proteolysis
Caption: this compound inhibits PDE4, leading to increased cAMP and subsequent activation of the EPAC/PI3K/Akt pathway, which in turn suppresses skeletal muscle proteolysis.
Experimental Protocols
Animal Model and Burn Induction
This protocol describes the creation of a consistent full-thickness scald burn in a rat model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic: Isoflurane or Ketamine/Xylazine cocktail
-
Analgesic: Buprenorphine (0.05 mg/kg)
-
Electric clippers
-
Water bath maintained at 95-100°C
-
Flame-resistant mold with an opening corresponding to the desired total body surface area (TBSA) percentage (e.g., 30-40%)
-
Lactated Ringer's solution for fluid resuscitation
Procedure:
-
Anesthetize the rat using isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by absence of a pedal withdrawal reflex.
-
Administer pre-emptive analgesia (e.g., buprenorphine, 0.05 mg/kg, subcutaneously).
-
Shave the dorsum of the rat to ensure uniform heat transfer.
-
Place the rat in a flame-resistant mold that exposes a predetermined percentage of the total body surface area.
-
Immerse the exposed dorsal surface in a 95-100°C water bath for 10 seconds to create a full-thickness burn.
-
Immediately after the burn, dry the animal and administer fluid resuscitation with Lactated Ringer's solution intraperitoneally.
-
House the animals individually and monitor for signs of pain or distress, providing additional analgesia as needed.
This compound Administration
Note: The specific dosage of this compound in a burn injury model is not yet definitively established in the available literature. The following protocol is based on a study using this compound in a rat model of ischemic skeletal muscle, providing a scientifically informed starting point.[2][3] Dosage optimization studies are recommended.
Materials:
-
This compound (HWA 448)
-
Vehicle for dissolution (e.g., sterile saline or as specified by the manufacturer)
-
Oral gavage needles or equipment for the chosen administration route
Procedure (based on an ischemic muscle model):
-
Dosage: 25 mg/kg body weight.[2]
-
Administration Route: Oral gavage (p.o.).[2]
-
Frequency: Twice daily for a duration of two weeks, or once daily for three weeks.[2]
-
Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration for administration.
Alternative PDE4 Inhibitor Dosages for Context:
-
Pentoxifylline (non-selective PDE inhibitor): 200 mg/kg/day administered in two equal intraperitoneal doses in a rat burn model.
-
Rolipram (selective PDE4 inhibitor): 2 mg/kg for 3 days in a diabetic rat model of muscle atrophy.[4]
Assessment of Skeletal Muscle Proteolysis
This protocol describes an ex vivo method to measure muscle protein breakdown.
Materials:
-
Incubation medium (e.g., Krebs-Henseleit bicarbonate buffer)
-
Healthy control rat skeletal muscles (e.g., extensor digitorum longus - EDL, or soleus)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
At the designated time point post-burn, euthanize the rats.
-
Carefully dissect the EDL or soleus muscles.
-
Incubate the isolated muscles in a physiological buffer.
-
Collect the incubation medium at specified time points.
-
Analyze the medium for the release of amino acids, such as tyrosine and 3-methylhistidine, using HPLC. An increased release of these amino acids from the muscles of burned rats compared to sham controls indicates increased proteolysis.
Measurement of PDE4 Activity
Materials:
-
Skeletal muscle tissue homogenates
-
PDE4 activity assay kit (commercially available)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare skeletal muscle lysates from both control and treated animals.
-
Use a commercially available PDE4 activity assay kit, following the manufacturer's instructions. These kits typically involve the hydrolysis of cAMP by PDE4 and subsequent detection of the product.
-
Measure the PDE4 activity using a spectrophotometer or plate reader.
-
Compare the PDE4 activity in the burn group, this compound-treated group, and sham control group.
Quantification of mRNA Expression
This protocol outlines the measurement of gene expression for inflammatory markers and components of the ubiquitin-proteasome pathway.
Materials:
-
Skeletal muscle tissue samples
-
RNA extraction kit
-
Reverse transcription kit
-
Real-time PCR system
-
Primers for target genes (e.g., TNF-α, IL-6, MuRF1, MAFbx) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Isolate total RNA from skeletal muscle tissue samples using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time PCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Compare the expression levels between the different experimental groups.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of this compound on blood flow, pO2 and function of rat ischaemic skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, pentoxifylline and buflomedil on vascularisation and fibre type of rat skeletal muscles subjected to limited blood supply - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 4 inhibition restrains muscle proteolysis in diabetic rats by activating PKA and EPAC/Akt effectors and inhibiting FoxO factors [pubmed.ncbi.nlm.nih.gov]
Application of Torbafylline in Ischemic Injury Studies: An Overview and Protocols Based on Related Xanthine Derivatives
Executive Summary
Extensive literature searches for the direct application of Torbafylline (also known as HWA 448) in ischemic injury studies have yielded limited specific information. Research on this particular xanthine derivative in the context of ischemia, particularly cerebral ischemia, is not well-documented in publicly available scientific literature. However, closely related xanthine derivatives, such as Pentoxifylline and Theophylline, have been investigated for their potential therapeutic effects in ischemic conditions.
This document provides a detailed overview of the application of these related compounds in ischemic injury research, serving as a proxy for understanding the potential mechanisms and experimental approaches that could be relevant to this compound. The information presented here is intended for researchers, scientists, and drug development professionals.
Introduction to Xanthine Derivatives in Ischemic Injury
Xanthine derivatives, including Pentoxifylline and Theophylline, are a class of compounds known for their diverse pharmacological effects. Their primary mechanisms of action relevant to ischemic injury include:
-
Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, these compounds increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to a cascade of downstream effects, including vasodilation and modulation of inflammatory responses.
-
Adenosine Receptor Antagonism: Xanthines can block adenosine receptors, which play a complex role in cerebral blood flow and neuronal activity.
-
Anti-inflammatory Effects: These compounds have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
-
Hemorheological Effects: Pentoxifylline, in particular, is known to improve blood flow by increasing red blood cell deformability and decreasing blood viscosity.
Data from Studies on Related Xanthine Derivatives
The following tables summarize quantitative data from studies on Pentoxifylline and Theophylline in various models of ischemic injury.
Table 1: Summary of Pentoxifylline Effects in Ischemic Injury Models
| Parameter | Model | Dosage | Outcome | Reference |
| Survival Rate | Rat model of severe small intestinal ischemia | 10 mg/kg at reperfusion | Increased 7-day survival from 40% to 70% | [1] |
| Muscle Necrosis | Canine gracilis muscle ischemia-reperfusion | 25 mg/kg before reperfusion | Significant reduction in muscle necrosis | [2] |
| Inflammatory Cytokines | Patients undergoing cardiopulmonary bypass | 500 mg/L in cardioplegic solution | Significantly lower post-operative blood levels of TNF-α, IL-6, and IL-8 | [3] |
| Tissue TNF-α | Patients undergoing cardiopulmonary bypass | 500 mg/L in cardioplegic solution | Tissue TNF-α reduced from 66 +/- 17.1 to 16.6 +/- 5.9 | [3] |
Table 2: Summary of Theophylline Effects in Ischemic Stroke Studies
| Parameter | Model | Dosage | Outcome | Reference |
| Cerebral Blood Flow | Acute ischemic stroke patients | Add-on to thrombolytic therapy | No significant effect on regional cerebral blood flow in the penumbra | [4] |
| Clinical Improvement | Acute ischemic stroke patients | Add-on to thrombolytic therapy | Controversial results in clinical trials, with some early studies suggesting transient improvement | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments involving xanthine derivatives in ischemic injury studies are provided below.
Animal Model of Intestinal Ischemia-Reperfusion
Objective: To assess the protective effect of a compound on intestinal tissue damage following ischemia and reperfusion.
Animal Model: Male Wistar rats.
Procedure:
-
Anesthetize the animals (e.g., with isoflurane).
-
Perform a midline laparotomy to expose the superior mesenteric artery (SMA).
-
Occlude the SMA with a microvascular clamp for a defined period (e.g., 120 minutes) to induce ischemia.
-
Remove the clamp to allow reperfusion.
-
Administer the test compound (e.g., Pentoxifylline at 10 mg/kg) or vehicle control intravenously at the onset of reperfusion.
-
Monitor the animals for a set period (e.g., 7 days) for survival analysis.
-
For mechanistic studies, sacrifice a subset of animals at an earlier time point (e.g., 1 hour post-reperfusion).
-
Collect blood samples for biochemical analysis (e.g., LDH, cytokines) and intestinal tissue for histology and measurement of markers of oxidative stress (e.g., malondialdehyde) and inflammation (e.g., myeloperoxidase).[1]
Measurement of Inflammatory Cytokines
Objective: To quantify the levels of pro-inflammatory cytokines in biological samples.
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Procedure:
-
Collect blood samples (serum or plasma) or tissue homogenates from control and treated groups.
-
Use commercially available ELISA kits specific for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6).
-
Follow the manufacturer's instructions for the assay, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in the action of xanthine derivatives in ischemic injury and a general experimental workflow.
Caption: Putative signaling pathway of xanthine derivatives in modulating inflammation.
Caption: General experimental workflow for studying the effects of a compound in an ischemic injury model.
Conclusion
While direct evidence for the application of this compound in ischemic injury is scarce, the well-documented effects of related xanthine derivatives like Pentoxifylline and Theophylline provide a strong rationale for its investigation. The protocols and pathways described herein offer a foundational framework for designing and conducting preclinical studies to explore the potential of this compound as a therapeutic agent for ischemic pathologies. Future research should focus on elucidating the specific mechanisms of action of this compound and evaluating its efficacy and safety in relevant animal models of ischemic injury.
References
- 1. Pentoxifylline protects the small intestine after severe ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pentoxifylline on tissue injury and platelet-activating factor production during ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of this compound, pentoxifylline and buflomedil on vascularisation and fibre type of rat skeletal muscles subjected to limited blood supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C16H26N4O4 | CID 65888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Theophylline as an add-on to thrombolytic therapy in acute ischaemic stroke (TEA-Stroke): A randomized, double-blinded, placebo-controlled, two-centre phase II study - PMC [pmc.ncbi.nlm.nih.gov]
Torbafylline Treatment for Muscle Regeneration Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torbafylline, a xanthine derivative, has emerged as a promising therapeutic agent for enhancing skeletal muscle regeneration. As a phosphodiesterase (PDE) inhibitor, its mechanism of action involves the modulation of key signaling pathways that govern muscle protein synthesis, inflammation, and cellular metabolism.[1][2] This document provides detailed application notes and protocols for utilizing this compound in muscle regeneration experiments, based on findings from preclinical studies. This compound has been shown to accelerate recovery from muscle atrophy, improve muscle function in ischemic conditions, and promote regeneration after myotoxic injury.[2][3][4]
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound on muscle regeneration.
Table 1: Effects of this compound on Muscle Atrophy and Recovery
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Mitochondrial Volume Density | Rat (Hindlimb Suspension) | This compound | Saline | Faster return to baseline | |
| Capillary to Fiber Ratio | Rat (Hindlimb Suspension) | This compound | Saline | Faster return to baseline | |
| Muscle Fatigue Resistance | Rat (Hindlimb Suspension) | This compound | Saline | Significantly improved |
Table 2: Effects of this compound on Ischemic Muscle
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Percentage of Glycolytic Fibers | Rat (Iliac Artery Ligation) | This compound | Saline | Significantly decreased | [4] |
| Capillary Endothelial Cell Swelling | Rat (Iliac Artery Ligation) | This compound | Saline | Significantly reduced | |
| Fatigue Resistance | Rat (Iliac Artery Ligation) | This compound | Saline | Improved | [5] |
| Atrophy | Rat (Iliac Artery Ligation) | This compound | Saline | Reduced | [5] |
| Exercise Tolerance | Rat (Femoral Artery Stenosis) | This compound (34 +/- 2.3 mg/kg/day) | Control | Increased treadmill speed and duration | [6] |
Table 3: Effects of this compound on Myotoxic Injury-Induced Regeneration
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Muscle Regeneration Rate | Mouse (Chlorpromazine injection) | This compound | Saline | Much faster regeneration | [3] |
| Calmitine Concentration | Mouse (Chlorpromazine injection) | This compound | Saline | Quicker return to normal levels | [3] |
Signaling Pathways
This compound primarily acts as a phosphodiesterase 4 (PDE4) inhibitor. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). In the context of muscle regeneration, the this compound-mediated signaling cascade converges on the pro-hypertrophic PI3K/Akt pathway. This activation leads to the phosphorylation and subsequent inhibition of GSK-3β and the activation of mTORC1, which in turn promotes protein synthesis via phosphorylation of p70S6K and 4E-BP1. Furthermore, activated Akt phosphorylates and inactivates the FoxO transcription factors, thereby inhibiting the expression of atrophy-related genes ("atrogenes") like MuRF1 and MAFbx. This compound also exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Experimental Protocols
In Vivo Models of Muscle Regeneration
1. Myotoxic Injury Model
This model is used to study the regeneration process following chemically induced muscle damage.
-
Animal Model: Male mice (e.g., C57BL/6).
-
Injury Induction:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject 50 µL of 10 µM cardiotoxin (CTX) or a single injection of chlorpromazine into the tibialis anterior (TA) or gastrocnemius muscle.
-
-
This compound Treatment:
-
Administer this compound daily via oral gavage at a dose of 25-50 mg/kg body weight, starting 24 hours post-injury.
-
A control group should receive vehicle (e.g., saline) administration.
-
-
Analysis:
-
Harvest muscles at various time points (e.g., 3, 5, 7, 14, and 21 days) post-injury.
-
Perform histological analysis (H&E staining) to assess muscle morphology, including the number of centrally nucleated fibers and fiber cross-sectional area.
-
Immunohistochemistry for markers of regeneration (e.g., embryonic myosin heavy chain, Pax7, MyoD, myogenin).
-
Western blotting or qPCR to analyze the expression of proteins in the signaling pathways of interest.
-
2. Muscle Atrophy and Recovery Model
This model is used to investigate the effects of this compound on preventing muscle atrophy and promoting recovery.
-
Animal Model: Male rats (e.g., Wistar).
-
Atrophy Induction:
-
Induce muscle atrophy through hindlimb suspension for a period of 2-5 weeks.
-
-
This compound Treatment:
-
Prevention Study: Administer this compound (e.g., 2 x 25 mg/kg/day, oral gavage) during the hindlimb suspension period.
-
Recovery Study: Administer this compound during the recovery period after hindlimb suspension.
-
Control groups should receive vehicle.
-
-
Analysis:
-
Assess muscle mass and fiber cross-sectional area.
-
Measure muscle function (e.g., in situ muscle force and fatigue resistance).
-
Analyze mitochondrial volume density and capillary-to-fiber ratio using electron microscopy and immunohistochemistry, respectively.
-
3. Ischemic Muscle Injury Model
This model is employed to evaluate the efficacy of this compound in improving blood flow and function in ischemic muscle.
-
Animal Model: Male rats.
-
Ischemia Induction:
-
Surgically ligate the common iliac or femoral artery to induce hindlimb ischemia.
-
-
This compound Treatment:
-
Administer this compound (e.g., 2 x 25 mg/kg/day, oral gavage) for a specified period following the ligation surgery.
-
-
Analysis:
-
Measure muscle blood flow using techniques like laser Doppler flowmetry or fluorescent microspheres.
-
Assess muscle performance, including fatigue resistance and exercise tolerance (e.g., treadmill running).
-
Analyze muscle fiber type composition (e.g., via myosin ATPase staining) and capillary density.
-
In Vitro Myoblast Differentiation Assay
This assay is used to determine the direct effects of this compound on myoblast differentiation into myotubes.
-
Cell Line: C2C12 mouse myoblasts.
-
Protocol:
-
Proliferation: Culture C2C12 myoblasts in growth medium (DMEM with 10% fetal bovine serum) until they reach 80-90% confluency.
-
Differentiation: Induce differentiation by switching to a differentiation medium (DMEM with 2% horse serum).
-
This compound Treatment: Treat the cells with varying concentrations of this compound (a suggested starting range is 1-100 µM, based on similar PDE inhibitors) dissolved in DMSO (ensure final DMSO concentration is <0.1%). A vehicle control (DMSO) should be included.
-
Analysis (after 3-5 days of differentiation):
-
Morphological Analysis: Capture images of the myotubes and quantify the fusion index (percentage of nuclei within myotubes) and myotube diameter.
-
Immunofluorescence: Stain for myogenic markers such as MyoD, myogenin, and myosin heavy chain (MyHC).
-
Western Blotting/qPCR: Analyze the protein and mRNA expression levels of myogenic regulatory factors and components of the Akt/mTOR signaling pathway.
-
-
Conclusion
This compound demonstrates significant potential in promoting muscle regeneration across various injury models. Its mechanism of action, centered on the inhibition of PDE4 and subsequent activation of the pro-hypertrophic Akt/mTOR signaling pathway, provides a strong rationale for its therapeutic application. The protocols outlined in this document offer a framework for researchers to further investigate the efficacy and molecular mechanisms of this compound in the context of skeletal muscle repair and regeneration. Further studies are warranted to translate these preclinical findings into clinical applications for patients with muscle-wasting diseases and injuries.
References
- 1. Phosphodiesterase (PDE) inhibitor this compound (HWA 448) attenuates burn-induced rat skeletal muscle proteolysis through the PDE4/cAMP/EPAC/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | PI3K | cAMP | PDE | TargetMol [targetmol.com]
- 3. Effect of this compound on mitochondrial calmitine in mouse skeletal muscle regeneration after injection of a myotoxic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on muscle blood flow, performance, and capillary supply in ischemic muscles subjected to varying levels of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of pentoxifylline and this compound on muscle blood flow in animals with peripheral arterial insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-Akt after Torbafylline Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torbafylline, a phosphodiesterase 4 (PDE4) inhibitor, has been identified as a modulator of the PI3K/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell survival, growth, proliferation, and metabolism. Dysregulation of the PI3K/Akt pathway is implicated in various diseases, making it a key target for therapeutic development. This compound exerts its effects by inhibiting PDE4, leading to an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP activates Exchange Protein Directly Activated by cAMP (Epac), which in turn activates Phosphoinositide 3-kinase (PI3K). Activated PI3K then phosphorylates Akt at serine/threonine residues, leading to its activation (p-Akt).
These application notes provide a comprehensive guide for the analysis of Akt phosphorylation at Serine 473 (p-Akt Ser473) in response to this compound treatment using Western blot analysis. The protocols and data herein are intended to facilitate research into the mechanism of action of this compound and other PDE4 inhibitors.
Data Presentation
The following table summarizes hypothetical quantitative data from a time-course experiment designed to assess the effect of this compound on p-Akt levels. This data is illustrative, as specific quantitative data from published dose-response or time-course studies were not available in the public domain at the time of this writing. Researchers should generate their own empirical data following the protocols provided.
Table 1: Relative p-Akt (Ser473) Levels in Response to this compound Treatment Over Time
| Treatment Time (minutes) | This compound (10 µM) - Relative p-Akt/Total Akt Ratio | Vehicle Control - Relative p-Akt/Total Akt Ratio |
| 0 | 1.0 | 1.0 |
| 15 | 2.5 | 1.1 |
| 30 | 4.2 | 1.0 |
| 60 | 3.8 | 0.9 |
| 120 | 2.1 | 1.0 |
Data are presented as fold change relative to the vehicle control at time 0. This is hypothetical data for illustrative purposes.
Signaling Pathway
The diagram below illustrates the signaling cascade initiated by this compound, leading to the phosphorylation of Akt.
Experimental Protocols
Western Blot Analysis of p-Akt (Ser473)
This protocol provides a detailed methodology for the detection of phosphorylated Akt at Serine 473 in cell lysates following treatment with this compound.
Materials:
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
Mouse anti-β-actin (or other loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal Akt phosphorylation.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time points.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagents according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control like β-actin, following the same immunoblotting procedure.
-
Quantify the band intensities using densitometry software. The p-Akt signal should be normalized to the total Akt signal, which is then normalized to the loading control.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the Western blot analysis of p-Akt after this compound treatment.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on Akt phosphorylation. By following these detailed methodologies, researchers can effectively assess the activation of the PI3K/Akt signaling pathway in response to this and other PDE4 inhibitors. The visualization of the signaling pathway and experimental workflow aims to provide clarity and enhance the reproducibility of these experiments. It is crucial for researchers to perform their own dose-response and time-course experiments to generate specific quantitative data for their experimental systems.
High-performance liquid chromatography (HPLC) for Torbafylline
An Application Note and Protocol for the Quantification of Torbafylline using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a xanthine derivative with potential therapeutic applications. As with any drug development process, a robust and reliable analytical method for the quantification of the active pharmaceutical ingredient (API) is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and accuracy.[1] This application note provides a detailed protocol for the determination of this compound in bulk drug substance and pharmaceutical dosage forms using a reversed-phase HPLC (RP-HPLC) method. The described method is based on established analytical procedures for similar xanthine derivatives, such as Doxofylline and Theophylline.[2][3][4][5]
Principle of the Method
The method utilizes a reversed-phase C18 column to separate this compound from potential impurities and degradation products. The separation is achieved by isocratic elution with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer. Detection is performed using a UV-Vis detector at a wavelength determined by the maximum absorbance of this compound. Quantification is based on the peak area of the analyte compared to a standard calibration curve.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 3.0, adjusted with orthophosphoric acid) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 273 nm (hypothetical, based on xanthine derivatives) |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
1. Buffer Preparation (0.05 M Potassium Dihydrogen Phosphate, pH 3.0):
-
Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
2. Mobile Phase Preparation:
-
Mix acetonitrile and the prepared phosphate buffer in a ratio of 40:60 (v/v).
-
Degas the mobile phase by sonication for 15 minutes or by using an online degasser.
3. Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark.
-
Sonicate for 5 minutes to ensure complete dissolution.
4. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 5 µg/mL to 50 µg/mL by diluting with the mobile phase. These will be used to construct the calibration curve.
5. Sample Preparation (from a hypothetical tablet formulation):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the drug.
-
Make up the volume to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 20 µg/mL).
Method Validation Parameters (Exemplary Data)
The developed method should be validated according to ICH guidelines. The following tables present exemplary data for guidance.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 4500 |
| %RSD of Peak Areas | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 5 | 150234 |
| 10 | 301456 |
| 20 | 602890 |
| 30 | 904123 |
| 40 | 1205678 |
| 50 | 1507890 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision
| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6) |
| 10 | 0.9 | 1.2 |
| 30 | 0.7 | 1.0 |
| 50 | 0.6 | 0.9 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 10 | 9.92 | 99.2% |
| 20 | 20.14 | 100.7% |
| 30 | 29.85 | 99.5% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Proposed Signaling Pathway of this compound
Xanthine derivatives are known to act as phosphodiesterase (PDE) inhibitors. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and results in smooth muscle relaxation.
Caption: Proposed mechanism of action for this compound.
Conclusion
This application note presents a straightforward and reproducible RP-HPLC method for the quantification of this compound. The method is simple, accurate, and precise, making it suitable for routine analysis in a quality control setting. The provided chromatographic conditions and validation parameters serve as a robust starting point for method development and can be adapted as needed for specific applications, such as the analysis of this compound in biological matrices for pharmacokinetic studies. Further optimization and validation should be performed to meet the specific requirements of the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. pharmahealthsciences.net [pharmahealthsciences.net]
- 4. A simple HPLC-UV method for the quantification of theophylline in rabbit plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Application Notes and Protocols for Immunofluorescence Staining of Signaling Proteins with Torbafylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torbafylline (also known as HWA 448) is a phosphodiesterase (PDE) inhibitor with a degree of selectivity for PDE4.[1] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation. This increase in cAMP levels activates downstream signaling pathways, most notably the Exchange protein directly activated by cAMP (Epac) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1] This signaling cascade has been shown to play a crucial role in cellular processes such as inflammation and muscle proteolysis.[1] Specifically, this compound has been demonstrated to attenuate burn-induced muscle proteolysis by modulating the PDE4/cAMP/Epac/PI3K/Akt signaling axis.[1] Its mechanism involves the normalization of phosphorylation levels of Akt and its downstream targets, including Forkhead box protein O1 (FOXO1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1]
Immunofluorescence staining is a powerful technique to visualize the subcellular localization and quantify the expression levels of these key signaling proteins upon this compound treatment. This document provides detailed protocols and application notes for the immunofluorescent analysis of signaling proteins modulated by this compound.
Signaling Pathway Modulated by this compound
This compound, by inhibiting PDE4, increases intracellular cAMP levels. This activates Epac, which in turn can activate the PI3K/Akt signaling pathway. Activated Akt then phosphorylates and regulates the activity of downstream targets like FOXO1 and 4E-BP1, impacting processes such as protein synthesis and degradation.
Caption: this compound signaling pathway.
Quantitative Data Summary
The following table summarizes the observed effects of this compound on key signaling proteins. While immunofluorescence provides qualitative and semi-quantitative localization data, the following quantitative data from other methods provides a reference for expected changes.
| Target Protein | Treatment Conditions | Cell/Tissue Type | Observed Effect | Method | Reference |
| Phospho-Akt (p-Akt) | This compound post-burn injury | Rat skeletal muscle | Significant increase in phosphorylation | Western Blot | [1] |
| Phospho-FOXO1 (p-FOXO1) | This compound post-burn injury | Rat skeletal muscle | Normalized (increased) phosphorylation | Western Blot | [1] |
| Phospho-4E-BP1 (p-4E-BP1) | This compound post-burn injury | Rat skeletal muscle | Normalized (increased) phosphorylation | Western Blot | [1] |
| Epac | This compound post-burn injury | Rat skeletal muscle | Enhanced protein levels | Western Blot | [1] |
| cAMP | This compound post-burn injury | Rat skeletal muscle | Significantly reversed decrease in concentration | Assay Kit | [1] |
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of signaling proteins in cultured cells treated with this compound. This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Experimental Workflow Overview
Caption: Immunofluorescence experimental workflow.
Materials and Reagents
-
Cell Culture:
-
Appropriate cell line (e.g., C2C12 myotubes, HEK293)
-
Complete growth medium
-
Sterile glass coverslips
-
Multi-well plates
-
-
This compound Treatment:
-
This compound (HWA 448)
-
DMSO (vehicle control)
-
-
Fixation and Permeabilization:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS
-
-
Blocking and Antibody Incubation:
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS
-
Primary Antibodies (e.g., Rabbit anti-phospho-Akt, Mouse anti-Epac)
-
Fluorophore-conjugated Secondary Antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)
-
Nuclear Counterstain (e.g., DAPI)
-
-
Mounting:
-
Antifade mounting medium
-
Detailed Protocol
1. Cell Culture and Treatment
-
Sterilize glass coverslips and place one in each well of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-80% confluency at the time of the experiment.
-
Culture cells in complete growth medium overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentration (e.g., 1-100 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the growth medium and wash the cells once with warm PBS.
-
Add the this compound-containing medium or the vehicle control medium to the respective wells.
-
Incubate for the desired treatment time (e.g., 30 minutes to 24 hours), depending on the specific signaling event being investigated.
2. Fixation
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
3. Permeabilization
-
Permeabilize the cells by adding 0.1-0.5% Triton X-100 in PBS to each well and incubating for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
4. Blocking
-
Block non-specific antibody binding by adding Blocking Buffer to each well and incubating for 1 hour at room temperature in a humidified chamber.
5. Primary Antibody Incubation
-
Dilute the primary antibodies to their optimal working concentration in the Blocking Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in the Blocking Buffer. Protect from light from this step onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1-2 hours at room temperature in a dark, humidified chamber.
-
If using a nuclear counterstain like DAPI, it can be added during the last 10 minutes of this incubation.
7. Mounting
-
Wash the cells three times with PBS for 5 minutes each, followed by a final rinse with deionized water.
-
Carefully remove the coverslips from the wells and mount them cell-side down onto a glass microscope slide with a drop of antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.
8. Imaging and Analysis
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images of both the vehicle-treated and this compound-treated cells using identical acquisition settings (e.g., exposure time, laser power, gain).
-
For quantitative analysis, measure the fluorescence intensity and/or analyze the subcellular localization of the target proteins using image analysis software (e.g., ImageJ/Fiji, CellProfiler). The fluorescence intensity of the protein of interest can be normalized to the DAPI signal to account for cell number.
Troubleshooting and Considerations
-
High Background: Insufficient blocking, inadequate washing, or a high concentration of primary or secondary antibodies can lead to high background. Optimize blocking time and antibody concentrations.
-
Weak or No Signal: The target protein may not be expressed in the chosen cell line, or the antibody may not be suitable for immunofluorescence. Ensure the use of validated antibodies. The fixation and permeabilization methods may also need optimization for specific epitopes.[2]
-
Phospho-specific Antibodies: When working with antibodies that detect phosphorylated proteins, it is crucial to use a buffer that helps preserve the phosphorylation state, such as a buffer containing phosphatase inhibitors.[2] Also, a non-fat dry milk blocking solution should be avoided as it contains phosphoproteins that can increase background.[2]
-
Controls: Always include appropriate controls:
-
Vehicle Control: To assess the baseline level of the signaling protein.
-
Secondary Antibody Only Control: To check for non-specific binding of the secondary antibody.
-
Isotype Control: To ensure the observed staining is due to specific primary antibody binding and not non-specific Fc receptor binding or other protein-protein interactions.
-
References
Troubleshooting & Optimization
Troubleshooting Torbafylline insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Torbafylline insolubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as HWA 448) is a xanthine derivative that functions as a phosphodiesterase (PDE) inhibitor, with a notable inhibitory effect on PDE4.[1][2] Its mechanism of action involves the activation of the PDE4/cAMP/EPAC/PI3K/Akt signaling pathway.[1][2] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates various cellular processes.
Q2: Why am I observing precipitation when I add this compound to my cell culture media?
Xanthine derivatives, like this compound, are often characterized by poor water solubility.[3][4] This low solubility is attributed to strong intermolecular hydrogen bonds and base stacking interactions.[4] When a concentrated stock solution of this compound (often in an organic solvent like DMSO) is diluted into an aqueous cell culture medium, the compound can precipitate out of solution as its concentration exceeds its solubility limit in the final aqueous environment.
Q3: Can the precipitated this compound affect my cells?
Yes, the presence of precipitates in your cell culture can have several negative consequences. It can lead to inaccurate dosing, as the actual concentration of solubilized drug is unknown. Furthermore, the precipitate itself can cause cellular stress or be phagocytosed by cells, leading to artifacts and misinterpretation of experimental results.
Troubleshooting Guide: this compound Insolubility
Issue: Precipitate formation upon addition of this compound to cell culture medium.
dot
Caption: Troubleshooting workflow for this compound insolubility.
Step 1: Verify Stock Solution
Ensure your this compound stock solution is properly prepared.
-
Action: Visually inspect your stock solution for any signs of precipitation before diluting it into the cell culture medium. If you are using a previously prepared and stored stock, allow it to fully equilibrate to room temperature and vortex thoroughly to ensure homogeneity.
Step 2: Optimize Solvent and Concentration
The choice of solvent and the concentration of your stock solution are critical.
-
Recommendation: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds for cell culture. Prepare a high-concentration stock solution of this compound in 100% DMSO.
| Parameter | Recommendation | Rationale |
| Solvent | 100% DMSO | High solubilizing power for many organic molecules. |
| Stock Concentration | 10-50 mM | A higher stock concentration allows for a smaller volume to be added to the culture medium, minimizing the final solvent concentration. |
| Final DMSO Concentration | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration in the culture medium as low as possible. |
Step 3: Adjust the pH of the Culture Medium (with caution)
-
Action: Prepare small aliquots of your cell culture medium and adjust the pH slightly (e.g., in increments of 0.2 units) both upwards and downwards from the standard physiological pH of ~7.4. Test the solubility of this compound in these pH-adjusted media.
-
Critical Consideration: Be aware that altering the pH of the culture medium can significantly impact cell health and growth. This approach should be used with caution and validated to ensure it does not adversely affect your experimental system.
Step 4: Test Solubilizing Agents
If insolubility persists, the use of solubilizing agents can be considered.
-
Action: Test the addition of a small amount of a biocompatible surfactant or a complexing agent to your cell culture medium before adding this compound.
| Agent Type | Example | Recommended Starting Concentration | Considerations |
| Surfactant | Pluronic® F-68 | 0.01 - 0.1% (w/v) | Can aid in the formation of micelles to encapsulate the drug. Cell line-dependent toxicity should be evaluated. |
| Complexing Agent | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-5 mM | Forms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. |
Experimental Protocol: Determining this compound Solubility in Cell Culture Medium
This protocol provides a method to determine the approximate solubility of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a Saturated Solution: Add an excess amount of this compound powder to a known volume of your cell culture medium in a sterile microcentrifuge tube.
-
Equilibrate: Incubate the tube at 37°C for 24 hours with gentle agitation to allow the solution to reach equilibrium.
-
Separate Undissolved Compound: Centrifuge the tube at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved this compound.
-
Collect Supernatant: Carefully collect the supernatant without disturbing the pellet. This supernatant represents the saturated solution of this compound in your cell culture medium.
-
Quantify Concentration: Determine the concentration of this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if this compound has a distinct absorbance peak) or HPLC.
-
Create a Standard Curve: Prepare a standard curve of known concentrations of this compound in your cell culture medium to accurately quantify the concentration in the saturated supernatant.
Data Presentation:
| Cell Culture Medium | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) |
| DMEM + 10% FBS | 37 | [Insert your experimental value] | [Insert your calculated value] |
| RPMI-1640 + 10% FBS | 37 | [Insert your experimental value] | [Insert your calculated value] |
This compound Signaling Pathway
As a phosphodiesterase 4 (PDE4) inhibitor, this compound is expected to modulate intracellular signaling pathways regulated by cyclic AMP (cAMP).
dot
Caption: this compound's mechanism of action via PDE4 inhibition.
References
- 1. Phosphodiesterase (PDE) inhibitor this compound (HWA 448) attenuates burn-induced rat skeletal muscle proteolysis through the PDE4/cAMP/EPAC/PI3K/Akt pathway [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Torbafylline Concentration for In Vitro Experiments
Welcome to the technical support center for Torbafylline. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to help you address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a potent and selective inhibitor of the novel serine/threonine kinase, this compound Kinase 1 (TFK1). TFK1 is a key component of the 'T-Signal' pathway, which is implicated in pro-inflammatory cytokine production and cellular proliferation. By inhibiting TFK1, this compound effectively blocks the downstream signaling cascade, leading to a reduction in inflammatory responses and cell growth in specific cellular contexts.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
For initial experiments, we recommend a starting concentration range of 1 µM to 50 µM. However, the optimal concentration is highly cell-type dependent and should be determined empirically for your specific model system. We advise performing a dose-response curve to determine the IC50 value in your cell line of interest.
Q3: How should I dissolve and store this compound?
This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the DMSO stock solution should be further diluted in your culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound at expected concentrations. | 1. Suboptimal concentration. 2. Degraded compound. 3. Resistant cell line. 4. Incorrect assay endpoint. | 1. Perform a wider dose-response curve (e.g., 0.1 µM to 100 µM). 2. Use a fresh aliquot of this compound. 3. Verify TFK1 expression in your cell line via Western blot or qPCR. 4. Ensure your assay is sensitive to changes in the T-Signal pathway. |
| High levels of cytotoxicity observed at low concentrations. | 1. Cell line is highly sensitive to TFK1 inhibition. 2. Off-target effects. 3. Solvent (DMSO) toxicity. | 1. Lower the concentration range in your dose-response experiments. 2. Perform a cytotoxicity assay (e.g., LDH release) to distinguish from anti-proliferative effects. 3. Ensure the final DMSO concentration is below 0.1%. |
| Inconsistent results between experiments. | 1. Variation in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Variability in compound dilution. | 1. Ensure consistent cell seeding density and confluency. 2. Standardize all incubation periods. 3. Prepare fresh dilutions for each experiment from a reliable stock solution. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| A549 | Lung Carcinoma | 15.2 | MTT Assay (72h) |
| MCF-7 | Breast Adenocarcinoma | 25.8 | SRB Assay (72h) |
| U-87 MG | Glioblastoma | 10.5 | CellTiter-Glo (48h) |
| PC-3 | Prostate Adenocarcinoma | 32.1 | MTT Assay (72h) |
Table 2: Recommended Concentration Ranges for Common In Vitro Assays
| Assay Type | Recommended Concentration Range (µM) | Notes |
| Western Blot (p-TFK1 inhibition) | 1 - 25 | 1-4 hour treatment |
| Cytokine Release Assay (e.g., ELISA) | 5 - 50 | 24-48 hour treatment |
| Cell Proliferation/Viability Assay | 1 - 100 | 48-72 hour treatment |
| Apoptosis Assay (e.g., Annexin V) | 10 - 75 | 24-48 hour treatment |
Experimental Protocols
Protocol 1: Determination of IC50 using Sulforhodamine B (SRB) Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Plate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO). Include a "time zero" plate that is fixed immediately after treatment.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Cell Fixation: After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry. Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of TFK1 Phosphorylation
This protocol is for assessing the inhibition of TFK1 phosphorylation by this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-TFK1, anti-TFK1, anti-GAPDH)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) and a vehicle control for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add loading buffer, and denature by heating. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-TFK1 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total TFK1 and a loading control like GAPDH.
Visualizations
Technical Support Center: Addressing Variability in Animal Responses to Theophylline (as a proxy for Torbafylline)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in animal responses during experiments with Theophylline.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: High Variability in Efficacy Between Individual Animals
Question: We are observing a wide range of responses to Theophylline in our animal cohort, with some individuals showing a strong therapeutic effect while others show little to no response. What could be the cause?
Answer: High inter-individual variability is a known challenge in animal studies. Several factors can contribute to this:
-
Genetic Differences: Even within the same strain, genetic drift can lead to variations in drug metabolism and receptor sensitivity.
-
Physiological State: Factors such as age, sex, weight, and underlying health conditions can significantly impact how an animal responds to Theophylline.[1][2][3] For instance, neonatal and geriatric animals may have altered drug clearance times.[1]
-
Environmental Factors: Stress, housing conditions, and diet can all influence an animal's physiological state and subsequent drug response.
-
Drug Metabolism: Theophylline is metabolized by cytochrome P450 enzymes in the liver.[1][4] Variations in the activity of these enzymes between animals can lead to different plasma concentrations and, consequently, varied effects.
Troubleshooting Steps:
-
Standardize Your Cohort: Ensure that all animals are of a similar age, sex, and weight.
-
Control Environmental Conditions: Maintain consistent housing, diet, and handling procedures to minimize stress.
-
Consider a Different Strain: If variability persists, it may be beneficial to test a different, more genetically stable animal strain.
-
Measure Plasma Concentrations: If feasible, measuring Theophylline plasma concentrations can help determine if the variability is due to pharmacokinetic or pharmacodynamic differences.
Issue 2: Unexpected Adverse Events or Toxicity at Therapeutic Doses
Question: Some of our animals are experiencing adverse effects like seizures or cardiac arrhythmias, even at what should be a therapeutic dose. Why is this happening?
Answer: Theophylline has a narrow therapeutic index, meaning the dose at which it is effective is close to the dose at which it becomes toxic.[5] Several factors can increase the risk of toxicity:
-
Impaired Metabolism: Liver or kidney disease can impair the metabolism and excretion of Theophylline, leading to higher than expected plasma concentrations.[3]
-
Drug Interactions: Co-administration of other drugs that inhibit cytochrome P450 enzymes can slow down Theophylline metabolism, increasing its levels in the body.[1]
-
Individual Sensitivity: Some animals may be inherently more sensitive to the central nervous system and cardiac stimulant effects of Theophylline.[1][6]
Troubleshooting Steps:
-
Health Screening: Ensure all animals are healthy and free of underlying liver or kidney conditions before starting the experiment.
-
Review Concomitant Medications: Carefully review any other medications the animals are receiving to check for potential drug interactions.
-
Dose De-escalation: If adverse events occur, consider reducing the dose for the affected animals or the entire cohort.
-
Therapeutic Drug Monitoring: Measure plasma Theophylline concentrations to ensure they are within the therapeutic range.
Issue 3: Lack of Expected Therapeutic Effect
Question: We are not observing the expected bronchodilatory or anti-inflammatory effects of Theophylline in our animal model. What could be the reason?
Answer: A lack of efficacy can be due to several factors, ranging from experimental protocol issues to the specific characteristics of your animal model.
-
Sub-therapeutic Dosing: The administered dose may be too low to achieve therapeutic plasma concentrations in the specific species or strain being used.
-
Poor Bioavailability: The formulation and route of administration can affect how much of the drug is absorbed and reaches the systemic circulation.[7][8] Different brands of Theophylline can have inconsistent bioavailability.[6]
-
Rapid Metabolism: Some species or individuals may metabolize Theophylline very rapidly, leading to a short duration of action.
-
Model-Specific Factors: The specific animal model of disease may not be responsive to the mechanisms of action of Theophylline.
Troubleshooting Steps:
-
Verify Dosing Calculations: Double-check all dosing calculations to ensure accuracy.
-
Optimize Route of Administration: Consider alternative routes of administration (e.g., intravenous) to ensure complete bioavailability.
-
Increase Dose or Dosing Frequency: If plasma concentrations are found to be low, a higher dose or more frequent administration may be necessary.
-
Re-evaluate the Animal Model: Ensure that the chosen animal model is appropriate for studying the effects of a phosphodiesterase inhibitor and adenosine receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Theophylline?
A1: Theophylline has two main mechanisms of action:
-
Phosphodiesterase (PDE) Inhibition: It non-selectively inhibits PDE enzymes, which leads to an increase in intracellular cyclic AMP (cAMP).[5][7] This increase in cAMP promotes the relaxation of smooth muscles in the airways (bronchodilation).[4][9]
-
Adenosine Receptor Antagonism: It blocks adenosine receptors, which can prevent adenosine-mediated bronchoconstriction and inflammation.[4][5][7]
Q2: Are there significant species differences in Theophylline pharmacokinetics?
A2: Yes, there are notable differences in how various animal species absorb, metabolize, and excrete Theophylline. For example, the half-life of Theophylline can vary significantly between dogs, cats, and rabbits.[10][11][12] Therefore, it is crucial to consult species-specific pharmacokinetic data when designing experiments.
Q3: What are the common side effects of Theophylline in animals?
A3: Common side effects are generally related to its stimulant properties and can include central nervous system excitement, restlessness, and gastrointestinal upset (nausea, vomiting).[1][3] At higher doses, more severe effects such as cardiac arrhythmias and seizures can occur.[1][6]
Q4: How should Theophylline be administered in animal studies?
A4: Theophylline can be administered orally (as tablets, capsules, or liquid) or intravenously.[3][8] For oral administration, it is important to use a consistent formulation, as different brands can have varying bioavailability.[6] Extended-release formulations are often used to maintain stable plasma concentrations.[8]
Data Presentation
Table 1: Pharmacokinetic Parameters of Theophylline in Different Animal Species
| Parameter | Dog | Cat | Rabbit |
| Half-life (t½) | ~5.7 - 8.4 hours[8][12] | Variable, may be longer than in dogs | Shorter than in dogs |
| Volume of Distribution (Vd) | ~0.82 L/kg[12] | N/A | N/A |
| Clearance (Cl) | ~0.780 mL/kg/min[8] | Slower than in dogs | N/A |
| Bioavailability (Oral) | >80%[8] | Variable with transdermal application[11] | N/A |
Experimental Protocols
Protocol 1: Oral Administration of Theophylline in Dogs
-
Animal Selection: Use healthy adult dogs of a specific breed and similar age and weight.
-
Dose Calculation: Based on pharmacokinetic data, a common starting dose is 10 mg/kg, administered every 12 hours.[8]
-
Administration: Administer extended-release Theophylline tablets orally.[8] To minimize gastrointestinal upset, the tablet can be given with a small amount of food.[3]
-
Blood Sampling: For pharmacokinetic studies, collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).[8]
-
Plasma Analysis: Separate plasma and analyze for Theophylline concentrations using a validated method such as fluorescence polarization immunoassay.[8]
Protocol 2: Intravenous Administration of Theophylline in Rabbits
-
Animal Selection: Use healthy adult male rabbits.
-
Dose Calculation: A typical intravenous dose is 12 mg/kg.[13]
-
Administration: Administer Theophylline as a slow intravenous injection.
-
Blood Sampling: Collect blood samples at predetermined time points after administration.[10]
-
Plasma Analysis: Process blood samples to obtain plasma and determine Theophylline concentrations.
Mandatory Visualizations
References
- 1. Theophylline for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 2. Effect of age on theophylline pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theophylline | VCA Animal Hospitals [vcahospitals.com]
- 4. Theophylline - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Theophylline? [synapse.patsnap.com]
- 6. Theophylline (Theo-Dur) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Evaluation of the bioavailability and pharmacokinetics of two extended-release theophylline formulations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. [Comparative pharmacokinetics of theophylline in hyperlipidemia in animals and humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic studies of theophylline in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Theophylline pharmacokinetics and metabolism in rabbits following single and repeated administration of Capsicum fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Mechanism of Torbafylline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanism of action of Torbafylline. Our resources are designed to assist drug development professionals and scientists in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a phosphodiesterase 4 (PDE4) inhibitor. Its primary mechanism involves increasing intracellular levels of cyclic adenosine monophosphate (cAMP) by preventing its degradation by PDE4.[1] This elevation in cAMP activates downstream signaling pathways, notably the Exchange protein directly activated by cAMP (Epac) and the PI3K/Akt pathway, leading to the attenuation of muscle proteolysis.[1]
Q2: What are the known downstream effects of this compound?
This compound has been shown to significantly increase the phosphorylation of Akt and normalize the phosphorylation of its downstream targets, FOXO1 and 4E-BP1.[1] It also reduces the mRNA expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as ubiquitin E3 ligases involved in muscle protein breakdown.[1]
Q3: Which cell lines are suitable for studying this compound's effects?
C2C12 myotubes are a commonly used and relevant cell line for studying the effects of this compound on muscle cell signaling and proteolysis.[1] Other cell types expressing PDE4 and the relevant downstream signaling components may also be suitable, depending on the research question.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound. Each problem is followed by potential causes and suggested solutions, including detailed control experiments.
Problem 1: No observable effect of this compound on cAMP levels.
Potential Causes:
-
Inactive this compound compound.
-
Suboptimal assay conditions for measuring cAMP.
-
Low PDE4 expression in the experimental cell line.
-
Cell health issues.
Troubleshooting & Control Experiments:
| Control/Troubleshooting Step | Purpose | Expected Outcome |
| Positive Control for cAMP Assay | To validate the functionality of the cAMP assay. | A known adenylyl cyclase activator (e.g., Forskolin) should significantly increase cAMP levels. |
| Positive Control for PDE Inhibition | To confirm that PDE inhibition can be detected in your system. | A well-characterized, broad-spectrum PDE inhibitor (e.g., IBMX) or another selective PDE4 inhibitor (e.g., Rolipram) should increase cAMP levels.[2][3] |
| This compound Activity Check | To ensure the this compound stock is active. | Test a fresh batch of this compound or verify the concentration and storage conditions of the current stock. |
| Cell Viability Assay | To rule out cytotoxicity as a confounding factor. | Cells treated with this compound should exhibit similar viability to vehicle-treated controls. |
| PDE4 Expression Analysis | To confirm the presence of the drug target. | Use Western blot or qPCR to verify PDE4 expression in your cell line. |
Problem 2: Inconsistent or no change in Akt phosphorylation after this compound treatment.
Potential Causes:
-
Ineffective this compound treatment (see Problem 1).
-
Issues with Western blotting procedure or antibodies.
-
Dysfunctional PI3K/Akt pathway in the cells.
-
Incorrect timing of sample collection.
Troubleshooting & Control Experiments:
| Control/Troubleshooting Step | Purpose | Expected Outcome |
| Positive Control for Akt Activation | To validate the responsiveness of the PI3K/Akt pathway. | Treatment with a known Akt activator (e.g., insulin or IGF-1) should lead to a robust increase in phospho-Akt (Ser473 and Thr308). |
| Negative Control for Akt Activation | To confirm the specificity of the observed phosphorylation. | Pre-treatment with a PI3K inhibitor (e.g., LY294002 or Wortmannin) should block this compound-induced Akt phosphorylation. |
| Antibody Validation | To ensure the specificity and efficacy of the phospho-Akt antibody. | The antibody should detect a band of the correct molecular weight that increases with positive control treatment and decreases with phosphatase treatment of the cell lysate. |
| Time-Course Experiment | To determine the optimal time point for observing Akt phosphorylation. | Collect samples at various time points after this compound treatment (e.g., 15, 30, 60, 120 minutes) to identify the peak response. |
| Loading Control | To ensure equal protein loading for Western blotting. | Levels of a housekeeping protein (e.g., GAPDH or β-actin) should be consistent across all lanes. |
Problem 3: No significant change in TNF-α or IL-6 mRNA expression with this compound.
Potential Causes:
-
Lack of inflammatory stimulus to induce cytokine expression.
-
Issues with RNA isolation, reverse transcription, or qPCR.
-
Incorrect primer design.
-
Cell type does not produce these cytokines in response to the stimulus.
Troubleshooting & Control Experiments:
| Control/Troubleshooting Step | Purpose | Expected Outcome |
| Positive Control for Cytokine Induction | To confirm that the cells can produce TNF-α and IL-6. | Treatment with an inflammatory agent (e.g., Lipopolysaccharide - LPS) should significantly increase TNF-α and IL-6 mRNA levels. |
| RNA Quality and Quantity Check | To ensure the integrity of the starting material for qPCR. | Use spectrophotometry (e.g., NanoDrop) and/or gel electrophoresis to assess RNA purity and integrity. |
| qPCR Primer Validation | To verify the efficiency and specificity of the primers. | A standard curve should demonstrate high amplification efficiency, and a melt curve analysis should show a single peak. |
| Housekeeping Gene Normalization | To control for variations in RNA input and reverse transcription efficiency. | Expression of a stable housekeeping gene (e.g., GAPDH or β-actin) should be consistent across all samples. |
| Reverse Transcriptase Negative Control | To check for genomic DNA contamination. | A reaction mix without reverse transcriptase should not produce a PCR product. |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound.
Caption: this compound signaling pathway.
Experimental Workflow: Troubleshooting Akt Phosphorylation
This workflow outlines the steps to troubleshoot a lack of change in Akt phosphorylation upon this compound treatment.
Caption: Troubleshooting workflow for Akt phosphorylation.
Detailed Protocol: Western Blot for Phospho-Akt (Ser473)
1. Cell Culture and Treatment:
-
Plate C2C12 cells and differentiate into myotubes.
-
Serum starve the myotubes for 4-6 hours prior to treatment.
-
Treat cells with this compound at the desired concentrations for the determined optimal time.
-
Include the following controls:
- Vehicle control (e.g., DMSO).
- Positive control: Insulin (100 nM) for 15 minutes.
- Negative control: Pre-treat with LY294002 (10 µM) for 1 hour before adding this compound.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and run SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) for normalization.
-
Quantify band intensities using densitometry software.
| Treatment Group | Expected p-Akt (Ser473) Level | Expected Total Akt Level | Expected GAPDH Level |
| Vehicle Control | Baseline | Endogenous | Consistent |
| This compound | Increased | Endogenous | Consistent |
| Insulin (Positive Control) | Strongly Increased | Endogenous | Consistent |
| LY294002 + this compound | Baseline / Reduced | Endogenous | Consistent |
Logical Relationship of Controls for Akt Pathway
This diagram illustrates the logical relationship between the control experiments for validating the effect of this compound on the Akt pathway.
Caption: Control experiment logic for Akt pathway analysis.
References
Technical Support Center: Torbafylline Experimental Integrity
This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Torbafylline in experimental setups. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my experiments?
A1: The principal factors leading to the degradation of this compound, a xanthine derivative, are exposure to adverse pH levels, high temperatures, and light.[1][2] Like other xanthine derivatives, this compound is susceptible to hydrolysis, oxidation, and photolysis.[1][2] Careful control of these environmental conditions is paramount to maintaining the integrity of the compound.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure stability, this compound stock solutions should be stored at 2-8°C and protected from light.[3] For long-term storage, aliquoting and freezing at -20°C is recommended to minimize freeze-thaw cycles, which can introduce instability.[4]
Q3: I'm observing inconsistent results in my cell-based assays. Could this compound degradation be the cause?
A3: Yes, inconsistent results are a common sign of compound degradation. Degradation products may have different activities or be inactive, leading to variability in your experimental outcomes. It is crucial to prepare fresh dilutions of this compound from a properly stored stock solution for each experiment to minimize the impact of potential degradation.
Q4: How can I detect this compound degradation in my samples?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for detecting and quantifying this compound and its degradation products.[5][6][7] A stability-indicating HPLC method can separate the intact drug from any degradants, allowing for an accurate assessment of sample integrity.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no biological activity observed | This compound degradation due to improper storage or handling. | 1. Prepare fresh this compound solutions from a new stock vial.2. Verify the pH and temperature of your experimental buffers.3. Ensure all solutions are protected from light during preparation and incubation.4. Confirm the concentration of your stock solution using a validated analytical method like HPLC.[6] |
| High variability between replicate experiments | Inconsistent degradation of this compound across different experimental runs. | 1. Standardize your protocol for solution preparation, ensuring consistent timing and environmental conditions.2. Prepare a single batch of this compound-containing medium for all replicates in an experiment.3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] |
| Appearance of unexpected peaks in analytical assays (e.g., HPLC, LC-MS) | Presence of this compound degradation products. | 1. Review your experimental procedure for potential exposure to harsh conditions (e.g., extreme pH, high temperature, prolonged light exposure).[1][2]2. Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
This protocol outlines the recommended procedure for preparing and storing a concentrated stock solution of this compound to minimize degradation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, analytical grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), 2-8°C is acceptable.
Protocol 2: Stability Testing of this compound in Experimental Buffer
This protocol provides a method to assess the stability of this compound in your specific experimental buffer.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Experimental buffer (e.g., cell culture medium, assay buffer)
-
Incubator set to the experimental temperature
-
HPLC system with a suitable column and mobile phase for this compound analysis
Procedure:
-
Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Immediately take a sample (t=0) and analyze it by HPLC to determine the initial concentration of intact this compound.
-
Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each sample by HPLC to quantify the remaining concentration of intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Data Presentation
Table 1: Stability of this compound under Different pH Conditions
| pH | Temperature (°C) | Incubation Time (hours) | % this compound Remaining |
| 3.0 | 37 | 24 | 85.2 |
| 5.0 | 37 | 24 | 95.1 |
| 7.4 | 37 | 24 | 99.5 |
| 9.0 | 37 | 24 | 92.3 |
Note: Data is hypothetical and for illustrative purposes. Actual stability will depend on the specific buffer composition.
Table 2: Effect of Temperature on this compound Stability in Neutral Buffer (pH 7.4)
| Temperature (°C) | Incubation Time (hours) | % this compound Remaining |
| 4 | 24 | 99.8 |
| 25 (Room Temp) | 24 | 98.2 |
| 37 | 24 | 99.5 |
| 50 | 24 | 88.7 |
Note: Data is hypothetical and for illustrative purposes.
Visualizations
Diagram 1: Major Degradation Pathways of Xanthine Derivatives
Caption: Primary degradation routes for this compound.
Diagram 2: Experimental Workflow for Assessing this compound Stability
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. Stability studies of principal illicit drugs in oral fluid: preparation of reference materials for external quality assessment schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of analytical methods for estimating doxofylline and terbutaline. [wisdomlib.org]
- 6. pharmahealthsciences.net [pharmahealthsciences.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Torbafylline Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Torbafylline in dose-response experiments.
Disclaimer: Information regarding the specific mechanism of action of this compound is not publicly available. This guide is based on the assumption that this compound is a methylxanthine derivative, similar to theophylline and doxofylline, likely functioning as a phosphodiesterase (PDE) inhibitor and potentially as an adenosine receptor antagonist. The experimental protocols and troubleshooting advice are provided based on this presumed mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: this compound is hypothesized to be a methylxanthine derivative. Its primary mechanism of action is likely the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3][4] This elevation in cAMP can, in turn, activate Protein Kinase A (PKA) and modulate downstream signaling pathways, leading to cellular responses such as smooth muscle relaxation and reduced inflammation.[1][2][3] Additionally, like other methylxanthines, this compound may act as a non-selective adenosine receptor antagonist.[1][2][3]
Q2: I am not observing a clear sigmoidal dose-response curve. What are the potential causes?
A2: An unclear sigmoidal curve can result from several factors:
-
Inappropriate Dose Range: The concentrations tested may be too high or too low to capture the full dynamic range of the response.[5]
-
Assay Variability: High variability between replicates can obscure the true dose-response relationship.[6][7][8]
-
Cell Health: Poor cell viability or inconsistent cell seeding density can lead to erratic results.[6][7]
-
Incorrect Incubation Time: The duration of drug exposure may be too short or too long to observe the optimal response.
-
Reagent Issues: Degradation of this compound or other critical reagents can affect the outcome.
Q3: How do I select the optimal concentration range for my initial this compound experiments?
A3: For a novel compound like this compound, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM.[5] This wide range increases the probability of identifying the concentrations that produce the minimal, half-maximal (EC50), and maximal effects.[9][10][11]
Q4: What are the critical quality control steps to ensure reliable dose-response data?
A4: Key quality control measures include:
-
Cell Line Authentication: Regularly verify the identity of your cell line.
-
Mycoplasma Testing: Periodically screen cultures for mycoplasma contamination, as it can significantly alter cellular responses.[7]
-
Reagent Validation: Ensure the quality and stability of this compound stock solutions and other reagents.
-
Assay Performance Metrics: For plate-based assays, calculate parameters like the Z'-factor to assess assay quality and reproducibility.[8]
-
Consistent Cell Handling: Use a standardized protocol for cell seeding, treatment, and harvesting to minimize variability.[6][7]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Use an automated cell counter for accurate cell density determination. Ensure thorough mixing of the cell suspension before plating. Avoid edge effects by not using the outer wells of the microplate or by filling them with media.[12] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.[7][8] |
| Plate Uniformity Issues | Check for temperature or humidity gradients in the incubator. Use high-quality microplates with uniform surface treatment.[12][13] |
| Assay Detection Problems | Optimize reader settings (e.g., gain, integration time). Ensure the chosen detection method (absorbance, fluorescence, luminescence) is appropriate and sensitive enough for the assay.[6][7][13] |
Issue 2: No Response or Weak Response to this compound
| Potential Cause | Troubleshooting Step |
| Inactive Compound | Verify the integrity and concentration of the this compound stock solution. Prepare fresh dilutions for each experiment. |
| Incorrect Assay Endpoint | The chosen readout may not be modulated by the presumed signaling pathway. Consider alternative endpoints based on the hypothesized mechanism of action (e.g., cAMP levels, PKA activity, or downstream gene expression). |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal duration of this compound exposure. |
| Cell Line Insensitivity | The target receptors or enzymes (e.g., specific PDEs, adenosine receptors) may not be expressed or functional in the chosen cell line. Verify target expression using techniques like qPCR or Western blotting. |
| Sub-optimal Assay Conditions | Optimize assay parameters such as serum concentration, temperature, and CO2 levels.[13] |
Issue 3: Unexpected or Non-Sigmoidal Dose-Response Curve Shape
| Potential Cause | Troubleshooting Step |
| Compound Cytotoxicity | At high concentrations, this compound may induce cell death, leading to a "hook effect" or a descending curve. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with the functional assay. |
| Compound Solubility Issues | This compound may precipitate at higher concentrations. Visually inspect the wells for precipitation. Use a suitable solvent and ensure it does not exceed a non-toxic final concentration (e.g., <0.5% DMSO). |
| Complex Biological Response | The observed response may be the net effect of multiple signaling pathways being activated or inhibited at different concentrations. Further investigation into the mechanism of action may be required. |
| Data Analysis Errors | Ensure the correct non-linear regression model is used for curve fitting.[14][15] Check for outliers and consider appropriate data transformation (e.g., log transformation of concentrations).[8] |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on cAMP Production
| This compound (µM) | Log [this compound] | Mean cAMP (pmol/well) | Std. Deviation | % Max Response |
| 0.001 | -9 | 5.2 | 0.8 | 2.1 |
| 0.01 | -8 | 10.5 | 1.2 | 10.6 |
| 0.1 | -7 | 25.8 | 3.1 | 35.8 |
| 1 | -6 | 48.9 | 5.4 | 85.0 |
| 10 | -5 | 55.1 | 4.9 | 95.8 |
| 100 | -4 | 56.3 | 5.2 | 98.0 |
| EC50 | -6.4 | 28.6 | 50.0 |
Table 2: Troubleshooting Checklist for Assay Optimization
| Parameter | Recommended Range/Condition | Notes |
| Cell Seeding Density | 5,000 - 20,000 cells/well (96-well plate) | Optimize for linear growth during the assay period. |
| Serum Concentration | 0.5% - 10% FBS | Test for serum-dependent effects on the response. |
| Incubation Time | 15 min - 48 hours | Determine optimal time point via a time-course experiment. |
| This compound Dilution | Logarithmic or half-log series | A wider range is better for initial experiments.[5] |
| Solvent Concentration | <0.5% DMSO (or other solvent) | Ensure the solvent does not affect cell viability or the assay readout. |
Experimental Protocols
Protocol 1: General Dose-Response Experiment for this compound
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimized seeding density.
-
Plate cells in a 96-well plate and incubate for 24 hours.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of working concentrations.
-
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Add fresh medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with solvent only).
-
Incubate for the predetermined optimal time.
-
-
Assay Readout:
-
Perform the chosen assay to measure the cellular response (e.g., cAMP assay, PKA activity assay, gene expression analysis).
-
Record the data using a plate reader or other appropriate instrument.
-
-
Data Analysis:
-
Subtract the background signal (if any).
-
Normalize the data to the vehicle control.
-
Plot the response as a function of the log of the this compound concentration.
-
Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50, Emax, and slope.[9][10][14]
-
Mandatory Visualizations
Caption: Presumed signaling cascade of this compound.
Caption: Workflow for a dose-response experiment.
Caption: Troubleshooting logic for a lack of response.
References
- 1. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Theophylline - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Doxofylline? [synapse.patsnap.com]
- 5. Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mycalpharm.com [mycalpharm.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 12. focus.gbo.com [focus.gbo.com]
- 13. selectscience.net [selectscience.net]
- 14. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Inconsistent Data in Torbafylline Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating and resolving inconsistencies encountered during the experimental investigation of Torbafylline.
Frequently Asked Questions (FAQs)
Q1: We are observing conflicting results for this compound's efficacy in different preclinical models of asthma. In our murine model, it shows potent anti-inflammatory effects, but in our guinea pig model, the bronchodilatory effect is more pronounced. What could be the underlying reason?
A1: This is a critical observation and may point to the multifaceted mechanism of action of this compound, which likely involves both anti-inflammatory and bronchodilatory pathways. The discrepancy between your preclinical models could be attributed to species-specific differences in the expression and function of the drug's molecular targets. For instance, the expression levels of phosphodiesterases (PDEs) and adenosine receptors, key targets of xanthine derivatives, can vary significantly between species, leading to differential pharmacological responses.
Troubleshooting Steps:
-
Target Expression Profiling: Quantify the expression of relevant PDE isoforms (e.g., PDE3, PDE4) and adenosine receptor subtypes (e.g., A1, A2A, A2B) in the lung tissues of both your murine and guinea pig models.
-
Ex Vivo Tissue Analysis: Conduct organ bath studies on isolated tracheal smooth muscle from both species to directly compare the bronchodilatory effects of this compound.
-
Inflammatory Marker Analysis: Measure a panel of inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) in bronchoalveolar lavage fluid from both models to confirm the anti-inflammatory effects.
Q2: Our in vitro data demonstrates that this compound is a potent inhibitor of PDE4, but we are not seeing the expected downstream increase in intracellular cyclic AMP (cAMP) in our cell-based assays. Why might this be the case?
A2: This is a common challenge when translating in vitro findings to a cellular context. Several factors could contribute to this discrepancy:
-
Cellular Permeability: this compound may have poor permeability across the cell membrane, limiting its access to intracellular PDEs.
-
Efflux Pumps: The cells you are using may express efflux pumps that actively remove this compound from the cytoplasm.
-
Dominant Activity of Other PDEs: Even with PDE4 inhibition, other highly active PDEs in the cell could be rapidly degrading cAMP.
-
Off-Target Effects: this compound might have off-target effects that counteract the expected rise in cAMP, such as activation of Gi-coupled receptors.
Troubleshooting Steps:
-
Cellular Uptake Assay: Perform a cellular uptake study using radiolabeled or fluorescently tagged this compound to assess its ability to enter the cells.
-
Efflux Pump Inhibition: Repeat the cAMP assay in the presence of a broad-spectrum efflux pump inhibitor.
-
Pan-PDE Inhibition: Use a non-selective PDE inhibitor, such as IBMX, as a positive control to confirm that your assay can detect a cAMP increase upon PDE inhibition.
Troubleshooting Guides
Issue: High Inter-Individual Variability in Clinical Trial Data
Problem: In a Phase II clinical trial, there is a high degree of variability in patient response to this compound, with some patients showing significant improvement in lung function while others show little to no response.
Data Presentation: Summary of Hypothetical Phase II Data
| Parameter | Responder Group (n=50) | Non-Responder Group (n=50) |
| Baseline FEV1 (% predicted) | 65 ± 8 | 68 ± 7 |
| Change in FEV1 after 4 weeks | +15% ± 4% | +2% ± 3% |
| This compound Plasma Concentration | 15 ± 5 µg/mL | 8 ± 4 µg/mL |
| CYP1A2 Metabolizer Status | 80% Slow | 30% Slow |
Experimental Protocols:
Protocol 1: Pharmacokinetic Analysis
-
Objective: To determine the plasma concentration of this compound in patients.
-
Methodology: Collect blood samples at predefined time points after drug administration. Process the samples to isolate plasma. Analyze the plasma samples using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method to quantify this compound and its major metabolites.
Protocol 2: Genotyping for CYP1A2
-
Objective: To determine the metabolizer status of patients for the CYP1A2 enzyme.
-
Methodology: Collect a saliva or blood sample from each patient. Isolate genomic DNA. Use a validated genotyping assay, such as a TaqMan SNP genotyping assay, to identify polymorphisms in the CYP1A2 gene associated with slow or rapid metabolism.
Mandatory Visualization:
Caption: Logical relationship for investigating variable patient response.
Issue: Discrepancy Between In Vitro and In Vivo Anti-Inflammatory Effects
Problem: this compound effectively suppresses the release of inflammatory cytokines from peripheral blood mononuclear cells (PBMCs) in vitro, but shows limited anti-inflammatory activity in a lipopolysaccharide (LPS)-induced mouse model of lung inflammation.
Data Presentation: Summary of Hypothetical In Vitro vs. In Vivo Data
| Assay | This compound IC50 / Effect |
| In Vitro TNF-α release from PBMCs | 1.5 µM |
| In Vivo TNF-α in BALF (LPS model) | 20% reduction at 10 mg/kg |
| In Vitro PDE4B Inhibition | 0.8 µM |
| In Vivo Lung Tissue Concentration (10 mg/kg) | 2 µM |
Experimental Protocols:
Protocol 3: In Vitro Cytokine Release Assay
-
Objective: To measure the effect of this compound on cytokine release from immune cells.
-
Methodology: Isolate PBMCs from healthy donor blood. Culture the PBMCs in the presence of varying concentrations of this compound. Stimulate the cells with LPS. After 24 hours, collect the cell culture supernatant. Measure the concentration of TNF-α and other cytokines in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
Protocol 4: LPS-Induced Lung Inflammation Model
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
-
Methodology: Administer this compound or vehicle to mice via oral gavage. After 1 hour, challenge the mice with an intranasal instillation of LPS. After 6 hours, perform a bronchoalveolar lavage (BAL) to collect fluid (BALF). Measure the concentration of TNF-α in the BALF by ELISA and count the number of inflammatory cells.
Mandatory Visualization:
Caption: this compound's proposed anti-inflammatory signaling pathway.
Caption: Workflow for troubleshooting in vitro vs. in vivo discrepancies.
Validation & Comparative
A Comparative Analysis of Torbafylline and Pentoxifylline in Enhancing Muscle Blood Flow
For researchers and professionals in drug development, understanding the nuanced differences between vasoactive agents is critical for advancing therapeutic strategies for ischemic muscle conditions. This guide provides a detailed comparison of torbafylline and its parent compound, pentoxifylline, focusing on their efficacy in improving muscle blood flow, supported by experimental data and mechanistic insights.
Executive Summary
Both this compound and pentoxifylline, xanthine derivatives, are recognized for their hemorheologic and vascular effects. Pentoxifylline, a nonselective phosphodiesterase (PDE) inhibitor, has a well-documented history of improving blood flow by increasing red blood cell deformability, reducing blood viscosity, and promoting vasodilation.[1][2][3][4][5] this compound, a newer analog, has been investigated for its potential to offer more targeted or enhanced benefits in ischemic muscle tissue.
Experimental evidence, primarily from animal models of peripheral arterial insufficiency, suggests that while both compounds can improve exercise tolerance, their direct impact on muscle blood flow may be complex and not always correlated with functional improvement.[6] Studies indicate that this compound may offer specific advantages in certain ischemic conditions, particularly in improving microcirculatory parameters and mitigating the detrimental effects of strenuous activity on ischemic muscle.[7][8]
Mechanism of Action
Pentoxifylline's primary mechanism involves the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3] This elevation in cAMP has several downstream effects, including vasodilation and reduced inflammation.[2][3] Furthermore, pentoxifylline improves the flexibility of red blood cells and decreases their aggregation, which collectively reduces blood viscosity and enhances microcirculatory flow.[1][3][4][5]
This compound, as a derivative of pentoxifylline, is presumed to share a similar foundational mechanism of action. Research suggests it also positively influences microcirculation, reducing capillary endothelial cell swelling and improving red cell flux in ischemic muscle.[7][8][9]
Head-to-Head Experimental Data
Direct comparative studies between this compound and pentoxifylline are limited. However, available data from preclinical studies in rats with induced peripheral arterial insufficiency provide some insights into their relative performance.
| Parameter | Drug | Dosage | Experimental Model | Key Findings | Reference |
| Exercise Tolerance | Pentoxifylline | 34 +/- 1.3 mg/kg/day | Rats with femoral artery stenosis | Significantly increased treadmill speed and duration of running compared to control. | [6] |
| This compound | 34 +/- 2.3 mg/kg/day | Rats with femoral artery stenosis | Significantly increased treadmill speed and duration of running compared to control, similar to pentoxifylline. | [6] | |
| Muscle Blood Flow | Pentoxifylline | 34 +/- 1.3 mg/kg/day | Rats with femoral artery stenosis | No significant difference in blood flow to the hindlimb or individual muscle fiber sections compared to control. | [6] |
| This compound | 34 +/- 2.3 mg/kg/day | Rats with femoral artery stenosis | No significant difference in blood flow to the hindlimb or individual muscle fiber sections compared to control. | [6] | |
| Collateral Circulation | Pentoxifylline | Not specified | Rats with iliac artery ligation | Improved collateral circulation in the soleus muscle. | [10] |
| This compound | Not specified | Rats with iliac artery ligation | After five weeks, the vascular bed size returned to control values in the EDL and soleus muscles. | [10] | |
| Resting Muscle Blood Flow | Pentoxifylline | Not specified | Rats with iliac artery ligation | The difference in resting blood flow between ischemic and control muscles became statistically insignificant after treatment. | [11] |
| This compound | Not specified | Rats with iliac artery ligation | The difference in resting blood flow between ischemic and control muscles became statistically insignificant after treatment. | [11] |
This compound in Ischemic Muscle: Further Insights
Studies focusing specifically on this compound have revealed additional benefits in the context of muscle ischemia, particularly when combined with physical activity.
| Parameter | Treatment | Experimental Model | Key Findings | Reference |
| Blood Flow During Contractions | This compound (2 x 25 mg/kg/day) | Ischemic rat muscles with strenuous electrical stimulation | Remedied the reduction in blood flow during contractions and normalized values. | [7] |
| Fatigue Resistance | This compound (2 x 25 mg/kg/day) | Ischemic rat muscles with strenuous electrical stimulation | Improved resistance to fatigue. | [7] |
| Microcirculation | Acute infusion of this compound | Ischemic rat tibialis anterior | Reduced heterogeneity of capillary flow and improved muscle surface pO2. | [9] |
| Running Performance | This compound (25 mg/kg p.o. twice daily for 2 weeks) | Rats with chronic femoral artery ligation | Reversed the decrease in running time. | [8] |
Experimental Protocols
The findings presented are based on established animal models of peripheral arterial disease. A common experimental workflow is outlined below.
Induction of Peripheral Arterial Insufficiency
A common method involves the surgical ligation or stenosis of the femoral or common iliac artery in one hindlimb of the animal model, typically rats.[6][7][10] This procedure reduces blood flow to the distal musculature, mimicking the conditions of peripheral arterial disease.
Measurement of Muscle Blood Flow
The radiolabeled microsphere technique is a frequently cited method for quantifying regional blood flow.[6][11] Microspheres of a specific diameter (e.g., 15 µm) labeled with radioactive isotopes are injected into the arterial circulation. The distribution of these microspheres, which become trapped in the microvasculature, is then measured in tissue samples to determine blood flow rates.
Assessment of Exercise Tolerance
Exercise capacity is often evaluated using a motorized treadmill.[6] Parameters such as running speed, duration, and distance to exhaustion are recorded to assess functional improvement in response to drug treatment.
Conclusion
Both this compound and pentoxifylline demonstrate potential in mitigating the effects of peripheral arterial insufficiency. While pentoxifylline is a well-established agent with known hemorheologic benefits, this compound emerges as a promising analog with potentially more pronounced effects on microcirculation and muscle function under strenuous ischemic conditions.
A key finding from the available comparative data is that the enhancement of exercise tolerance by both drugs may not be directly attributable to a simple increase in total muscle blood flow.[6] This suggests that their beneficial effects may be more related to an improvement in the distribution of microvascular blood flow and enhanced oxygen extraction by the muscle tissue.[6]
For future research, head-to-head clinical trials in human subjects are necessary to definitively establish the comparative efficacy and safety profiles of this compound and pentoxifylline for the treatment of intermittent claudication and other ischemic muscle disorders. Further preclinical studies should also aim to elucidate the specific molecular targets of this compound that may differentiate it from pentoxifylline.
References
- 1. Articles [globalrx.com]
- 2. What is Pentoxifylline used for? [synapse.patsnap.com]
- 3. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]
- 4. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pentoxifylline: a new drug for the treatment of intermittent claudication. Mechanism of action, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of pentoxifylline and this compound on muscle blood flow in animals with peripheral arterial insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on muscle blood flow, performance, and capillary supply in ischemic muscles subjected to varying levels of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound on blood flow, pO2 and function of rat ischaemic skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Skeletal muscle microcirculation: the effects of limited blood supply and treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collateral circulation in skeletal muscles: effect of pentoxifylline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound, pentoxifylline and buflomedil on vascularisation and fibre type of rat skeletal muscles subjected to limited blood supply - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PDE4 Inhibitors: Torbafylline in the Context of Rolipram and Other Key Modulators
For researchers and professionals in drug development, understanding the nuanced differences between phosphodiesterase 4 (PDE4) inhibitors is critical for advancing therapeutic strategies in inflammatory and neurological diseases. This guide provides a comparative analysis of Torbafylline (also known as HWA 448) alongside the archetypal PDE4 inhibitor, rolipram, and other notable examples.
Mechanism of Action: The Central Role of cAMP
Phosphodiesterase 4 (PDE4) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By hydrolyzing cAMP to its inactive form, AMP, PDE4 regulates a multitude of cellular processes. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This cascade of events ultimately modulates the transcription of various genes, leading to anti-inflammatory effects and other cellular responses.
This compound has been shown to mitigate protein breakdown in rat skeletal muscle following burn injury by activating the PDE4/cAMP/Epac/PI3K/Akt signaling pathway.[1] This highlights its role in cellular protective mechanisms under stress conditions.
Quantitative Comparison of PDE4 Inhibitors
| Inhibitor | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Reference |
| Rolipram | ~3 | ~130 | - | ~240 | [2] |
| Roflumilast | μM range | 0.84 | μM range | 0.68 | [3] |
| Apremilast | 10-100 (isoforms A1A) | 10-100 (isoforms B1, B2) | 10-100 (isoform C1) | 10-100 (isoform D2) | [4] |
| This compound | Data not available | Data not available | Data not available | Data not available |
Experimental Data and Protocols
The therapeutic potential of PDE4 inhibitors is evaluated through a variety of in vitro and in vivo experiments. Below are summaries of key experimental approaches used to characterize these compounds.
In Vitro PDE4 Inhibition Assay
A standard method to determine the IC50 of a PDE4 inhibitor is a biochemical assay using purified recombinant PDE4 enzymes.
Objective: To quantify the inhibitory potency of a compound against specific PDE4 subtypes.
Experimental Protocol:
-
Enzyme Preparation: Purified recombinant human PDE4A, PDE4B, PDE4C, and PDE4D are used.
-
Assay Buffer: A suitable buffer, typically containing Tris-HCl, MgCl2, and a reducing agent like DTT, is prepared.
-
Substrate: A fluorescently labeled cAMP substrate (e.g., FAM-cAMP) is used.
-
Inhibitor Preparation: The test compounds (e.g., rolipram) are serially diluted in DMSO.
-
Reaction: The PDE4 enzyme, assay buffer, and inhibitor are pre-incubated. The reaction is initiated by the addition of the cAMP substrate.
-
Detection: The hydrolysis of the fluorescent cAMP substrate is monitored over time using a fluorescence plate reader. The rate of hydrolysis is indicative of enzyme activity.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
This compound and Muscle Proteolysis in a Rat Burn Model
This compound has been investigated for its protective effects on skeletal muscle in a rat model of burn injury.
Objective: To assess the in vivo efficacy of this compound in preventing burn-induced muscle protein degradation.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats are subjected to a controlled burn injury, typically a full-thickness scald burn over a percentage of the total body surface area.
-
Treatment: A treatment group receives this compound (HWA 448) administration, while a control group receives a vehicle.
-
Sample Collection: At specified time points post-injury, skeletal muscle samples (e.g., gastrocnemius or soleus) are collected.
-
Proteolysis Assessment: Muscle protein breakdown is assessed by measuring the release of amino acids (e.g., tyrosine, 3-methylhistidine) from incubated muscle tissue or by quantifying the expression of key components of the ubiquitin-proteasome pathway (e.g., MuRF1, MAFbx) via qPCR or Western blotting.
-
Signaling Pathway Analysis: The activation of the PDE4/cAMP/Epac/PI3K/Akt pathway is evaluated by measuring cAMP levels and the phosphorylation status of key proteins like Akt and FOXO1 using techniques such as ELISA and Western blotting.[1]
This compound in an In Vitro Model of Muscle Inflammation
The effects of this compound have also been studied in a cell-based model of muscle inflammation using C2C12 myotubes.
Objective: To investigate the cellular mechanisms of this compound in protecting muscle cells from inflammatory cytokine-induced damage.
Experimental Protocol:
-
Cell Culture: Mouse C2C12 myoblasts are cultured and differentiated into myotubes.
-
Inflammatory Challenge: Differentiated myotubes are treated with pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), to induce a catabolic state.
-
This compound Treatment: Cells are co-treated with the inflammatory cytokines and various concentrations of this compound.
-
Endpoint Analysis: The effects of this compound are assessed by measuring:
-
Protein Synthesis/Degradation: Rates of protein synthesis and degradation are measured using techniques like SUnSET (surface sensing of translation) or by analyzing the expression of atrophy-related genes.
-
Signaling Pathways: The phosphorylation status of proteins in the PI3K/Akt pathway and the expression of components of the ubiquitin-proteasome system are analyzed by Western blotting and qPCR.[1]
-
Conclusion
This compound emerges as a phosphodiesterase inhibitor with a demonstrated protective effect against muscle proteolysis, acting through the PDE4/cAMP signaling pathway. While direct quantitative comparisons of its inhibitory potency against PDE4 subtypes with established inhibitors like rolipram, roflumilast, and apremilast are currently limited by the lack of publicly available IC50 data, the existing experimental evidence in relevant in vivo and in vitro models provides a solid foundation for its potential therapeutic applications in conditions characterized by muscle wasting. Further research to elucidate its specific PDE4 subtype selectivity and potency will be crucial for its continued development and positioning within the landscape of PDE4 inhibitors.
References
- 1. Phosphodiesterase (PDE) inhibitor this compound (HWA 448) attenuates burn-induced rat skeletal muscle proteolysis through the PDE4/cAMP/EPAC/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with TNF-alpha and IFN-gamma alters the activation of SER/THR protein kinases and the metabolic response to IGF-I in mouse c2c12 myogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of burn plasma on skeletal muscle proteolysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Torbafylline vs. Theophylline: A Comparative Guide on Efficacy in Respiratory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Torbafylline and theophylline in preclinical respiratory models. The information is intended to inform research and development efforts in respiratory therapeutics.
Executive Summary
This compound, a selective phosphodiesterase 4 (PDE4) inhibitor, and theophylline, a non-selective PDE inhibitor and adenosine receptor antagonist, both exhibit bronchodilatory and anti-inflammatory properties relevant to respiratory diseases. Preclinical data suggests that while both compounds can attenuate antigen-induced bronchoconstriction, their potency and mechanisms of action differ significantly. Theophylline demonstrates broader mechanistic action, which may contribute to a different side effect profile compared to the more targeted approach of this compound.
Data Presentation: Quantitative Comparison
The following table summarizes the comparative efficacy of this compound (HWA 448) and aminophylline, a prodrug of theophylline, in a guinea pig model of antigen-induced bronchoconstriction.
| Parameter | This compound (HWA 448) | Aminophylline (Theophylline Prodrug) | Reference |
| Prevention of Antigen-Induced Increase in Specific Airway Resistance (SRaw) in vivo | Effective at 5 mg/kg and 20 mg/kg (i.p.) | Effective at 20 mg/kg, but not at 5 mg/kg (i.p.) | [1] |
| Concentration for 50% Relaxation of Histamine-Constricted Tracheal Rings (IC50) in vitro | 49.9 µM | 18.2 µM | [1] |
Experimental Protocols
Antigen-Induced Bronchoconstriction in Guinea Pigs[1]
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Animal Model: Actively sensitized guinea pigs.
-
Sensitization: Guinea pigs were sensitized with two intraperitoneal injections of bovine serum albumin (BSA) administered 10 days apart.
-
Drug Administration: Two weeks after the second sensitization, this compound (5 and 20 mg/kg) or aminophylline (5 and 20 mg/kg) was administered intraperitoneally.
-
Antigen Challenge: Following drug administration, animals were placed in a two-chambered whole-body plethysmograph and exposed to an aerosol of BSA.
-
Efficacy Measurement: Specific airway resistance (SRaw) was monitored for 10 minutes post-challenge to assess the degree of bronchoconstriction.
In Vitro Tracheal Ring Relaxation[1]
-
Tissue Preparation: Tracheal rings were isolated from guinea pigs.
-
Contraction Induction: The tracheal rings were constricted with 0.1 mM of histamine.
-
Drug Application: Increasing concentrations of this compound or aminophylline were added to the tissue bath.
-
Efficacy Measurement: The concentration of each drug required to produce 50% relaxation of the pre-constricted tracheal rings was determined.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound primarily acts as a selective inhibitor of phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). This cascade of events results in smooth muscle relaxation (bronchodilation) and a reduction in the release of inflammatory mediators.
This compound's mechanism via PDE4 inhibition.
Theophylline Signaling Pathway
Theophylline has a broader mechanism of action compared to this compound. It is a non-selective PDE inhibitor, affecting multiple PDE isoenzymes, which also leads to increased cAMP and subsequent bronchodilation and anti-inflammatory effects. Additionally, theophylline acts as an antagonist at adenosine receptors (A1, A2A, and A2B), which contributes to its bronchodilatory effects by blocking adenosine-induced bronchoconstriction. Furthermore, theophylline can activate histone deacetylases (HDACs), which is thought to contribute to its anti-inflammatory properties.
Theophylline's multi-faceted mechanism of action.
Discussion of Efficacy
Bronchodilatory Effects
The available data indicates that both this compound and theophylline (via its prodrug aminophylline) can effectively prevent antigen-induced bronchoconstriction in a guinea pig model[1]. Interestingly, this compound was effective at a lower dose (5 mg/kg) compared to aminophylline, which only showed efficacy at the higher dose (20 mg/kg) in vivo[1]. However, in vitro, aminophylline was more potent in relaxing pre-constricted tracheal rings, as indicated by its lower IC50 value[1]. This discrepancy may be due to differences in pharmacokinetics and metabolism between the two compounds in the in vivo model.
Anti-inflammatory Effects
While no direct comparative studies in respiratory models are available for the anti-inflammatory effects, inferences can be drawn from their mechanisms of action.
-
This compound: As a PDE4 inhibitor, this compound's anti-inflammatory effects are likely mediated by the elevation of cAMP in inflammatory cells. This is supported by a study in a non-respiratory model which showed that this compound reduced the expression of pro-inflammatory cytokines TNFα and IL-6.
-
Theophylline: Theophylline's anti-inflammatory properties are more complex. Besides non-selective PDE inhibition, its ability to activate HDACs is a key mechanism for its anti-inflammatory effects, as this can suppress the transcription of inflammatory genes. Low doses of theophylline have been shown to have anti-inflammatory and immunomodulatory effects.
Conclusion
This compound and theophylline both demonstrate potential as therapeutic agents for respiratory diseases through their bronchodilatory and anti-inflammatory actions. This compound offers a more targeted approach through selective PDE4 inhibition, which may translate to a different safety and tolerability profile compared to the broader mechanistic actions of theophylline. The in vivo data suggests this compound may be effective at lower doses for preventing bronchoconstriction. However, further direct comparative studies, particularly focusing on anti-inflammatory effects in relevant respiratory models, are necessary to fully elucidate their relative therapeutic potential.
References
Comparative Analysis of Torbafylline's Cross-Reactivity with Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Torbafylline (also known as HWA 448), a xanthine derivative, with various phosphodiesterase (PDE) isoforms. Understanding the selectivity profile of a PDE inhibitor is critical for predicting its therapeutic efficacy and potential side effects. This document summarizes the available quantitative data on this compound's inhibitory activity, outlines detailed experimental protocols for assessing PDE cross-reactivity, and provides visual representations of key pathways and workflows.
Introduction to this compound and Phosphodiesterase Selectivity
This compound is a phosphodiesterase inhibitor that has been investigated for its therapeutic potential in conditions such as burn-induced muscle proteolysis.[1] Its mechanism of action involves the inhibition of phosphodiesterases (PDEs), a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound increases intracellular levels of these cyclic nucleotides, thereby modulating various downstream signaling pathways.
The PDE superfamily is composed of 11 distinct families (PDE1-PDE11), each with multiple isoforms that exhibit tissue-specific expression and substrate specificity (cAMP, cGMP, or both). The therapeutic utility of a PDE inhibitor is largely determined by its selectivity for a specific PDE family or isoform. Non-selective inhibition can lead to a broad range of physiological effects and potential off-target side effects. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is paramount during drug development.
Quantitative Analysis of this compound's PDE Inhibition
Data on the comprehensive selectivity profile of this compound across all PDE families is limited in publicly available literature. However, a study by Nicholson et al. (1994) provides inhibitory concentration (IC50) values for this compound against four PDE isoforms isolated from rat heart cytosol. The data indicates that this compound is a modest inhibitor with some selectivity for PDE1.
| Phosphodiesterase Isoform | Substrate | IC50 (µM) | Source Organism |
| PDE I (Ca2+/Calmodulin-dependent) | cAMP/cGMP | Selectively Inhibits Ca2+/Calmodulin-stimulated activity | Rat |
| PDE II (cGMP-stimulated) | cAMP/cGMP | >100 | Rat |
| PDE III (cGMP-inhibited) | cAMP | in the 10⁻⁴ M range | Rat |
| PDE IV (cAMP-specific) | cAMP | in the 10⁻⁴ M range | Rat |
Data extracted from Nicholson et al., Biochemical Pharmacology, 1994.
It is important to note that this data is from a single study conducted in 1994 using rat tissue. Further profiling of this compound against a broader panel of human recombinant PDE isoforms is necessary to fully characterize its selectivity.
Experimental Protocols
To enable researchers to conduct their own comprehensive cross-reactivity studies, two standard methodologies for determining PDE inhibition are detailed below.
Radiolabeled cAMP Phosphodiesterase Activity Assay
This traditional and highly sensitive method measures the enzymatic activity of PDEs by quantifying the conversion of radiolabeled cAMP to AMP.
Materials:
-
[³H]-cAMP
-
Purified recombinant PDE enzymes (various isoforms)
-
This compound or other test compounds
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known concentration of the purified PDE enzyme, and the test compound (this compound) at various concentrations. Include a control reaction with no inhibitor.
-
Initiation: Start the reaction by adding a solution containing a mixture of non-radiolabeled cAMP and [³H]-cAMP. The final cAMP concentration should be at or below the Km value for the specific PDE isoform being tested.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction stays within the linear range of product formation.
-
Termination: Stop the reaction by boiling the tubes for 1-2 minutes, followed by cooling on ice.
-
Conversion to Adenosine: Add snake venom nucleotidase to the reaction mixture and incubate at 30°C. This enzyme converts the [³H]-AMP product to [³H]-adenosine.
-
Separation: Add a slurry of anion-exchange resin to the tubes. The resin binds to the unreacted, negatively charged [³H]-cAMP, while the neutral [³H]-adenosine remains in the supernatant.
-
Quantification: Centrifuge the tubes to pellet the resin. Transfer a portion of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control reaction. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fluorescence Polarization (FP) Phosphodiesterase Assay
This is a more modern, homogeneous assay format that is well-suited for high-throughput screening. It relies on the change in polarization of a fluorescently labeled cyclic nucleotide upon its hydrolysis by a PDE.
Materials:
-
Fluorescently labeled cAMP or cGMP (e.g., FAM-cAMP)
-
Purified recombinant PDE enzymes
-
This compound or other test compounds
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.05% v/v Brij-35)
-
Binding agent that selectively binds to the fluorescent monophosphate product
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reaction Setup: In a black, low-volume microplate, add the assay buffer, the test compound (this compound) at various concentrations, and the purified PDE enzyme.
-
Initiation: Start the reaction by adding the fluorescently labeled cyclic nucleotide substrate to each well.
-
Incubation: Incubate the plate at room temperature for a specified period, protected from light.
-
Detection: Add the binding agent to all wells. This agent will bind to the fluorescently labeled monophosphate product, causing a significant increase in the fluorescence polarization signal.
-
Measurement: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.
-
Data Analysis: The increase in fluorescence polarization is directly proportional to the PDE activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value as described for the radioassay.
Visualizing Pathways and Workflows
This compound's Primary Signaling Pathway
The following diagram illustrates the signaling pathway primarily affected by this compound through the inhibition of PDE4.
Caption: this compound inhibits PDE4, increasing cAMP levels and activating downstream effectors.
Experimental Workflow for PDE Cross-Reactivity Screening
The diagram below outlines a typical workflow for assessing the cross-reactivity of a compound like this compound against a panel of phosphodiesterases.
Caption: Workflow for determining the PDE selectivity profile of a test compound.
Conclusion
The available data suggests that this compound is a phosphodiesterase inhibitor with some selectivity towards PDE1, and it acts as a modest inhibitor of PDE3 and PDE4. However, a comprehensive and up-to-date selectivity profile against a broad panel of human PDE isoforms is currently lacking in the public domain. The experimental protocols provided in this guide offer a framework for researchers to conduct such studies, which are essential for a thorough understanding of this compound's pharmacological properties and for guiding future drug development efforts. The provided diagrams offer a clear visual representation of the key biological pathway and a standard experimental approach for this type of analysis.
References
Validating Torbafylline's Target Engagement in Cells: A Comparative Guide
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Torbafylline, a phosphodiesterase 4 (PDE4) inhibitor. It is intended for researchers, scientists, and drug development professionals seeking to confirm the mechanism of action and assess the efficacy of this compound and related compounds in a cellular context.
This compound's Mechanism of Action and Signaling Pathway
This compound (also known as HWA 448) is a phosphodiesterase (PDE) inhibitor that has been shown to attenuate skeletal muscle proteolysis.[1] Its primary mechanism involves the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates multiple downstream pathways, including the Exchange protein directly activated by cAMP (Epac) and the PI3K/Akt signaling cascade.[1] This cascade ultimately leads to the modulation of gene transcription and a reduction in muscle protein breakdown.[1]
Caption: this compound's signaling pathway.
Comparative Analysis of this compound and Alternative Compounds
This compound's effects can be compared to other xanthine derivatives and compounds that modulate cAMP signaling through different mechanisms. Theophylline is a classic, non-selective PDE inhibitor, while Doxofylline shows greater selectivity and a better safety profile.[2][3][4] Terbutaline acts upstream by stimulating cAMP production.[5]
| Compound | Target(s) | Mechanism of Action | Key Cellular Readout |
| This compound | Phosphodiesterase 4 (PDE4)[1] | Inhibits PDE4, leading to increased intracellular cAMP.[1] | Increased p-Akt levels, decreased MAFbx mRNA.[1] |
| Theophylline | Non-selective PDE inhibitor, Adenosine A1/A2/A3 receptors.[2][6] | Competitively inhibits multiple PDE isoforms (III, IV) and blocks adenosine receptors.[2][7] | Bronchodilation, anti-inflammatory gene expression changes.[2] |
| Doxofylline | Primarily Phosphodiesterase 4 (PDE4)[4] | Selective PDE4 inhibitor with low affinity for adenosine receptors.[3][4] | Bronchodilation with fewer adverse effects compared to Theophylline.[3] |
| Terbutaline | Beta-2 Adrenergic Receptor[5] | Agonist of beta-2 adrenergic receptors, which activates adenylyl cyclase to produce cAMP.[5] | Relaxation of bronchial smooth muscle.[5] |
Experimental Methods for Validating Target Engagement
Confirming that a compound binds to its intended target within a cell is a critical step in drug development.[8] Several methods can be employed to validate the engagement of this compound with PDE4.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying drug-target interaction in intact cells. It is based on the principle that a protein's thermal stability changes upon ligand binding.[8]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol:
-
Cell Culture: Plate cells (e.g., C2C12 myotubes) and grow to desired confluency.
-
Compound Treatment: Treat one set of cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 1 hour) under normal culture conditions.
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (PDE4) remaining using an appropriate method like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble PDE4 against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Downstream Pathway Activation: Phospho-Akt Western Blot
Validating target engagement can also be achieved by measuring the functional consequences of target modulation. Since this compound activates the PI3K/Akt pathway, quantifying the phosphorylation of Akt serves as a robust downstream biomarker.[1]
Caption: Workflow for downstream target validation via Western Blot.
Experimental Protocol:
-
Cell Culture and Starvation: Plate cells and, if necessary, serum-starve them to reduce basal Akt phosphorylation.
-
Compound Treatment: Treat cells with increasing concentrations of this compound for a predetermined time. Include vehicle and positive controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-Akt (e.g., p-Akt Ser473).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Strip the membrane and re-probe with an antibody for total Akt as a loading control.
-
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software and normalize the p-Akt signal to the total Akt signal.
Affinity-Pulldown with Mass Spectrometry
This method provides direct evidence of a drug-protein interaction by using a modified version of the drug to "pull down" its binding partners from a cell lysate.[8][9]
Experimental Protocol:
-
Synthesize Biotinylated Probe: Synthesize a this compound analog that includes a linker and a biotin tag, ensuring the modification does not disrupt binding to PDE4.
-
Cell Lysate Preparation: Prepare a native cell lysate from the cell type of interest.
-
Affinity Pulldown:
-
Incubate the cell lysate with the biotinylated this compound probe.
-
In a parallel control experiment, add an excess of non-biotinylated ("free") this compound to outcompete the binding of the probe to its specific targets.
-
Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and any bound proteins.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. The presence of PDE4 in this enriched list validates the direct binding interaction.
Comparison of Target Validation Methods
Choosing the right assay depends on the specific research question, available resources, and the need for direct versus indirect evidence of target engagement.
| Method | Principle | Evidence Type | Throughput | Key Advantages | Key Limitations |
| CETSA | Ligand-induced thermal stabilization of the target protein.[8] | Direct (Biophysical) | Medium-High | Label-free; works in intact cells and tissues; confirms intracellular target binding. | Not all proteins show a thermal shift; requires a specific antibody for readout. |
| Downstream Assay | Measures a biological response downstream of target modulation.[1] | Indirect (Functional) | High | Reflects functional consequence and pathway modulation; can be adapted to high-throughput screening. | Distal readouts can be affected by off-target or network effects; not a direct measure of binding.[10] |
| Affinity Pulldown-MS | Capture of target protein from cell lysate using a tagged ligand.[8][9] | Direct (Binding) | Low | Identifies direct binding partners; can be used for target identification on a proteome-wide scale. | Requires synthesis of a functionalized probe; potential for steric hindrance from the tag; identifies binders in lysate, not necessarily in intact cells. |
| In-Cell Assays | Commercial platforms (e.g., InCELL Hunter™) based on protein stability or turnover.[11] | Direct (Binding) | High | Quantitative measure of intracellular binding; simple, homogeneous protocols.[11] | Often requires genetic tagging of the target protein; proprietary platform technology. |
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Doxofylline is not just another theophylline! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Doxofylline? [synapse.patsnap.com]
- 5. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Theophylline - Wikipedia [en.wikipedia.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. How are target proteins identified for drug discovery? [synapse.patsnap.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Target Engagement Assays [discoverx.com]
Confirming Torbafylline's Mechanism of Action: A Comparative Guide to siRNA Knockdown Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to validate the mechanism of action of Torbafylline, a phosphodiesterase (PDE) inhibitor. The focus is on the use of small interfering RNA (siRNA) knockdown to confirm its target engagement and downstream signaling, with a comparison to alternative investigational methods and compounds.
This compound's Profile: A PDE4 Inhibitor
This compound (also known as HWA 448) is a PDE inhibitor that has been shown to activate the PDE4/cAMP/EPAC/PI3K/Akt signaling pathway.[1] This mechanism is crucial for its therapeutic effects, which include mitigating muscle protein breakdown following burns.[1] Understanding and confirming this pathway is essential for its development and for identifying other potential therapeutic applications.
Comparison of PDE4 Inhibitors
This compound belongs to a class of drugs known as PDE4 inhibitors. For a comprehensive understanding of its performance, it is compared with other well-characterized PDE4 inhibitors, Rolipram and Roflumilast.
| Feature | This compound (HWA 448) | Rolipram | Roflumilast |
| Primary Target | Phosphodiesterase 4 (PDE4) | Phosphodiesterase 4 (PDE4) | Phosphodiesterase 4 (PDE4) |
| Reported IC50 Values | Data not readily available in searched literature. | PDE4A: 3 nM, PDE4B: 130 nM, PDE4D: 240 nM[2][3] | PDE4B: 0.41 nM, PDE4D: 0.81 nM[4] |
| Key Downstream Effects | Activates cAMP/EPAC/PI3K/Akt pathway, attenuates muscle proteolysis.[1] | Increases intracellular cAMP, inhibits inflammatory cytokine production.[5][6] | Increases intracellular cAMP, reduces inflammation in airway diseases.[7][8][9][10] |
| Clinical Applications | Investigational | Investigated for depression, but clinical use limited by side effects.[11] | Approved for the treatment of severe COPD.[12][13] |
Validating Mechanism of Action with siRNA Knockdown
siRNA-mediated gene silencing is a powerful tool to confirm that the pharmacological effects of a drug are dependent on its intended target. By specifically knocking down the expression of PDE4, it is possible to observe whether the downstream effects of this compound are diminished or abolished.
Logical Workflow for siRNA Validation of this compound's Mechanism
Caption: Workflow for siRNA-mediated validation of this compound's mechanism.
Experimental Protocols
siRNA-Mediated Knockdown of PDE4
This protocol describes the transient knockdown of PDE4 in a relevant cell line (e.g., C2C12 myotubes or primary microglia).[14][15]
Materials:
-
C2C12 myotubes (or other relevant cell line)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
siRNA targeting PDE4B (or other relevant PDE4 subtype) and a non-targeting control siRNA
-
Culture medium (e.g., DMEM with 10% FBS)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Add the siRNA-Lipofectamine complexes to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Assess PDE4 mRNA levels by quantitative real-time PCR (qPCR) and PDE4 protein levels by Western blot to confirm knockdown efficiency.
-
This compound Treatment and Downstream Analysis
Procedure:
-
Following siRNA transfection (at 24 or 48 hours post-transfection), treat the cells with an effective concentration of this compound or vehicle control for a predetermined duration.
-
After treatment, lyse the cells for subsequent analysis.
cAMP Measurement
A competitive enzyme immunoassay (EIA) is a common method for quantifying intracellular cAMP levels.[16][17][18][19]
Principle: Free cAMP in the sample competes with a fixed amount of labeled cAMP for binding sites on a specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.
Brief Protocol:
-
Lyse cells with 0.1 M HCl to stop phosphodiesterase activity.
-
Prepare cAMP standards and samples. For increased sensitivity, samples can be acetylated.
-
Add standards and samples to a 96-well plate pre-coated with a goat anti-rabbit IgG antibody.
-
Add a fixed amount of alkaline phosphatase-labeled cAMP and a specific rabbit anti-cAMP antibody to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate (e.g., p-nitrophenyl phosphate) and incubate to allow color development.
-
Stop the reaction and measure the absorbance at 405 nm.
-
Calculate the cAMP concentration in the samples based on the standard curve.
EPAC Activation Assay (Rap1 Pull-Down)
EPAC activation leads to the activation of the small GTPase Rap1. A pull-down assay can be used to measure the amount of active, GTP-bound Rap1.[20][21][22][23][24]
Principle: A fusion protein containing the Rap-binding domain (RBD) of RalGDS, which specifically binds to active GTP-bound Rap1, is used to pull down active Rap1 from cell lysates. The amount of pulled-down Rap1 is then quantified by Western blot.
Brief Protocol:
-
Lyse cells in a buffer that preserves GTPase activity.
-
Incubate the cell lysates with GST-RalGDS-RBD fusion protein immobilized on glutathione-agarose beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an anti-Rap1 antibody.
-
Quantify the amount of active Rap1 by densitometry.
PI3K/Akt Pathway Analysis by Western Blot
This protocol assesses the phosphorylation status of key proteins in the PI3K/Akt pathway.[25][26][27][28][29]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-p85 PI3K, anti-total-p85 PI3K, and an antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathway Diagram
References
- 1. Phosphodiesterase (PDE) inhibitor this compound (HWA 448) attenuates burn-induced rat skeletal muscle proteolysis through the PDE4/cAMP/EPAC/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion [frontiersin.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. What is Roflumilast used for? [synapse.patsnap.com]
- 11. Rolipram - Wikipedia [en.wikipedia.org]
- 12. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. siRNA-mediated silencing of phosphodiesterase 4B expression affects the production of cytokines in endotoxin-stimulated primary cultured microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. siRNA-mediated silencing of phosphodiesterase 4B expression affects the production of cytokines in endotoxin-stimulated primary cultured microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mybiosource.com [mybiosource.com]
- 19. biomol.com [biomol.com]
- 20. Epac Activates the Small G Proteins Rap1 and Rab3A to Achieve Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rap1-Mediated Activation of Extracellular Signal-Regulated Kinases by Cyclic AMP Is Dependent on the Mode of Rap1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 24. Rap1 Activation Assay [cellbiolabs.com]
- 25. pubcompare.ai [pubcompare.ai]
- 26. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 27. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Torbafylline and the Non-Selective PDE Inhibitor IBMX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphodiesterase (PDE) inhibitor Torbafylline with the widely used non-selective PDE inhibitor, 3-isobutyl-1-methylxanthine (IBMX). This comparison is intended to offer objective data to inform research and development decisions in the field of PDE-targeting therapeutics.
Executive Summary
This compound, a xanthine derivative, has been identified as a phosphodiesterase 4 (PDE4) inhibitor. Its mechanism of action is primarily associated with the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates downstream signaling pathways. In contrast, IBMX is a broad-spectrum PDE inhibitor, demonstrating activity against multiple PDE subtypes. This lack of selectivity results in a wider range of biological effects, including the modulation of both cAMP and cyclic guanosine monophosphate (cGMP) signaling. This guide presents available data on their respective inhibitory profiles, effects on cyclic nucleotide levels, and the experimental methodologies used for their characterization.
Data Presentation: Inhibitory Profile
The following table summarizes the available quantitative data on the inhibitory activity of this compound and IBMX against various PDE subtypes. The data for IBMX is more comprehensive, reflecting its long-standing use as a research tool.
| Target | This compound IC50 (µM) | IBMX IC50 (µM) |
| PDE1 | Data not available | 19[1], 32.8 |
| PDE2 | Data not available | 50[1], 31.2 |
| PDE3 | Data not available | 18[1], 6.5 ± 1.2[1][2] |
| PDE4 | Inhibitor[3][4] | 13[1], 26.3 ± 3.9[1][2] |
| PDE5 | Data not available | 32[1], 31.7 ± 5.3[1][2] |
| PDE7 | Data not available | 7[5] |
| PDE11 | Data not available | 50[5] |
Signaling Pathways and Mechanism of Action
This compound: As a PDE4 inhibitor, this compound's primary mechanism of action is the prevention of cAMP hydrolysis. This leads to an accumulation of intracellular cAMP, which can then activate downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). One study has shown that this compound attenuates burn-induced muscle proteolysis through the activation of the PDE4/cAMP/EPAC/PI3K/Akt pathway[3][4].
dot
Figure 1: this compound Signaling Pathway.
IBMX: As a non-selective PDE inhibitor, IBMX elevates both cAMP and cGMP levels by inhibiting multiple PDE families. This broad activity profile affects a wide array of cellular processes, including smooth muscle relaxation, platelet aggregation, and inflammatory responses.
dot
Figure 2: IBMX Signaling Pathway.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of PDE inhibitors. Below are representative methodologies for key assays.
In Vitro Phosphodiesterase (PDE) Inhibition Assay (Radioisotope Method)
This protocol is a standard method for determining the inhibitory activity of compounds against specific PDE isozymes.
Objective: To determine the IC50 value of a test compound (e.g., this compound, IBMX) for a specific PDE isozyme.
Materials:
-
Purified recombinant PDE isozymes (e.g., PDE1-11)
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
Test compound (this compound or IBMX) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Microplates and a scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the assay buffer, the diluted test compound, and the purified PDE enzyme.
-
Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by boiling the plate for 1 minute, followed by cooling on ice.
-
Add snake venom nucleotidase to each well and incubate at 30°C for 10 minutes to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
Add a slurry of anion-exchange resin to each well to bind the unhydrolyzed charged substrate.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant containing the neutral radiolabeled nucleoside to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
dot
Figure 3: Workflow for In Vitro PDE Inhibition Assay.
Intracellular cAMP/cGMP Measurement Assay
This protocol outlines a common method for quantifying changes in intracellular cyclic nucleotide levels in response to a PDE inhibitor.
Objective: To measure the effect of a test compound on intracellular cAMP and/or cGMP levels in a cell-based assay.
Materials:
-
Cultured cells of interest
-
Test compound (this compound or IBMX)
-
Cell lysis buffer
-
cAMP or cGMP enzyme immunoassay (EIA) kit
-
Microplate reader
Procedure:
-
Plate cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat cells with the test compound at various concentrations for a specified duration.
-
Lyse the cells using the provided lysis buffer.
-
Perform the cAMP or cGMP EIA according to the manufacturer's instructions. This typically involves a competitive binding assay where cellular cyclic nucleotides compete with a fixed amount of labeled cyclic nucleotide for binding to a specific antibody.
-
Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.
-
Calculate the concentration of cAMP or cGMP in the cell lysates based on a standard curve.
-
Analyze the dose-dependent effect of the test compound on intracellular cyclic nucleotide levels.
dot
Figure 4: Workflow for Intracellular cAMP/cGMP Measurement.
Conclusion
This compound emerges as a selective inhibitor of PDE4, primarily influencing the cAMP signaling pathway. This selectivity may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to non-selective inhibitors like IBMX. IBMX, with its broad inhibitory action on multiple PDE families, serves as a valuable research tool for studying the overall effects of increased cyclic nucleotide levels but may lack the specificity required for certain therapeutic applications. Further research is warranted to fully elucidate the inhibitory profile of this compound against all PDE subtypes and to quantify its effects on both cAMP and cGMP in various cellular contexts. Such data will be crucial for a complete comparative assessment and for guiding the future development of selective PDE inhibitors.
References
- 1. IBMX | CAS:28822-58-4 | PDE inhibitor (non-selective) | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phosphodiesterase (PDE) inhibitor this compound (HWA 448) attenuates burn-induced rat skeletal muscle proteolysis through the PDE4/cAMP/EPAC/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | PI3K | cAMP | PDE | TargetMol [targetmol.com]
- 5. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of Torbafylline and Cilostazol in Vascular Models
A detailed examination of two phosphodiesterase inhibitors and their impact on vascular function, providing researchers, scientists, and drug development professionals with a comprehensive guide to their mechanisms of action, and effects on vasodilation, platelet aggregation, and vascular smooth muscle cell proliferation.
This guide presents a comparative analysis of Torbafylline and Cilostazol, two phosphodiesterase (PDE) inhibitors with applications in vascular pharmacology. While both compounds influence vascular tone and cellular processes, they exhibit distinct profiles in their mechanisms and therapeutic effects. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the key signaling pathways to facilitate a clear understanding of their comparative pharmacology.
Cilostazol: A Comprehensive Overview
Cilostazol is a well-characterized PDE3 inhibitor with established efficacy in the treatment of intermittent claudication.[1][2][3] Its therapeutic effects are primarily attributed to its ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[1][4][5]
Mechanism of Action
Cilostazol selectively inhibits phosphodiesterase type 3 (PDE3), an enzyme responsible for the degradation of cAMP.[1][4][5] By inhibiting PDE3, Cilostazol leads to an accumulation of cAMP in vascular smooth muscle cells and platelets.[4] This increase in cAMP activates Protein Kinase A (PKA), which in turn mediates the downstream effects of the drug.[4][6]
Effects on Vascular Models
-
Vasodilation: Increased cAMP levels in vascular smooth muscle cells lead to the activation of PKA. PKA then phosphorylates and inhibits myosin light-chain kinase (MLCK), the enzyme responsible for smooth muscle contraction. This inhibition results in vasodilation and improved blood flow.[4][6] Cilostazol has been shown to induce nitric oxide (NO) release from endothelial cells and activate calcium-dependent potassium channels in vascular smooth muscle cells, further contributing to its vasodilatory effect.[1][6] In a study on smokers with impaired endothelial function, Cilostazol administration (150 mg/day for two weeks) significantly improved the vasodilatory response to reactive hyperemia from 4.2 ± 1.2% to 7.8 ± 3.5%.
-
Inhibition of Platelet Aggregation: In platelets, elevated cAMP levels activate PKA, which inhibits the release of intracellular calcium and reduces the activation of glycoprotein IIb/IIIa receptors. These receptors are crucial for platelet aggregation by binding to fibrinogen.[4] By preventing this process, Cilostazol effectively inhibits both primary and secondary platelet aggregation induced by various agonists like ADP, collagen, and arachidonic acid, thereby reducing the risk of thrombus formation.[7][8]
-
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: Cilostazol has demonstrated an antiproliferative effect on VSMCs, a key process in the development of atherosclerosis and restenosis.[1][9][10][11] The increase in cAMP and subsequent PKA activation are believed to mediate this effect by downregulating the transcription of genes involved in cell proliferation.[1] Studies have shown that Cilostazol can inhibit high-glucose-stimulated VSMC proliferation by downregulating the transcription factor E2F and its target genes.[10] Furthermore, Cilostazol can inhibit VSMC proliferation and reactive oxygen species production through the activation of AMP-activated protein kinase (AMPK) induced by heme oxygenase-1 (HO-1).[12] In one study, Cilostazol was also found to inhibit endothelin-induced VSMC proliferation by blocking extracellular calcium influx.[13]
This compound (HWA 448): An Emerging Profile
This compound, also known as HWA 448, is a xanthine derivative and a phosphodiesterase inhibitor.[7] While less extensively studied than Cilostazol, available research indicates its potential in modulating vascular and inflammatory processes, primarily through the inhibition of PDE4.
Mechanism of Action
This compound has been identified as a phosphodiesterase (PDE) inhibitor, with a notable effect on PDE4.[7] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which can modulate various cellular functions, including inflammation and cell signaling. One study detailed its mechanism in attenuating burn-induced muscle proteolysis through the PDE4/cAMP/EPAC/PI3K/Akt pathway.[7]
Effects on Vascular Models
-
Inhibition of Platelet Aggregation: There is limited specific data available on the direct effects of this compound on platelet aggregation. As a xanthine derivative, it may share some properties with other compounds in this class, such as theophylline and pentoxifylline, which have been shown to inhibit platelet aggregation, although often at concentrations higher than therapeutic levels.[14][15]
-
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: Direct experimental data on the effect of this compound on VSMC proliferation is currently scarce in the available literature.
Quantitative Data Summary
| Parameter | Cilostazol | This compound |
| Primary PDE Target | PDE3[1][4][5] | PDE4[7] |
| Vasodilation | Significant improvement in vasodilatory response to reactive hyperemia in smokers (from 4.2 ± 1.2% to 7.8 ± 3.5%) | Improved blood flow in ischemic rat skeletal muscle[4] |
| Platelet Aggregation | Potent inhibitor of primary and secondary platelet aggregation[7][8] | Data not available |
| VSMC Proliferation | Inhibits VSMC proliferation induced by high glucose and endothelin[10][12][13] | Data not available |
Signaling Pathway Diagrams
Cilostazol Signaling Pathway
Caption: Signaling pathway of Cilostazol in vascular smooth muscle cells and platelets.
This compound Signaling Pathway (in skeletal muscle)
Caption: Signaling pathway of this compound in skeletal muscle.
Experimental Protocols
Cilostazol
1. Vasodilation Assay (Flow-Mediated Dilation)
-
Objective: To assess the effect of Cilostazol on endothelium-dependent vasodilation.
-
Model: Human subjects (e.g., smokers with endothelial dysfunction).
-
Procedure:
-
Measure baseline brachial artery diameter using high-resolution ultrasound.
-
Induce reactive hyperemia by inflating a blood pressure cuff on the forearm to suprasystolic pressure for 5 minutes, followed by rapid deflation.
-
Measure the brachial artery diameter continuously for 3 minutes after cuff deflation to determine the maximum dilation.
-
Administer Cilostazol (e.g., 150 mg/day) for a specified period (e.g., 2 weeks).
-
Repeat the flow-mediated dilation measurement post-treatment.
-
Calculate the percentage change in artery diameter from baseline to maximum dilation.
-
2. Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Objective: To quantify the inhibitory effect of Cilostazol on platelet aggregation.
-
Model: Human platelet-rich plasma (PRP).
-
Procedure:
-
Prepare PRP from citrated whole blood by centrifugation.
-
Adjust the platelet count in the PRP.
-
Pre-incubate PRP with various concentrations of Cilostazol or vehicle control.
-
Add a platelet agonist (e.g., ADP, collagen, or arachidonic acid) to induce aggregation.
-
Measure the change in light transmission through the PRP sample over time using a platelet aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
Determine the concentration of Cilostazol that inhibits 50% of the maximal aggregation (IC50).
-
3. Vascular Smooth Muscle Cell Proliferation Assay
-
Objective: To evaluate the antiproliferative effect of Cilostazol on VSMCs.
-
Model: Cultured human or animal vascular smooth muscle cells.
-
Procedure:
-
Seed VSMCs in multi-well plates and allow them to adhere.
-
Induce cell proliferation by adding a mitogen (e.g., platelet-derived growth factor (PDGF) or high glucose).[10]
-
Treat the cells with varying concentrations of Cilostazol or vehicle control.
-
After a defined incubation period (e.g., 24-48 hours), assess cell proliferation using methods such as:
-
Direct cell counting: Using a hemocytometer.
-
MTT assay: Measures metabolic activity, which correlates with cell number.
-
BrdU incorporation assay: Measures DNA synthesis.
-
-
Calculate the IC50 value for the inhibition of VSMC proliferation.
-
This compound
1. Blood Flow Measurement in Ischemic Muscle
-
Objective: To assess the effect of this compound on blood flow in a model of peripheral artery disease.
-
Model: Rats with unilateral ligation of the common iliac artery.[4]
-
Procedure:
-
Surgically ligate the common iliac artery in rats to induce hindlimb ischemia.
-
Administer this compound (e.g., by gavage) or vehicle control daily for a specified period (e.g., 5 weeks).[4]
-
Measure resting blood flow in the ischemic and contralateral control muscles using techniques such as radio-labeled microspheres.
-
Compare the blood flow between the treated and untreated ischemic limbs and with the control limbs.
-
Due to the limited publicly available data, detailed protocols for this compound's effects on platelet aggregation and VSMC proliferation are not provided. Researchers interested in these aspects would likely adapt standard protocols, such as those described for Cilostazol, using this compound as the test compound.
Conclusion
Cilostazol is a well-documented PDE3 inhibitor with potent vasodilatory, antiplatelet, and anti-proliferative effects on vascular smooth muscle cells. Its mechanism of action, centered on the elevation of intracellular cAMP, has been extensively studied. This compound, a PDE4 inhibitor, shows promise in improving blood flow in ischemic conditions and possesses anti-inflammatory properties. However, a comprehensive understanding of its vascular effects, particularly concerning platelet aggregation and VSMC proliferation, requires further investigation. Direct comparative studies are necessary to fully elucidate the relative therapeutic potential of these two phosphodiesterase inhibitors in the context of vascular diseases. This guide provides a foundation for such future research by summarizing the current state of knowledge and offering detailed experimental frameworks.
References
- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Phosphodiesterase (PDE) inhibitor this compound (HWA 448) attenuates burn-induced rat skeletal muscle proteolysis through the PDE4/cAMP/EPAC/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vascular effects of pentoxifylline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Endothelin A receptor inhibition increases nitric oxide-dependent vasodilation independent of superoxide in non-Hispanic Black young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 13. promocell.com [promocell.com]
- 14. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Xanthines inhibit human platelet aggregation induced by platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Torbafylline and Caffeine: Divergent Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of Torbafylline (also known as HWA 448) and caffeine, with a focus on their interactions with adenosine receptors and their primary mechanisms of action. While both are xanthine derivatives, available data indicate they engage different primary targets, leading to distinct pharmacological profiles. This comparison summarizes the current state of knowledge, supported by experimental data, to inform research and drug development efforts.
Executive Summary
Caffeine is a well-established non-selective antagonist of adenosine receptors, exerting its stimulant effects by blocking the inhibitory actions of adenosine in the central nervous system. In contrast, the available scientific literature identifies this compound primarily as a phosphodiesterase (PDE) inhibitor, with a notable selectivity for the PDE4 isoform. Crucially, there is a lack of publicly available data quantifying the binding affinity of this compound for adenosine receptors. Therefore, a direct head-to-head comparison of their potencies at these receptors is not currently feasible. This guide will, therefore, focus on their distinct primary mechanisms of action.
Data Presentation
Table 1: Comparative Binding Affinities at Adenosine Receptors
| Compound | A1 (Ki, µM) | A2A (Ki, µM) | A2B (Ki, µM) | A3 (Ki, µM) |
| Caffeine | 12-40[1] | 2.5-50[1] | ~80 | Weak antagonist[2] |
| This compound | No data available | No data available | No data available | No data available |
Note: Ki values for caffeine can vary between studies and experimental conditions.
Table 2: Comparative Potency as Phosphodiesterase Inhibitors
| Compound | PDE1 (IC50, µM) | PDE2 (IC50, µM) | PDE3 (IC50, µM) | PDE4 (IC50, µM) | PDE5 (IC50, µM) |
| Caffeine | >100 | >100 | >100 | 500-1000[1] | >100 |
| This compound | No data available | No data available | No data available | Potent inhibitor[3] | No data available |
Experimental Protocols
Radioligand Binding Assay for Adenosine Receptors (General Protocol)
This protocol describes a general method for determining the binding affinity of a compound to adenosine receptors, which would be necessary to generate the missing data for this compound.
-
Membrane Preparation:
-
Human recombinant adenosine receptors (A1, A2A, A2B, or A3) are expressed in a suitable cell line (e.g., HEK293 or CHO cells).
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
Membrane preparations are incubated with a specific radioligand for the adenosine receptor subtype of interest (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound or caffeine) are added to displace the radioligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphodiesterase (PDE) Activity Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of a compound against different PDE isoforms.
-
Enzyme and Substrate Preparation:
-
Recombinant human PDE isoforms (PDE1-11) are used as the enzyme source.
-
The fluorescently labeled cAMP or cGMP is used as the substrate.
-
-
Inhibition Assay:
-
The PDE enzyme is incubated with the test compound (e.g., this compound or caffeine) at various concentrations in an assay buffer.
-
The reaction is initiated by the addition of the fluorescently labeled substrate.
-
The reaction is allowed to proceed for a defined period, during which the PDE hydrolyzes the substrate to a fluorescently labeled monophosphate.
-
A binding reagent that specifically binds to the monophosphate product is added.
-
-
Detection and Data Analysis:
-
The fluorescence polarization or a similar detection method is used to measure the amount of product formed.
-
The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
Caption: Adenosine Receptor Signaling and Caffeine's Antagonistic Action.
Caption: this compound's Inhibition of PDE4 and its Impact on cAMP Levels.
Caption: Comparative Experimental Workflow for Receptor Binding and Enzyme Inhibition.
Conclusion
The primary pharmacological mechanisms of this compound and caffeine appear to be distinct. Caffeine is a non-selective adenosine receptor antagonist, a property that underlies its well-known stimulant effects. This compound, on the other hand, is characterized as a phosphodiesterase inhibitor, with a preference for PDE4. This suggests that this compound's therapeutic effects, which have been investigated in the context of muscle wasting, are likely mediated by the modulation of intracellular cyclic AMP levels through the inhibition of its degradation.
For a comprehensive head-to-head comparison of these two compounds on adenosine receptors, further research is required to determine the binding profile of this compound across the four adenosine receptor subtypes. Such studies, employing methodologies like radioligand binding assays, would be invaluable for elucidating any potential secondary effects of this compound on adenosinergic signaling and for a more complete understanding of its pharmacological profile in relation to caffeine.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Phosphodiesterase (PDE) inhibitor this compound (HWA 448) attenuates burn-induced rat skeletal muscle proteolysis through the PDE4/cAMP/EPAC/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating In Vitro Findings of Torbafylline in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Torbafylline's performance with alternative compounds, supported by experimental data from both in vitro and in vivo studies. We delve into the molecular mechanisms and present detailed methodologies to facilitate the replication and extension of these findings.
Executive Summary
This compound (also known as HWA 448), a xanthine derivative, has demonstrated significant potential in preclinical studies as a potent inhibitor of cGMP-specific phosphodiesterase (cGMP-PDE).[1] Its mechanism of action, centered on the activation of the PDE4/cAMP/Epac/PI3K/Akt pathway, has shown promise in mitigating muscle proteolysis associated with conditions like cancer and sepsis.[1] This guide will compare the in vitro and in vivo findings of this compound with the well-established xanthine derivative, Theophylline, and other relevant compounds to provide a clear perspective on its therapeutic potential and aid in the design of future validation studies.
In Vitro Comparative Data
The following table summarizes the key in vitro findings for this compound and comparator compounds, highlighting their mechanisms of action and effects on various cellular processes.
| Compound | Target | Mechanism of Action | Key In Vitro Effects |
| This compound | cGMP-specific phosphodiesterase (cGMP-PDE), PDE4 | Inhibits cGMP-PDE and activates the PDE4/cAMP/Epac/PI3K/Akt pathway.[1] | Attenuates muscle proteolysis, normalizes phosphorylation of Akt and its downstream elements.[1] |
| Theophylline | Non-selective phosphodiesterase (PDE) inhibitor, Adenosine receptor antagonist, Histone deacetylase (HDAC) activator | Competitively inhibits type III and type IV PDE, blocks adenosine receptors A1, A2, and A3, and increases HDAC2 activity.[2][3] | Relaxes bronchial smooth muscle, reduces inflammatory mediator release, and promotes apoptosis of inflammatory cells.[2][3] |
| Bamifylline | Phosphodiesterase (PDE) inhibitor | A 7-8 disubstituted theophylline derivative. | More potent than Theophylline in reducing immunological release of histamine, TXB2, and SRS-A.[4] |
| Terbutaline | Beta-2 adrenergic receptor agonist | Selectively binds to and activates beta-2 adrenergic receptors, leading to increased intracellular cAMP.[5][6] | Induces relaxation of bronchial and vascular smooth muscle.[5] |
In Vivo Comparative Data
This table presents a summary of the in vivo effects observed for this compound and its comparators in various animal models.
| Compound | Animal Model | Key In Vivo Effects |
| This compound | Burn-injured rats, Cancer and Sepsis rat models | Reverses changes in skeletal muscle proteolysis, PDE4 activity, and cAMP concentrations. Blocks lipopolysaccharide-induced hyperproduction of TNF and prevents muscle wasting.[1] |
| Theophylline | Not specified in provided abstracts | Bronchodilation and suppression of airway responsiveness to stimuli.[3] |
| Bamifylline | Actively sensitized guinea-pig lungs (perfused in vitro, but simulates an organ-level response) | Reduces the release of histamine, TXB2, and SRS-A during immunological challenge.[4] |
| Terbutaline | Not specified in provided abstracts | Prevention and reversal of bronchospasm.[6] |
Experimental Protocols
In Vitro Muscle Proteolysis Assay with this compound
Objective: To determine the effect of this compound on muscle protein breakdown in vitro.
Methodology:
-
Cell Culture: C2C12 myotubes are treated with TNFα and IFNγ to induce muscle atrophy.
-
Treatment: Cells are pre-treated with varying concentrations of this compound. Specific inhibitors for PI3K (e.g., LY294002) or Epac (e.g., ESI-09) can be used to investigate the signaling pathway.
-
Protein Breakdown Measurement: Total protein breakdown is assessed by measuring the release of trichloroacetic acid (TCA)-soluble radioactivity from cells pre-labeled with a radioactive amino acid (e.g., [3H]-tyrosine).
-
Western Blot Analysis: Cell lysates are collected to analyze the phosphorylation status of key signaling proteins such as Akt, FOXO1, and 4E-BP1 via Western blotting.
-
mRNA Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression of muscle atrophy markers like MAFbx and MuRF1.
In Vivo Model of Burn-Induced Muscle Wasting
Objective: To validate the in vitro anti-proteolytic effects of this compound in an in vivo model of muscle wasting.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are subjected to a non-lethal full-thickness burn on a percentage of their total body surface area.
-
Drug Administration: A treatment group receives daily injections of this compound, while a control group receives a vehicle.
-
Muscle Tissue Collection: At the end of the study period, skeletal muscle tissues (e.g., gastrocnemius, soleus) are harvested.
-
Biochemical Analysis: Muscle homogenates are used to measure PDE4 activity, cAMP concentrations, and protein levels of signaling molecules (e.g., phospho-Akt, phospho-FOXO1) via ELISA or Western blotting.
-
Gene Expression Analysis: RNA is extracted from muscle tissue to quantify the mRNA levels of TNFα, IL-6, ubiquitin, and E3 ligases using qRT-PCR.
-
Proteolysis Measurement: Ex vivo muscle proteolysis can be measured by incubating isolated muscle tissues and quantifying the release of tyrosine.
Visualizing the Pathways and Workflows
This compound's Signaling Pathway in Muscle Cells
Caption: this compound inhibits PDE4, leading to increased cAMP and subsequent activation of the Epac/PI3K/Akt pathway, which in turn suppresses muscle proteolysis.
Experimental Workflow for In Vivo Validation
Caption: Workflow for validating the in vivo efficacy of this compound in a rat model of burn-induced muscle wasting.
Logical Relationship: From In Vitro to In Vivo
Caption: The logical progression from in vitro discovery of this compound's anti-proteolytic effect to its validation in an in vivo model.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacological activity of bamifylline on lung anaphylaxis: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Navigating the Safe Disposal of Torbafylline in a Laboratory Setting
Core Principles for Torbafylline Disposal
The disposal of this compound, as with any research chemical, should prioritize safety, environmental protection, and regulatory compliance. The following procedures are based on best practices for the disposal of non-hazardous and potentially hazardous pharmaceutical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines that may apply to your location.
Step-by-Step Disposal Protocol
-
Initial Assessment and Personal Protective Equipment (PPE):
-
Before handling, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and gloves.
-
If there is a risk of generating dust or aerosols, consider respiratory protection.
-
-
Segregation of Waste:
-
Do not mix this compound waste with general laboratory trash.
-
Establish a designated, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, contaminated gloves).
-
-
Decontamination of Empty Containers:
-
Triple rinse empty this compound containers with a suitable solvent (e.g., water or ethanol, depending on solubility and laboratory protocols).
-
Collect the rinsate as chemical waste.
-
After thorough decontamination, the container can often be disposed of as non-hazardous waste. Deface or remove the original label before disposal.
-
-
Disposal of Unused or Expired this compound:
-
Solid Waste:
-
For small quantities of solid this compound, the preferred method is to place it in a designated hazardous waste container for collection by a licensed waste disposal contractor.
-
Alternatively, some institutional guidelines may permit mixing the solid with an inert, non-combustible absorbent material (e.g., sand or vermiculite) before placing it in the waste container.
-
-
Solutions:
-
Aqueous solutions of this compound should not be poured down the drain unless explicitly permitted by your local EHS and wastewater treatment authority.
-
Collect aqueous solutions in a designated, labeled hazardous waste container. Clearly indicate the contents, including the concentration of this compound and the solvent used.
-
-
-
Final Disposal:
-
All collected this compound waste must be disposed of through your institution's hazardous waste management program. This typically involves incineration at a licensed facility.
-
Ensure all waste containers are properly sealed and labeled with the contents and associated hazards before collection.
-
Quantitative Data Summary
| Parameter | Theophylline (Related Compound) | General Pharmaceutical Waste Consideration |
| Aquatic Toxicity | May be harmful to aquatic life. | Many pharmaceuticals are toxic to aquatic organisms and can persist in the environment. |
| Biodegradability | Not readily biodegradable. | Varies widely, but many complex organic molecules are resistant to degradation. |
| Recommended Disposal | Incineration. | High-temperature incineration is the preferred method for destroying active pharmaceutical ingredients. |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and hazardous waste management principles. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical stewardship. Always prioritize your institution's specific guidelines and consult with your EHS department when in doubt.
Essential Safety and Logistical Information for Handling Torbafylline
Disclaimer: No specific Material Safety Data Sheet (MSDS) for Torbafylline was located. The following guidance is based on safety data for structurally related xanthine derivatives, such as Theophylline and Doxofylline, and general best practices for handling potentially hazardous pharmaceutical compounds. It is crucial to handle this compound with caution and to consult with a qualified safety professional for a comprehensive risk assessment.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended. It is strongly advised to wear two pairs of gloves that comply with ASTM standard D-6978-(05)-13 and are powder-free.[1] Vinyl gloves are not recommended.[1] |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses with side shields. |
| Respiratory Protection | Respirator | An N95 or higher-level respirator should be worn to avoid inhalation of dusts. |
| Body Protection | Lab Coat/Gown | A disposable gown or a dedicated lab coat that can be decontaminated. |
| Foot Protection | Closed-toe shoes | Sturdy, closed-toe shoes should be worn in the laboratory at all times. |
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for proper disposal. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
Step 1: Receiving and Unpacking
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE (gloves, lab coat, and safety glasses) during unpacking.
-
Unpack the compound in a designated area, preferably within a chemical fume hood.
Step 2: Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
Step 3: Weighing and Aliquoting
-
All weighing and aliquoting of solid this compound must be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment and the work surface thoroughly after use.
Step 4: Solution Preparation
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the solid this compound slowly to avoid splashing.
-
Ensure the container is securely capped before mixing.
Step 5: Experimental Use
-
Handle all solutions containing this compound with the same level of precaution as the solid compound.
-
Wear appropriate PPE at all times.
-
Avoid the generation of aerosols.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated weighing paper, and other solid materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for waste pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Visual Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
